molecular formula C9H11NO2 B1601186 DL-Phenylalanine-d5 CAS No. 284664-89-7

DL-Phenylalanine-d5

Numéro de catalogue: B1601186
Numéro CAS: 284664-89-7
Poids moléculaire: 170.22 g/mol
Clé InChI: COLNVLDHVKWLRT-RALIUCGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenylalanine-d5 is a deuterated compound that is phenylalanine in which the five aromatic hydrogens are replaced by deuterium. It is a deuterated compound and a non-proteinogenic alpha-amino acid.

Propriétés

IUPAC Name

2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514739
Record name (2,3,4,5,6-~2~H_5_)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284664-89-7
Record name (2,3,4,5,6-~2~H_5_)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of DL-Phenylalanine-d5, a deuterated isotopologue of the essential amino acid phenylalanine. Its primary application lies in its use as an internal standard for the precise quantification of phenylalanine in various biological matrices through mass spectrometry-based techniques. This document outlines its key characteristics, provides detailed experimental protocols for its analysis, and illustrates relevant metabolic pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a white solid at room temperature. The key physical and chemical data are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₆D₅NO₂[1][2][3]
Molecular Weight 170.22 g/mol [3][4]
Appearance Solid[1][5]
Melting Point 266-267 °C (decomposes)[6]
Solubility Slightly soluble in PBS (pH 7.2)[1][2]
Storage Temperature -20°C or Room temperature away from light and moisture[1][4]
Stability ≥ 4 years[1]
Identification and Purity
PropertyValueSource(s)
CAS Number 284664-89-7[1][2][4]
Synonyms (±)-Phenyl-d5-alanine, DL-Phenyl-d5-alanine[1][2][4]
Isotopic Purity ≥98% to ≥99% deuterated forms (d₁-d₅)[1][4][5]
Chemical Purity ≥98%[4]

Experimental Protocols

This compound is predominantly utilized in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard

This protocol describes a general procedure for the quantification of phenylalanine in human plasma.

1. Sample Preparation

  • Standard and Internal Standard Preparation: Prepare stock solutions of both phenylalanine and this compound in a suitable solvent such as 0.1 M HCl or a mixture of water and methanol.

  • Calibration Curve: Create a series of calibration standards by spiking known concentrations of phenylalanine into a biological matrix devoid of the analyte (e.g., charcoal-stripped plasma). Add a fixed concentration of the this compound internal standard to each calibrator.

  • Sample Pre-treatment: To a known volume of plasma sample (e.g., 100 µL), add the internal standard solution.

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Extraction: Carefully collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with two solvents is common:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify phenylalanine and its deuterated internal standard. The precursor-to-product ion transitions are monitored. For example:

      • Phenylalanine: m/z 166.1 → 120.1

      • This compound: m/z 171.1 → 125.1

  • Data Analysis: The concentration of phenylalanine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.

NMR Spectroscopic Analysis

This protocol provides a general method for acquiring a proton (¹H) NMR spectrum of this compound.

1. Sample Preparation

  • Dissolution: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration will depend on the instrument's sensitivity, but typically ranges from 1-10 mg/mL.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal that does not overlap with the analyte is added.

  • Transfer: Transfer the solution to an NMR tube.

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Experiment: A standard one-dimensional ¹H NMR experiment is performed.

  • Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

    • Solvent Suppression: If using a protic solvent like D₂O, a solvent suppression technique (e.g., presaturation) may be necessary.

    • Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay: A sufficient delay (e.g., 5 times the longest T₁) should be used for accurate quantification.

3. Data Processing and Analysis

  • Fourier Transform: The acquired free induction decay (FID) is Fourier transformed.

  • Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected.

  • Integration: The signals corresponding to the non-deuterated protons of this compound (e.g., the α- and β-protons) are integrated. The absence of signals in the aromatic region confirms the high isotopic purity.

  • Quantification: If an internal standard is used, the concentration of this compound can be calculated by comparing the integral of its signals to the integral of the known concentration of the internal standard.

Visualizations

Metabolic Pathway of Phenylalanine

Phenylalanine is a precursor for the synthesis of several important biomolecules, including the neurotransmitter dopamine. This compound can be used as a tracer to study this metabolic pathway.

Phenylalanine_Metabolism cluster_enzymes Enzymes Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr O₂, Tetrahydrobiopterin DOPA L-DOPA Tyr->DOPA O₂, Tetrahydrobiopterin, Fe²⁺ Dopamine Dopamine DOPA->Dopamine Pyridoxal Phosphate PAH Phenylalanine Hydroxylase (PAH) TH Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase (AADC)

Caption: Metabolic pathway from L-Phenylalanine to Dopamine.

Experimental Workflow for LC-MS Quantification

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Workflow for quantitative analysis using an internal standard.

References

Synthesis and Isotopic Purity of DL-Phenylalanine-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of DL-Phenylalanine-d5. It is designed to equip researchers, scientists, and drug development professionals with detailed methodologies and comparative data to support the production and quality control of this important isotopically labeled amino acid. This compound, in which the five hydrogen atoms on the phenyl ring are replaced with deuterium, is a crucial tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

I. Synthesis of this compound

The synthesis of this compound primarily involves the introduction of deuterium atoms onto the aromatic ring of phenylalanine. Several methods have been developed, with the most common being catalytic hydrogen-deuterium exchange and acid-catalyzed deuteration.

Palladium on Carbon (Pd/C) Catalyzed Hydrogen-Deuterium Exchange

This method is a widely used and efficient technique for deuterating aromatic compounds. It involves the use of a palladium catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O).

Experimental Protocol:

  • Reaction Setup: In a suitable pressure vessel, combine DL-Phenylalanine (1 equivalent), 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate), and deuterium oxide (D₂O, 99.8 atom % D or higher) as the solvent. The amount of D₂O should be sufficient to fully dissolve or suspend the reactants.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature ranging from 150°C to 200°C. The reaction is typically run for 24 to 72 hours with continuous stirring. Higher temperatures can lead to higher deuterium incorporation but may also increase the risk of side reactions or racemization at the alpha-carbon.[1]

  • Work-up: After cooling the reaction mixture to room temperature, the catalyst is removed by filtration through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure to remove the D₂O. The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

A similar procedure can be employed using Platinum on Carbon (Pt/C) as the catalyst.[1]

Acid-Catalyzed Deuteration

Strong deuterated acids can be used to directly exchange the protons on the aromatic ring of phenylalanine with deuterium. Deuterated sulfuric acid (D₂SO₄) is a common reagent for this purpose.

Experimental Protocol:

  • Reaction Setup: Dissolve DL-Phenylalanine (1 equivalent) in deuterated sulfuric acid (D₂SO₄, typically 80-95% in D₂O). The reaction is usually performed in a sealed tube or a flask equipped with a condenser.

  • Reaction Conditions: Heat the mixture at a temperature between 50°C and 80°C for an extended period, which can range from 2 to 5 days.[2] The progress of the deuteration can be monitored by taking small aliquots and analyzing them by NMR spectroscopy.

  • Work-up: Carefully quench the reaction by slowly adding the acidic mixture to ice-cold D₂O.

  • Purification: Neutralize the solution with a suitable base, such as ammonium hydroxide or sodium carbonate, to precipitate the this compound. The precipitate is then collected by filtration, washed with cold water, and dried. Recrystallization may be necessary to improve purity.

Enzymatic Synthesis

Enzymatic methods offer high specificity and can be used to produce enantiomerically pure L- or D-Phenylalanine-d5 if desired. For the synthesis of deuterated phenylalanine derivatives, enzymes like phenylalanine ammonia-lyases (PALs) can be employed.[3][4] These methods often start from a deuterated precursor.

General Workflow for Enzymatic Synthesis:

While a detailed protocol for the direct synthesis of this compound is less common, a general approach involves:

  • Precursor Synthesis: Chemical synthesis of a deuterated precursor, such as deuterated cinnamic acid.

  • Enzymatic Reaction: Incubation of the deuterated precursor with a suitable enzyme (e.g., PAL) and an ammonia source in a buffered solution.

  • Purification: The product is then isolated and purified from the reaction mixture using techniques like chromatography.

II. Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method can impact the yield and isotopic purity of the final product. The following table summarizes typical quantitative data for the described methods.

Synthesis MethodTypical Yield (%)Isotopic Purity (%D)AdvantagesDisadvantages
Pd/C Catalyzed H/D Exchange 60 - 85> 98High isotopic purity, relatively simple procedure.Requires pressure equipment, potential for catalyst poisoning.
Acid-Catalyzed Deuteration 50 - 7090 - 98Does not require specialized pressure equipment.Requires handling of strong corrosive acids, longer reaction times.[2]
Enzymatic Synthesis Variable> 99High stereospecificity, mild reaction conditions.Can be more expensive, may require synthesis of deuterated precursors.

III. Isotopic Purity Analysis

Accurate determination of the isotopic purity of this compound is critical for its intended applications. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining isotopic enrichment. The phenylalanine is typically derivatized to increase its volatility for gas chromatography.

Experimental Protocol:

  • Derivatization: A common derivatization procedure involves the conversion of phenylalanine to its N-heptafluorobutyryl (HFB) phenylethylamine derivative.

    • Enzymatically convert this compound to phenylethylamine.

    • React the resulting phenylethylamine with a derivatizing agent such as heptafluorobutyric anhydride (HFBA).

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Use a capillary column suitable for amino acid derivative analysis (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the analyte from any impurities.

    • Mass Spectrometer (MS): Operate the mass spectrometer in electron ionization (EI) mode. Perform selected ion monitoring (SIM) to monitor the molecular ions (or characteristic fragment ions) of the unlabeled (d0) and deuterated (d5) derivatives.

  • Data Analysis: The isotopic enrichment is calculated from the relative intensities of the ion signals corresponding to the d0 and d5 species.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for determining the extent and position of deuteration.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O with a known internal standard like DSS or TSP).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of the signals corresponding to the aromatic protons (typically in the range of 7.2-7.4 ppm) compared to the signals of the aliphatic protons (α-CH and β-CH₂) indicates successful deuteration of the phenyl ring.

    • The percentage of deuteration can be calculated by comparing the integral of the residual aromatic proton signals to the integral of a non-deuterated internal standard or the aliphatic proton signals of the phenylalanine molecule itself.

  • ²H NMR Analysis:

    • Acquiring a ²H (Deuterium) NMR spectrum can directly confirm the presence of deuterium on the aromatic ring.

IV. Mandatory Visualizations

Synthesis and Analysis Workflows

The following diagrams illustrate the key workflows for the synthesis and isotopic purity analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start DL-Phenylalanine Method1 Pd/C Catalyzed H/D Exchange Start->Method1 Method2 Acid-Catalyzed Deuteration Start->Method2 Workup Work-up & Purification Method1->Workup Method2->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Analysis_Workflow cluster_analysis Isotopic Purity Analysis Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR Derivatization Derivatization GCMS->Derivatization Data_NMR Deuteration Level Calculation NMR->Data_NMR Data_GCMS Isotopic Enrichment Calculation Derivatization->Data_GCMS

Caption: Workflow for isotopic purity analysis of this compound.

This guide provides a foundational understanding of the synthesis and analysis of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these methods to their specific laboratory conditions and research needs.

References

A Comprehensive Technical Guide to the Stability and Storage of DL-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for DL-Phenylalanine-d5. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this isotopically labeled amino acid in their studies.

Introduction

This compound is a stable, isotopically labeled form of the essential amino acid phenylalanine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This modification makes it an invaluable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in various research areas, including metabolism, proteomics, and pharmacokinetic studies. Maintaining the chemical and isotopic purity of this compound is critical for generating accurate and reproducible experimental data. This guide outlines the key factors influencing its stability and provides evidence-based recommendations for its proper storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₉H₆D₅NO₂
Molecular Weight ~170.2 g/mol
Appearance White to off-white solid/powder
Purity (Deuterated forms) ≥98%
Solubility Slightly soluble in PBS (pH 7.2)

Stability Profile and Degradation Pathways

This compound is a chemically stable molecule under recommended storage conditions. However, like its non-labeled counterpart, it can be susceptible to degradation under certain environmental stressors. The primary degradation pathways for phenylalanine, which are expected to be similar for its deuterated analog, include enzymatic and chemical degradation.

Enzymatic Degradation

In biological systems, the primary metabolic pathway for L-phenylalanine is its conversion to L-tyrosine, catalyzed by the enzyme phenylalanine hydroxylase. While this compound is often used in in-vitro applications where enzymatic degradation is not a concern, it is an important consideration for in-vivo studies.

Chemical Degradation

Chemical degradation of phenylalanine can occur through several mechanisms, including oxidation and Strecker-type degradation.

  • Oxidative Degradation: Phenylalanine can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of various byproducts.

  • Strecker Degradation: This reaction involves the interaction of an amino acid with a dicarbonyl compound, often formed during the Maillard reaction or lipid peroxidation. For phenylalanine, this can lead to the formation of phenylacetaldehyde, a volatile aroma compound.

The following diagram illustrates the major degradation pathway of phenylalanine to tyrosine.

Phenylalanine_Degradation Phe This compound Tyr Tyrosine-d4 Phe->Tyr Hydroxylation Enzyme Phenylalanine Hydroxylase Enzyme->Phe

Caption: Major metabolic pathway of Phenylalanine.

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage conditions from various suppliers.

SupplierFormStorage TemperatureDurationSpecial Conditions
Cayman ChemicalSolid-20°C≥ 4 years[1]-
Cambridge Isotope LaboratoriesSolidRoom TemperatureNot specified[2][3]Away from light and moisture[2][3]
MedchemExpressSolid4°CNot specified[4]Sealed storage, away from moisture and light[4]
MedchemExpressIn Solvent-80°C6 months[4]Sealed storage, away from moisture and light[4]
MedchemExpressIn Solvent-20°C1 month[4]Sealed storage, away from moisture and light[4]

Based on the available data, the following general recommendations can be made for the storage of this compound:

  • Short-term storage (weeks to months): For solid material, storage at 2-8°C is acceptable. If in solution, store at -20°C.

  • Long-term storage (months to years): For solid material, storage at -20°C is recommended to ensure maximum stability. For solutions, storage at -80°C is optimal.

It is crucial to protect the compound from light and moisture, regardless of the storage temperature. The use of amber vials and storage in a desiccator is highly recommended.

Experimental Protocols for Stability Testing

To ensure the integrity of this compound for its intended use, a stability testing protocol should be established. The following is a general experimental protocol for conducting a forced degradation study, which can be adapted based on specific laboratory requirements.

Objective

To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials
  • This compound

  • High-purity solvents (e.g., water, acetonitrile, methanol)

  • Acids (e.g., hydrochloric acid, sulfuric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Analysis_Start Analyze Samples Acid->Analysis_Start Base Base Hydrolysis Base->Analysis_Start Oxidation Oxidation Oxidation->Analysis_Start Thermal Thermal Stress Thermal->Analysis_Start Photolytic Photolytic Stress Photolytic->Analysis_Start HPLC HPLC-UV Analysis LCMS LC-MS Analysis HPLC->LCMS Characterization Degradant Characterization LCMS->Characterization Report Generate Stability Report Characterization->Report Start Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Stress_Conditions->Acid Stress_Conditions->Base Stress_Conditions->Oxidation Stress_Conditions->Thermal Stress_Conditions->Photolytic Analysis_Start->HPLC

Caption: Forced degradation study workflow.

Detailed Methodologies

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a minimal amount of organic solvent if necessary) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid compound and a solution to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control sample (unstressed), using a validated stability-indicating HPLC-UV method. The method should be able to separate the parent compound from any potential degradation products.

  • Confirm the identity of any significant degradation products using LC-MS.

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and, if possible, quantify the major degradation products.

  • Assess the mass balance to account for all the material.

Conclusion

This compound is a stable isotopically labeled compound that is essential for a wide range of research applications. Proper storage and handling are paramount to maintaining its integrity. This guide provides a comprehensive overview of the recommended storage conditions and a framework for conducting stability studies. By adhering to these guidelines, researchers can ensure the quality and reliability of their experimental results. It is always recommended to consult the supplier's specific product information sheet for the most accurate and up-to-date storage recommendations.

References

Decoding the Certificate of Analysis for DL-Phenylalanine-d5: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled compound like DL-Phenylalanine-d5 is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and isotopic enrichment meet the stringent requirements for use in sensitive applications such as metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. This guide will delve into the core components of a typical CoA for this compound, explaining the significance of each parameter and the analytical techniques employed for their determination.

Understanding the Basics: What is this compound?

This compound is a deuterated form of the essential amino acid phenylalanine. In this specific isotopologue, five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This mass shift allows it to be distinguished from its naturally occurring, non-labeled counterpart by mass spectrometry, making it an invaluable tool in various research applications.[1] The "DL" prefix indicates that the product is a racemic mixture, containing both the D- and L-enantiomers of the amino acid.

Quantitative Data Summary

A Certificate of Analysis presents key quantitative data in a clear and concise manner. The following tables summarize the typical specifications for this compound.

Table 1: Physical and Chemical Properties

PropertySpecification
Chemical Name DL-Phenylalanine-2,3,4,5,6-d5
Synonyms (±)-Phenyl-d5-alanine
CAS Number 284664-89-7
Molecular Formula C₉H₆D₅NO₂
Molecular Weight 170.22 g/mol
Appearance White to off-white solid

Table 2: Quality Control Specifications

TestSpecification
Chemical Purity (HPLC) ≥98%
Isotopic Enrichment (Mass Spectrometry) ≥98 atom % D
Identity (¹H NMR) Consistent with structure
Identity (Mass Spectrometry) Consistent with structure

Experimental Protocols: A Closer Look at the Analytical Methods

To assure the quality of this compound, a series of rigorous analytical tests are performed. While a CoA may only state that the material "conforms to structure," understanding the underlying methodologies is crucial for the discerning scientist.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the chemical purity of a substance by separating it from any potential impurities.

Illustrative Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where phenylalanine absorbs, commonly 210 nm or 254 nm.

  • Procedure: A solution of this compound is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase of the column and the mobile phase. The detector measures the absorbance of the eluting components over time, generating a chromatogram. The purity is calculated by comparing the area of the main peak corresponding to this compound to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For this compound, it is particularly useful for verifying the absence of protons on the phenyl ring.

Illustrative Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to excite the ¹H nuclei. The resulting signals are detected and Fourier transformed to produce a spectrum. For this compound, the spectrum is expected to show signals corresponding to the protons on the alpha-carbon, beta-carbon, and the amino group, but a significant reduction or absence of signals in the aromatic region (typically ~7.2-7.4 ppm), confirming the deuteration of the phenyl ring.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight and isotopic enrichment of this compound.

Illustrative Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) or a gas chromatography system (GC-MS).[2]

  • Ionization Mode: Electrospray ionization (ESI) is commonly used for amino acids.

  • Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ions produced from the sample. For this compound, the expected molecular ion peak would be at an m/z corresponding to its molecular weight of approximately 170.22.

  • Isotopic Enrichment Calculation: The isotopic enrichment is determined by comparing the intensity of the peak for the fully deuterated molecule (d5) with the intensities of peaks corresponding to molecules with fewer deuterium atoms (d1-d4) and the non-labeled compound (d0). The percentage of the d5 species relative to the sum of all isotopic species gives the isotopic enrichment.

Visualizing the Workflow and Pathways

To further clarify the processes and applications related to this compound, the following diagrams illustrate the analytical workflow, the quality control logic, and a relevant metabolic pathway.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_results Results & Documentation Sample This compound (Raw Material) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity) Dissolution->HPLC NMR ¹H NMR Spectroscopy (Structure) Dissolution->NMR MS Mass Spectrometry (Identity & Isotopic Enrichment) Dissolution->MS Data_Analysis Data Analysis HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA

Analytical Workflow for this compound

Quality_Control_Logic start Start: This compound Batch test_purity Chemical Purity (HPLC) ≥98%? start->test_purity test_structure Structural Confirmation (NMR) Consistent? test_purity->test_structure Yes fail Reject Batch (Fail) test_purity->fail No test_identity_ms Identity Confirmation (MS) Consistent? test_structure->test_identity_ms Yes test_structure->fail No test_enrichment Isotopic Enrichment (MS) ≥98 atom % D? test_identity_ms->test_enrichment Yes test_identity_ms->fail No pass Release Batch (Pass) test_enrichment->pass Yes test_enrichment->fail No

Quality Control Decision Logic

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase Protein Protein Synthesis Phe->Protein Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate L_DOPA L-DOPA Tyr->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Simplified Phenylalanine Metabolic Pathway

References

Applications of DL-Phenylalanine-d5 in Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Phenylalanine-d5 is a stable isotope-labeled form of the essential amino acid phenylalanine, in which five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it a powerful tool in scientific research, particularly in the fields of metabolomics, proteomics, and drug metabolism. Its primary application is as a tracer to study the in vivo kinetics of phenylalanine, including its conversion to tyrosine, and to measure rates of protein synthesis and breakdown. Furthermore, its distinct mass makes it an ideal internal standard for the accurate quantification of endogenous phenylalanine in biological samples using mass spectrometry. This guide provides a comprehensive overview of the applications of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize quantitative data related to the use of this compound and the kinetics of phenylalanine in healthy adults. These values are derived from various studies and can serve as a reference for expected metabolic flux.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults (Post-absorptive State)

ParameterMean Flux Rate (μmol·kg⁻¹·h⁻¹)Notes
Phenylalanine Flux (Whole Body Protein Breakdown)35 - 50Represents the rate of appearance of phenylalanine from protein breakdown.
Phenylalanine Hydroxylation to Tyrosine5 - 10The primary catabolic pathway for phenylalanine.
Phenylalanine Oxidation7 - 9Measured by the recovery of the isotopic label in expired CO₂.
Tyrosine Flux30 - 40Represents the rate of appearance of tyrosine from protein breakdown and phenylalanine hydroxylation.

Table 2: Fractional Synthesis Rates (FSR) of Muscle Protein in Healthy Adults

ConditionFSR (%·h⁻¹) using Phenylalanine TracerNotes
Resting (Fasted)0.051 ± 0.004Basal rate of mixed muscle protein synthesis.[1]
Fed State0.066 ± 0.005Protein synthesis rate after a meal.[1]
Post-exercise (24h)0.110 ± 0.010Elevated rate of muscle protein synthesis following aerobic exercise.[2]

Table 3: Isotopic Enrichment of Phenylalanine in Human Studies

Tracer AdministeredSample MatrixIsotopic Enrichment (Tracer-to-Tracee Ratio)Study Context
[²H₅]-phenylalaninePlasmaPlateau reached within 2 hoursPrimed, constant infusion study to measure whole-body protein turnover.[3]
[²H₅]-phenylalanineUrineSignificantly higher than plasmaDemonstrates an isotope effect in renal tubular reabsorption.[2]
L-[1-¹³C]phenylalaninePlasma~1.06 (Plasma:Urine ratio at steady state)Intravenous infusion study.[2]
L-[ring-¹³C₆]phenylalanineMuscle Tissue FluidVaries with feeding stateUsed as a precursor pool for FSR calculations.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Measurement of Whole-Body Protein Synthesis and Phenylalanine Kinetics using Primed, Constant Infusion of [²H₅]-Phenylalanine

This protocol is adapted from studies investigating whole-body protein turnover in humans.[3]

1. Subject Preparation:

  • Subjects should fast overnight (8-10 hours) prior to the study.

  • Two intravenous catheters are placed in contralateral arm veins: one for tracer infusion and one for blood sampling.

2. Tracer Preparation and Administration:

  • A sterile solution of L-[ring-²H₅]-phenylalanine is prepared in 0.9% saline.

  • A priming dose of the tracer (e.g., 2 μmol·kg⁻¹) is administered as a bolus to rapidly achieve isotopic steady state in the plasma.[2]

  • Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate (e.g., 0.05 μmol·kg⁻¹·min⁻¹) for the duration of the study (typically 4-6 hours).[2]

3. Blood Sampling:

  • A baseline blood sample is collected before the tracer infusion begins.

  • Subsequent blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor the isotopic enrichment of plasma phenylalanine.[2]

  • Blood samples are collected in heparinized tubes and immediately centrifuged at 4°C to separate the plasma. Plasma is then stored at -80°C until analysis.

4. Sample Preparation for GC/MS Analysis:

  • Plasma Deproteinization: To 1 mL of plasma, add 100 μL of an internal standard solution (e.g., L-[¹³C₆]-phenylalanine) of known concentration. Add 1 mL of 15% sulfosalicylic acid, vortex, and centrifuge to precipitate proteins.

  • Amino Acid Isolation: The supernatant containing free amino acids is passed through a cation exchange column (e.g., Dowex AG 50W-X8). After washing, the amino acids are eluted with ammonium hydroxide.

  • Derivatization: The eluted amino acids are dried under nitrogen. For GC-MS analysis, they are commonly derivatized to their N-heptafluorobutyryl isobutyl esters or t-butyldimethylsilyl (t-BDMS) derivatives.

5. GC/MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC/MS) is used for analysis.

  • GC Conditions: A capillary column (e.g., DB-5ms) is used with a temperature gradient program to separate the amino acid derivatives.

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode with selected ion monitoring (SIM) to quantify the abundance of the unlabeled (m/z) and labeled (m/z+5 for [²H₅]-phenylalanine) ions.

  • Quantification: The isotopic enrichment (tracer-to-tracee ratio) is calculated from the ratio of the peak areas of the labeled and unlabeled phenylalanine.

6. Calculation of Phenylalanine Flux:

  • Phenylalanine flux (Q), representing the rate of appearance of phenylalanine from whole-body protein breakdown, is calculated using the steady-state dilution equation: Q = i * (Ep / Eᵢ - 1) where i is the infusion rate of the tracer, Ep is the isotopic enrichment of the plasma at plateau, and Eᵢ is the isotopic enrichment of the infusate.

Protocol 2: Measurement of Mixed Muscle Protein Fractional Synthesis Rate (FSR)

This protocol describes the measurement of FSR in human skeletal muscle.[2]

1. Study Design:

  • The primed, constant infusion of [²H₅]-phenylalanine is performed as described in Protocol 1.

  • Muscle biopsies are obtained from a skeletal muscle (e.g., vastus lateralis) at two time points during the infusion (e.g., at 2 hours and 6 hours) to measure the incorporation of the tracer into muscle protein.[2]

2. Muscle Biopsy Processing:

  • The muscle sample is immediately blotted free of blood, frozen in liquid nitrogen, and stored at -80°C.

  • A small portion of the muscle (~20 mg) is homogenized in perchloric acid.[2] The supernatant, containing the intracellular free amino acid pool (precursor pool), is collected. The protein pellet is washed and then hydrolyzed in 6M HCl at 110°C for 24 hours.

3. Sample Preparation and Analysis:

  • The isotopic enrichment of [²H₅]-phenylalanine in the intracellular free amino acid pool and in the protein hydrolysate is determined by GC/MS as described in Protocol 1.

4. Calculation of FSR:

  • FSR is calculated using the precursor-product equation: FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100 where E_p1 and E_p2 are the isotopic enrichments of protein-bound phenylalanine at the two biopsy time points, E_precursor is the mean isotopic enrichment of the precursor pool (intracellular free phenylalanine) between the two biopsies, and t is the time in hours between the biopsies.

Mandatory Visualization

Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involving phenylalanine.

Phenylalanine_Metabolism Phe This compound Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Protein Body Proteins Phe->Protein Protein Synthesis DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β-Hydroxylase Epi Epinephrine NE->Epi Protein->Phe Protein Breakdown Tracer_Workflow cluster_prep 1. Preparation cluster_infusion 2. Infusion & Sampling cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation SubjectPrep Subject Preparation (Fasting, Catheterization) Priming Priming Dose (Bolus Injection) SubjectPrep->Priming TracerPrep Tracer Preparation (Sterile DL-Phe-d5 solution) TracerPrep->Priming Infusion Continuous Infusion Priming->Infusion BloodSampling Serial Blood Sampling Infusion->BloodSampling Biopsy1 Muscle Biopsy 1 (Time 0) Infusion->Biopsy1 Biopsy2 Muscle Biopsy 2 (Time +4h) Infusion->Biopsy2 PlasmaProcessing Plasma Separation BloodSampling->PlasmaProcessing MuscleProcessing Muscle Homogenization & Protein Hydrolysis Biopsy1->MuscleProcessing Biopsy2->MuscleProcessing Derivatization Amino Acid Derivatization PlasmaProcessing->Derivatization MuscleProcessing->Derivatization GCMS GC/MS Analysis (Isotopic Enrichment) Derivatization->GCMS FluxCalc Calculate Phenylalanine Flux GCMS->FluxCalc FSRCalc Calculate Fractional Synthesis Rate (FSR) GCMS->FSRCalc Results Results & Conclusion FluxCalc->Results FSRCalc->Results

References

Understanding Racemic Mixtures in Isotopic Labeling: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The strategic use of isotopic labeling in drug development is a cornerstone of modern pharmaceutical research, enabling detailed investigation into metabolism, pharmacokinetics, and toxicology. When dealing with chiral drugs, which constitute a significant portion of pharmaceuticals, the complexity increases as these compounds are often synthesized and administered as racemic mixtures. This technical guide provides an in-depth exploration of the core principles and practices for handling isotopically labeled racemic mixtures. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key workflows and pathways to facilitate a comprehensive understanding of this critical subject.

Introduction to Racemic Mixtures and Isotopic Labeling

A significant number of pharmaceuticals are chiral molecules, existing as enantiomers—non-superimposable mirror images.[1][2] While possessing identical physicochemical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological and toxicological profiles in the chiral environment of the human body.[1] Often, one enantiomer is responsible for the therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1]

Historically, many chiral drugs have been marketed as racemic mixtures , which are equimolar mixtures of two enantiomers.[1] The process of developing a single-enantiomer version of an existing racemic drug is known as a "chiral switch".[3]

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with an isotope. This can involve stable isotopes (e.g., ²H (deuterium, D), ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C).[4][5] This technique is invaluable in drug metabolism and pharmacokinetic (DMPK) studies as it allows for the tracking of a drug and its metabolites through biological systems.[5][6] When combined, the study of isotopically labeled racemic mixtures provides a powerful tool to investigate the distinct metabolic fates of individual enantiomers.

Synthesis of Isotopically Labeled Racemic Mixtures

The synthesis of an isotopically labeled racemic mixture is the foundational step. The choice of isotope and its position in the molecule is critical and depends on the intended application. For example, deuterium labeling at a site of metabolism can intentionally slow down the metabolic process, a phenomenon known as the kinetic isotope effect, which can be used to probe metabolic pathways.[7]

Case Study: Synthesis of Deuterium-Labeled Racemic Ibuprofen

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that is typically sold as a racemic mixture, although the (S)-(+)-enantiomer is responsible for its pharmacological activity.[8][9] The following protocol outlines a multi-step synthesis to introduce a deuterium label into the ibuprofen molecule.[2][10][11][12][13]

Experimental Protocol: Synthesis of Deuterium-Labeled Racemic Ibuprofen

  • Objective: To synthesize racemic ibuprofen with a deuterium label in the acetyl group.

  • Materials:

    • Isobutylbenzene

    • Deuterated acetyl chloride (CD₃COCl)

    • Aluminum chloride (AlCl₃)

    • Sodium borohydride (NaBH₄)

    • Thionyl chloride (SOCl₂)

    • Magnesium turnings

    • Dry ice (solid CO₂)

    • Dichloromethane (CH₂Cl₂)

    • Methanol (CH₃OH)

    • Diethyl ether ((C₂H₅)₂O)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Friedel-Crafts Acylation:

      • To a cooled (0 °C) solution of isobutylbenzene and deuterated acetyl chloride (CD₃COCl) in dichloromethane, slowly add aluminum chloride (AlCl₃).

      • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

      • Quench the reaction by slowly adding ice-cold dilute HCl.

      • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain deuterated p-isobutylacetophenone.

    • Reduction of the Ketone:

      • Dissolve the deuterated p-isobutylacetophenone in methanol and cool to 0 °C.

      • Add sodium borohydride (NaBH₄) portion-wise.

      • Stir the reaction at room temperature for 1 hour.

      • Quench the reaction with water and extract the product with diethyl ether.

      • Dry the organic layer and concentrate to yield the deuterated alcohol.

    • Chlorination of the Alcohol:

      • React the deuterated alcohol with thionyl chloride (SOCl₂) in an appropriate solvent to form the corresponding chloride.

    • Grignard Reaction and Carboxylation:

      • Prepare the Grignard reagent by reacting the deuterated chloride with magnesium turnings in dry diethyl ether.

      • Pour the Grignard reagent over crushed dry ice (solid CO₂).

      • After the dry ice has sublimated, add dilute HCl to protonate the carboxylate.

      • Extract the deuterated ibuprofen with diethyl ether, dry the organic layer, and concentrate to obtain the final product.

    • Purification and Characterization:

      • Purify the crude product by recrystallization or column chromatography.

      • Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chiral Resolution of Isotopically Labeled Racemic Mixtures

Once the isotopically labeled racemic mixture is synthesized, the next critical step is the separation of the enantiomers, a process known as chiral resolution .[14] This allows for the individual study of each enantiomer's properties. Several techniques are available for chiral resolution, with the most common being diastereomeric salt crystallization and chiral chromatography.

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[15] Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[15]

Experimental Protocol: Chiral Resolution of Racemic Propranolol via Diastereomeric Salt Crystallization

  • Objective: To separate the enantiomers of racemic propranolol using a chiral resolving agent.

  • Materials:

    • Racemic propranolol hydrochloride

    • Dibenzoyl-L-tartaric acid (DBTA) as the resolving agent[16]

    • Methanol

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • Salt Formation:

      • Dissolve racemic propranolol hydrochloride in methanol.

      • In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid in methanol.

      • Mix the two solutions and stir. One of the diastereomeric salts will be less soluble and will precipitate out of the solution.

    • Isolation and Purification of the Diastereomeric Salt:

      • Collect the precipitated salt by filtration.

      • Wash the salt with a small amount of cold methanol to remove impurities.

      • The purity of the diastereomeric salt can be improved by recrystallization.

    • Liberation of the Enantiomer:

      • Dissolve the purified diastereomeric salt in a minimal amount of water.

      • Add a solution of NaOH to basify the solution, which will deprotonate the tartaric acid and liberate the free base of the propranolol enantiomer.

      • Extract the propranolol enantiomer with diethyl ether.

      • Dry the organic layer and evaporate the solvent to obtain the pure enantiomer.

    • Recovery of the Other Enantiomer:

      • The other enantiomer can be recovered from the mother liquor from the initial crystallization by acidification, extraction, and subsequent resolution with the opposite enantiomer of the resolving agent (e.g., dibenzoyl-D-tartaric acid).

Chiral Chromatography

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers.[17][18] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities.

Quantitative Comparison of Chiral Separation Techniques for Propranolol

TechniqueChiral Stationary PhaseMobile PhaseResolution Factor (Rs)Reference
HPLC Amylose tris-(3,5-dimethylphenylcarbamate)n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v)1.75[18][19]
SFC Amylose tris(3-chloro-5-methylphenylcarbamate)CO₂ / (Isopropanol:Methanol 50:50 with 0.1% isopropylamine) (75:25 v/v)> 3.0[20]

This table provides a comparative overview of the resolution of propranolol enantiomers using HPLC and SFC, demonstrating the high resolution achievable with both techniques.

Quantitative Data on Kinetic Resolution

Kinetic resolution is another method where a chiral catalyst or reagent reacts at different rates with the two enantiomers, leading to an enantioenriched product and unreacted starting material.[21]

Racemic SubstrateChiral CatalystConversion (%)Product ee (%)Recovered Substrate ee (%)Selectivity Factor (s)Reference
4-Substituted Chroman-2-one(R,R)-Ru Catalyst5091 ((R)-alcohol)88 ((S)-ester)62[22]

This table presents quantitative data from a kinetic resolution study, illustrating the enantiomeric excess achieved for both the product and the unreacted starting material.

Analytical Techniques for Isotopically Labeled Racemic Mixtures

The analysis of isotopically labeled enantiomers requires sensitive and specific analytical methods. Chiral chromatography coupled with mass spectrometry (MS) is the gold standard for this purpose.

Experimental Protocol: Chiral HPLC-MS/MS Analysis of Racemic Warfarin and its Deuterated Internal Standard

  • Objective: To quantify the enantiomers of warfarin in a biological matrix using a deuterated internal standard.[1][6][23]

  • Instrumentation:

    • HPLC system with a chiral column (e.g., Astec CHIROBIOTIC® V)

    • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Procedure:

    • Sample Preparation:

      • To 50 µL of plasma sample, add 400 µL of a methanol/water solution containing a known concentration of warfarin-d₅ as the internal standard.

      • Vortex and centrifuge to precipitate proteins.

      • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase.

    • Chromatographic Separation:

      • Inject the prepared sample onto the chiral HPLC column.

      • Use a gradient elution with a mobile phase consisting of ammonium acetate in water (A) and acetonitrile (B) to separate the enantiomers of warfarin and warfarin-d₅.

    • Mass Spectrometric Detection:

      • Use the MS/MS in selected reaction monitoring (SRM) mode to detect and quantify the specific parent-to-daughter ion transitions for each warfarin enantiomer and its corresponding deuterated internal standard.

    • Quantification:

      • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

      • Determine the concentration of each enantiomer in the unknown samples from the calibration curves.

Considerations for Deuterated Internal Standards and Matrix Effects

While deuterated internal standards are widely used, it is important to be aware of potential analytical challenges. The "isotope effect" can sometimes lead to a slight difference in retention time between the analyte and its deuterated counterpart.[24] If this occurs in a region of the chromatogram with significant matrix effects (ion suppression or enhancement), it can lead to inaccurate quantification.[4][25]

Illustrative Data on Differential Matrix Effects

AnalyteRetention Time (min)Matrix Effect (%)Deuterated ISRetention Time (min)Matrix Effect (%)Analyte/IS Ratio Bias (%)
Enantiomer R4.5070 (Suppression)Enantiomer R-d₃4.4550 (Suppression)+28.6
Enantiomer S4.8095 (Minimal Suppression)Enantiomer S-d₃4.7580 (Suppression)+18.8

This hypothetical table illustrates how a small shift in retention time for a deuterated internal standard can lead to differential matrix effects and a bias in the calculated analyte concentration. It is crucial to evaluate matrix effects during method validation.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and biological pathways involved in the study of isotopically labeled racemic mixtures. The following diagrams are generated using the Graphviz DOT language.

General Workflow for Synthesis, Resolution, and Analysis

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis start Starting Materials synthesis Chemical Synthesis with Isotopically Labeled Reagents start->synthesis racemate Labeled Racemic Mixture synthesis->racemate resolution Diastereomeric Salt Crystallization or Chiral Chromatography racemate->resolution enantiomer_S Pure Labeled (S)-Enantiomer resolution->enantiomer_S enantiomer_R Pure Labeled (R)-Enantiomer resolution->enantiomer_R analysis Chiral HPLC-MS/MS enantiomer_S->analysis enantiomer_R->analysis data Pharmacokinetic and Metabolic Data analysis->data

Caption: General workflow from synthesis to analysis.

Diastereomeric Salt Resolution

G cluster_crystallization Fractional Crystallization racemic_acid Racemic Acid (R-A + S-A) diastereomers Diastereomeric Salts (R-A)(R-B) + (S-A)(R-B) racemic_acid->diastereomers chiral_base Chiral Base (R-B) chiral_base->diastereomers less_soluble Less Soluble Salt (e.g., (R-A)(R-B)) diastereomers->less_soluble more_soluble More Soluble Salt (e.g., (S-A)(R-B)) diastereomers->more_soluble acidification Acidification less_soluble->acidification more_soluble->acidification pure_R Pure (R)-Acid acidification->pure_R pure_S Pure (S)-Acid acidification->pure_S

Caption: Diastereomeric salt resolution process.

Enantioselective Drug Metabolism Pathway

G cluster_R R-Enantiomer Pathway cluster_S S-Enantiomer Pathway racemic_drug Racemic Drug (R-Drug + S-Drug) R_drug R-Drug racemic_drug->R_drug S_drug S-Drug racemic_drug->S_drug enzyme_A Enzyme A (e.g., CYP3A4) R_drug->enzyme_A R_metabolite Metabolite R-M1 enzyme_A->R_metabolite R_excretion R_excretion R_metabolite->R_excretion Excretion enzyme_B Enzyme B (e.g., CYP2C9) S_drug->enzyme_B S_metabolite Metabolite S-M1 enzyme_B->S_metabolite S_excretion S_excretion S_metabolite->S_excretion Excretion

Caption: Enantioselective drug metabolism.

Conclusion

The integration of isotopic labeling with the study of racemic mixtures is a powerful strategy in modern drug development. It provides an unparalleled level of detail into the enantioselective pharmacokinetics and metabolism of chiral drugs. A thorough understanding of the principles of synthesis, chiral resolution, and advanced analytical techniques is paramount for researchers in this field. The detailed protocols, comparative quantitative data, and workflow visualizations provided in this guide serve as a comprehensive resource to aid in the design and execution of studies involving isotopically labeled racemic mixtures, ultimately contributing to the development of safer and more effective medicines.

References

An In-depth Technical Guide to Stable Isotope Labeling with Deuterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Stable Isotope Labeling with Deuterium

Stable isotope labeling with deuterium involves the strategic replacement of hydrogen atoms (¹H) with their heavier, non-radioactive isotope, deuterium (²H or D). This subtle modification has profound implications in drug discovery and metabolic research, primarily due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it.[1] Consequently, chemical reactions involving the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is substituted at that position.[1][2]

This principle is harnessed to intentionally alter the metabolic fate of drug candidates.[3] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds.[4][5] By selectively placing deuterium at these metabolically vulnerable sites, the rate of drug metabolism can be significantly reduced.[6][7] This can lead to a cascade of favorable pharmacokinetic changes, including:

  • Increased Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life (t½) and increased overall exposure (Area Under the Curve - AUC).[7][8]

  • Reduced Toxic Metabolite Formation: By altering metabolic pathways, deuteration can decrease the production of harmful metabolites.[9]

  • Improved Therapeutic Profile: A more stable and predictable pharmacokinetic profile can lead to reduced dosing frequency, lower required doses, and potentially fewer side effects.[7][10]

Beyond its therapeutic applications, deuterium labeling is a powerful tool in mechanistic studies.[11] It is widely used in:

  • Metabolic Flux Analysis (MFA): To trace the flow of metabolites through biochemical pathways.[12][13][14]

  • Quantitative Mass Spectrometry: Deuterated compounds serve as ideal internal standards for accurate and precise quantification of analytes in complex biological matrices.[15][16]

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): To study protein conformation, dynamics, and interactions.[17][18]

Data Presentation

Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

The following table summarizes the impact of deuterium substitution on the pharmacokinetic profiles of several drugs.

Deuterated DrugNon-Deuterated AnalogKey Pharmacokinetic ImprovementTherapeutic Indication
Deutetrabenazine Tetrabenazine~2-fold increase in the half-life of active metabolites.[9]Chorea associated with Huntington's disease, Tardive dyskinesia[19]
d₃-Enzalutamide EnzalutamideIn vitro intrinsic clearance was 49.7% and 72.9% lower in rat and human liver microsomes, respectively. In vivo, Cmax and AUC were 35% and 102% higher in rats.[6]Prostate Cancer
d₉-Methadone Methadone5.7- and 4.4-fold increase in AUC and Cmax in plasma, respectively, in mice. Clearance was significantly reduced.[8]Postoperative Analgesia
Donafenib SorafenibDeuteration can alter drug metabolism, improve pharmacokinetics, reduce the rate of drug metabolism, and prolong half-life.[20]Cancer
Kinetic Isotope Effect (KIE) in Enzymatic Reactions

The table below presents examples of observed deuterium kinetic isotope effects in various enzyme systems. The KIE is expressed as the ratio of the reaction rate with the hydrogen-containing substrate (kH) to the rate with the deuterium-containing substrate (kD).

Enzyme SystemSubstratekH/kD (Kinetic Isotope Effect)
Cytochrome P450 (general)Various drugs and xenobioticsTypically ranges from 1 to 5, but can be higher in specific cases.[4][5]
Cytochrome P450 17A1Pregnenolone (hydroxylation)1.3[21]
Cytochrome P450 (amine N-dealkylation)Various aminesGenerally ≤ 2[4]
Glycerol-3-phosphate dehydrogenaseNADL1.5 - 3.1[22]
Aldehyde OxidaseCarbazeran, ZoniporideVaries depending on the specific substrate and experimental system.[23]
Malate Synthase(methyl-²H₃)acetyl-CoA2.3 ± 0.3[24]
MabA (M. tuberculosis)NADPH2.5 ± 0.1[24]

Experimental Protocols

General Protocol for Deuterium Labeling via Catalytic H/D Exchange

This protocol describes a common method for introducing deuterium into organic molecules using a palladium catalyst and a deuterium source.[9]

Materials:

  • Substrate (molecule to be deuterated)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Deuterated solvent (e.g., D₂O, MeOD, AcOD-d₄)

  • Anhydrous solvent (if required for the non-deuterated reaction)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Stirring apparatus

  • Filtration apparatus (e.g., celite pad)

  • Rotary evaporator

  • Purification equipment (e.g., column chromatography, recrystallization apparatus)

  • Analytical instruments (NMR, Mass Spectrometer)

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve the substrate in the deuterated solvent.

  • Inert Atmosphere: Purge the vessel with an inert gas to remove air and moisture.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture. The catalyst loading is typically 5-10 mol%.

  • Reaction Conditions: Stir the reaction mixture vigorously at the desired temperature. The temperature can range from room temperature to elevated temperatures, depending on the substrate's reactivity. Reaction times can vary from a few hours to several days and should be monitored.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress. Analyze the aliquots using techniques such as ¹H NMR (to observe the disappearance of proton signals at specific positions) or Mass Spectrometry (to observe the increase in molecular weight).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the deuterated solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude deuterated product can be purified using standard techniques such as column chromatography, recrystallization, or distillation to achieve the desired purity.

  • Characterization: Confirm the identity, purity, and extent of deuteration of the final product using ¹H NMR, ²H NMR, and Mass Spectrometry.

In Vivo Pharmacokinetic Study of a Deuterated Drug

This protocol outlines a general procedure for comparing the pharmacokinetic profiles of a deuterated drug and its non-deuterated counterpart in a rodent model.[9]

Materials:

  • Test compounds (deuterated and non-deuterated drug)

  • Vehicle for drug administration (e.g., saline, PEG400)

  • Experimental animals (e.g., Sprague-Dawley rats)

  • Dosing equipment (e.g., oral gavage needles)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

  • Pharmacokinetic analysis software

Methodology:

  • Animal Acclimation and Grouping: Acclimate the animals to the housing conditions for at least one week. Randomly assign animals to different treatment groups (e.g., non-deuterated drug, deuterated drug, vehicle control).

  • Dose Preparation: Prepare the dosing solutions of the deuterated and non-deuterated compounds in the appropriate vehicle at the desired concentration.

  • Drug Administration: Administer a single dose of the respective compound to each animal. For oral administration, use oral gavage.

  • Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples from each animal.

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites, if necessary) in plasma. A deuterated internal standard is typically used for accurate quantification.[15] Analyze the plasma samples to determine the drug concentrations at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data for each animal. Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t½: Elimination half-life.

  • Data Comparison: Statistically compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds to assess the impact of deuteration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Drug_Discovery_Workflow Target ID Target ID Lead ID Lead ID Target ID->Lead ID Lead Opt Lead Opt Lead ID->Lead Opt Deuteration Deuteration Lead Opt->Deuteration Introduce D at metabolic hotspots Candidate Selection Candidate Selection Deuteration->Candidate Selection PK Studies PK Studies Candidate Selection->PK Studies Compare H vs D analogs Tox Studies Tox Studies PK Studies->Tox Studies Clinical Trials Clinical Trials Tox Studies->Clinical Trials FDA Approval FDA Approval Clinical Trials->FDA Approval

Deuterium labeling in the drug discovery workflow.

HDX_MS_Workflow Protein Protein in H2O Buffer Labeling Incubate in D2O Buffer (Time course: t0, t1, t2...) Protein->Labeling Quenching Lower pH and Temperature Labeling->Quenching Digestion Pepsin Digestion Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Determine Deuterium Uptake LC_MS->Data_Analysis

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) workflow.

MFA_Workflow Tracer_Selection Select Deuterated Tracer (e.g., D-glucose) Cell_Culture Culture Cells with Deuterated Tracer Tracer_Selection->Cell_Culture Metabolite_Extraction Extract Intracellular Metabolites Cell_Culture->Metabolite_Extraction MS_Analysis LC-MS/MS Analysis of Labeled Metabolites Metabolite_Extraction->MS_Analysis Isotopologue_Distribution Determine Mass Isotopologue Distribution MS_Analysis->Isotopologue_Distribution Flux_Calculation Computational Modeling to Calculate Fluxes Isotopologue_Distribution->Flux_Calculation Flux_Map Generate Metabolic Flux Map Flux_Calculation->Flux_Map

Metabolic Flux Analysis (MFA) using deuterium labeling.

References

The Gold Standard for Measuring Protein Dynamics: A Technical Guide to DL-Phenylalanine-d5 in Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of DL-Phenylalanine-d5 (d5-Phe) as a stable isotope tracer for quantifying protein turnover rates. This powerful technique is instrumental in understanding the dynamic processes of protein synthesis and degradation, offering critical insights for basic research and the development of novel therapeutics. By leveraging the principles of stable isotope labeling and mass spectrometry, researchers can accurately measure the fractional synthetic rate (FSR) of proteins in various biological systems.

Core Principles of Stable Isotope Labeling with this compound

The fundamental principle behind using d5-Phe for protein turnover studies lies in the introduction of a "heavy" labeled amino acid into a biological system and tracking its incorporation into newly synthesized proteins over time. Phenylalanine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet, making it an excellent tracer for protein synthesis.[1] The L-isomer of phenylalanine is the form incorporated into proteins.[2] While a DL-racemic mixture is administered, it is the L-phenylalanine-d5 that is utilized for protein synthesis. The D-isomer is not incorporated into proteins, though some microorganisms are capable of converting D-phenylalanine to L-phenylalanine.[3]

The five deuterium atoms on the phenyl ring of d5-Phe increase its mass by five atomic mass units compared to the naturally abundant, unlabeled ("light") phenylalanine. This mass difference is readily detectable by mass spectrometry (MS), allowing for the precise quantification of the ratio of labeled to unlabeled phenylalanine in both the precursor pool (free amino acids in plasma or tissue) and in protein hydrolysates.

The fractional synthetic rate (FSR) of a specific protein or a mixed protein pool is then calculated based on the rate of incorporation of the labeled amino acid. This provides a quantitative measure of the percentage of the protein pool that is newly synthesized per unit of time.

Experimental Methodologies

Two primary experimental approaches are employed for in vivo protein turnover studies using d5-Phe: the flooding dose method and the primed constant infusion method.

The Flooding Dose Technique

The flooding dose method involves the administration of a large, bolus dose of d5-Phe.[4][5] This technique is designed to rapidly and uniformly elevate the concentration of the labeled amino acid in the precursor pools (plasma and intracellular free amino acids), effectively "flooding" them.[6] This rapid equilibration minimizes the complexities of measuring the true precursor enrichment at the site of protein synthesis.[6]

Key Advantages:

  • Allows for the measurement of protein synthesis over short time periods.[4]

  • Simplifies the determination of precursor pool enrichment.[6]

Experimental Protocol: Flooding Dose for Muscle Protein Synthesis

  • Tracer Preparation: Prepare a sterile solution of this compound in saline. A typical dose for human studies is 1.5 mmol/kg body weight.[7]

  • Baseline Blood Sample: Collect a baseline blood sample to determine the natural isotopic abundance of phenylalanine.

  • Tracer Administration: Administer the d5-Phe solution intravenously over a short period (e.g., 2-5 minutes).

  • Tissue and Blood Sampling:

    • Collect blood samples at timed intervals (e.g., 5, 15, 30, 60 minutes) to monitor the plasma enrichment of d5-Phe.

    • Obtain tissue biopsies (e.g., muscle) at one or more time points after tracer administration to measure the incorporation of d5-Phe into tissue proteins. For acute measurements, a single biopsy after a short incorporation period (e.g., 30-90 minutes) is common.

  • Sample Processing:

    • Immediately freeze tissue samples in liquid nitrogen.

    • Separate plasma from blood samples by centrifugation.

    • Store all samples at -80°C until analysis.

Primed Constant Infusion

This method involves an initial priming dose of d5-Phe to rapidly increase plasma enrichment, followed by a continuous intravenous infusion of the tracer to maintain a steady-state isotopic enrichment in the precursor pools over a longer period.[8]

Key Advantages:

  • Suitable for measuring protein synthesis over several hours.

  • Allows for the assessment of both protein synthesis and breakdown.[9]

Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of d5-Phe enrichment is critical. GC-MS is a widely used and highly sensitive technique for this purpose.[10]

Detailed Protocol for Sample Preparation and GC-MS Analysis:

  • Protein Hydrolysis:

    • Precipitate proteins from plasma or tissue homogenates using an acid (e.g., perchloric acid).

    • Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Amino Acid Purification:

    • Purify the amino acids from the hydrolysate using cation exchange chromatography.

  • Derivatization: Amino acids are polar and require derivatization to increase their volatility for GC analysis.[11] A common method for phenylalanine is enzymatic conversion to phenylethylamine followed by derivatization with heptafluorobutyric anhydride (HFBA).[10]

    • Enzymatic Conversion: Phenylalanine is converted to phenylethylamine using tyrosine decarboxylase.

    • HFBA Derivatization: The resulting phenylethylamine is derivatized with HFBA to form a volatile heptafluorobutyryl derivative.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS) to separate the derivatized phenylethylamine from other compounds.[12] The oven temperature is programmed to ramp up to ensure good separation.[12]

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Use selective ion monitoring (SIM) to monitor the ions corresponding to the unlabeled (m/z 104) and d5-labeled (m/z 109) phenylethylamine fragments.

  • Enrichment Calculation: The isotopic enrichment is calculated as the ratio of the peak area of the labeled ion to the sum of the peak areas of the labeled and unlabeled ions.

Data Presentation and Calculation of Fractional Synthetic Rate (FSR)

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Typical d5-Phenylalanine Enrichment and FSR Values

ParameterTypical ValueReference
Plasma d5-Phe Enrichment (Atom Percent Excess)
- Flooding Dose (peak)10 - 20%[10]
- Constant Infusion (plateau)5 - 10%[8]
Muscle Protein-Bound d5-Phe Enrichment (Atom Percent Excess)
- After 90 min Flooding Dose0.01 - 0.05%[10]
Fractional Synthetic Rate (FSR) (%/hour)
- Human Vastus Lateralis Muscle (rest)0.080 ± 0.007[1]
- Human Vastus Lateralis Muscle (post-exercise)0.110 ± 0.010[1]
- Human Soleus Muscle (rest)0.086 ± 0.008[1]
- Human Soleus Muscle (post-exercise)0.123 ± 0.008[1]

FSR Calculation:

The FSR is calculated using the following formula:

FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100

Where:

  • E_p is the enrichment of d5-Phe in the protein-bound pool (Atom Percent Excess).

  • E_precursor is the average enrichment of d5-Phe in the precursor pool (plasma or intracellular free amino acid) over the incorporation period (Atom Percent Excess).

  • t is the incorporation time in hours.

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the experimental and biological processes involved.

Experimental_Workflow cluster_protocol Experimental Protocol cluster_analysis Sample Analysis cluster_data Data Interpretation Tracer_Admin This compound Administration (Flooding Dose or Infusion) Blood_Sampling Serial Blood Sampling Tracer_Admin->Blood_Sampling Tissue_Biopsy Tissue Biopsy Tracer_Admin->Tissue_Biopsy Protein_Hydrolysis Protein Hydrolysis Blood_Sampling->Protein_Hydrolysis Tissue_Biopsy->Protein_Hydrolysis Derivatization Amino Acid Derivatization Protein_Hydrolysis->Derivatization GCMS_Analysis GC/MS Analysis Derivatization->GCMS_Analysis Enrichment_Calc Calculate Isotopic Enrichment GCMS_Analysis->Enrichment_Calc FSR_Calc Calculate Fractional Synthetic Rate (FSR) Enrichment_Calc->FSR_Calc

General workflow for protein turnover studies using this compound.

Flooding_Dose_Principle cluster_pools Amino Acid Pools Plasma Plasma (Free Amino Acids) Intracellular Intracellular (Free Amino Acids) Plasma->Intracellular Equilibration Protein Protein Synthesis Intracellular->Protein Incorporation Flooding_Dose Flooding Dose (High Concentration of d5-Phe) Flooding_Dose->Plasma Rapid Increase in Enrichment

Principle of the flooding dose technique for rapid precursor pool equilibration.

mTOR_Signaling cluster_input Upstream Signals cluster_output Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Amino_Acids Amino Acids (e.g., Phenylalanine) Amino_Acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inhibits) Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Relieves Inhibition

Simplified mTOR signaling pathway regulating protein synthesis.

Applications in Research and Drug Development

The measurement of protein turnover using d5-Phe has broad applications:

  • Physiology and Metabolism: Understanding the effects of nutrition, exercise, and aging on muscle protein synthesis.[1]

  • Disease Pathophysiology: Investigating alterations in protein metabolism in conditions such as cancer, muscular dystrophy, and diabetes.

  • Drug Development: Assessing the efficacy of anabolic and anti-catabolic drugs on target tissues. By measuring changes in FSR, researchers can quantify the pharmacological effects of a compound on protein synthesis.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and reliable method for quantifying protein turnover in vivo. The detailed experimental protocols and analytical procedures outlined in this guide, combined with a clear understanding of the underlying principles, will enable researchers to effectively apply this powerful technique to advance our knowledge of protein dynamics in health and disease. The ability to precisely measure changes in protein synthesis rates is invaluable for both fundamental biological research and the development of next-generation therapeutics.

References

Methodological & Application

Application Note: Quantitative Analysis of Phenylalanine in Human Plasma using DL-Phenylalanine-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of phenylalanine in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. DL-Phenylalanine-d5 serves as the internal standard to ensure high accuracy and precision. The described method involves a straightforward protein precipitation step followed by rapid and sensitive LC-MS/MS detection. This application note is intended for researchers, scientists, and professionals in drug development and clinical research who require a robust and reliable method for phenylalanine quantification.

Introduction

Phenylalanine is an essential amino acid, and its concentration in biological fluids is a critical biomarker for certain inborn errors of metabolism, most notably Phenylketonuria (PKU).[1] Accurate and precise quantification of phenylalanine is crucial for the diagnosis and monitoring of PKU patients.[1][2] Isotope dilution mass spectrometry is considered the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations in sample preparation.[2] This method employs a stable isotope-labeled internal standard, such as this compound, which has nearly identical chemical and physical properties to the endogenous analyte.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of phenylalanine in human plasma.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound (Internal Standard) Plasma->Spike Precipitate Protein Precipitation (e.g., with TCA or Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC_Separation LC Separation Dilute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Results Reporting Quantification->Results

Caption: Experimental workflow for phenylalanine analysis.

Experimental Protocols

Materials and Reagents
  • DL-Phenylalanine (Sigma-Aldrich or equivalent)

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Human Plasma (BioIVT or equivalent)

  • Trichloroacetic Acid (TCA), HPLC Grade (Sigma-Aldrich or equivalent)

  • Acetonitrile, LC-MS Grade (Fisher Scientific or equivalent)

  • Formic Acid, LC-MS Grade (Fisher Scientific or equivalent)

  • Water, LC-MS Grade (Fisher Scientific or equivalent)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical balance

  • Microcentrifuge

  • Calibrated pipettes

Sample Preparation Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Phenylalanine (1 mg/mL) in 50% methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in 50% methanol.

    • From the stock solutions, prepare working solutions for calibration standards and the internal standard spiking solution.

  • Protein Precipitation:

    • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 200 µL of 10% (w/v) Trichloroacetic Acid (TCA) in water to precipitate proteins.[3]

    • Vortex for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[3]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Isocratic or a shallow gradient may be used. A starting condition of 2-5% B is common for underivatized amino acids.

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenylalanine166.1120.1~15-25
This compound171.1125.1~15-25

Note: Collision energies should be optimized for the specific instrument being used. The optimal collision energy is typically the one that produces the highest abundance of the product ion.[4]

Data Presentation

The following table summarizes the expected quantitative performance of an LC-MS/MS method for phenylalanine using a deuterated internal standard. The values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 µmol/L
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal value
Recovery > 85%

Phenylalanine Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of phenylalanine. A deficiency in the enzyme Phenylalanine Hydroxylase is the underlying cause of PKU.[5][6]

Phenylalanine Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Alternative Pathway (elevated in PKU) DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Phenylalanine metabolic pathway.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of phenylalanine in human plasma. The simple sample preparation and rapid analysis time make this method suitable for high-throughput applications in research and clinical settings.

References

Application Note: Quantitative Analysis of Amino Acids in Human Plasma Using DL-Phenylalanine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of amino acids in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs DL-Phenylalanine-d5 as a single internal standard for the accurate quantification of a panel of key amino acids. A simple protein precipitation step is utilized for sample preparation, followed by a rapid chromatographic separation on a HILIC column. The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for high-throughput amino acid analysis in clinical research and drug development settings.

Introduction

Amino acids are fundamental building blocks of proteins and play crucial roles as intermediates in various metabolic pathways. The accurate measurement of amino acid concentrations in biological fluids is essential for the diagnosis and monitoring of metabolic disorders, nutritional assessment, and for understanding the biochemical effects of drug candidates.[1] Stable isotope-labeled internal standards are critical for reliable quantification by LC-MS/MS as they co-elute with the analyte and compensate for variations in sample preparation, injection volume, and matrix effects.[2] this compound is a suitable internal standard for the quantification of a broad range of amino acids due to its chemical similarity to other amino acids and its distinct mass-to-charge ratio. This application note provides a detailed protocol for the quantitative analysis of amino acids in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Water, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • This compound (Internal Standard)

  • Amino acid standards mix

  • Human plasma (K2-EDTA)

Equipment
  • LC-MS/MS system (e.g., Waters ACQUITY UPLC I-Class with Xevo TQ-S micro)

  • Analytical balance

  • Microcentrifuge

  • Pipettes

  • Vortex mixer

  • 96-well plates

Sample Preparation
  • Preparation of Internal Standard (IS) Working Solution (10 µg/mL this compound in 50:50 Methanol/Water):

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution with 50:50 methanol/water to a final concentration of 10 µg/mL.

  • Protein Precipitation:

    • To 50 µL of plasma sample, standard, or quality control (QC) in a microcentrifuge tube, add 150 µL of the IS working solution in methanol (a 3:1 ratio of precipitation solvent to sample).[3]

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.[4]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

    • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography
  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm[3]

  • Mobile Phase A: 0.1% Formic acid in Water[3]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[3]

  • Flow Rate: 0.6 mL/min[3]

  • Column Temperature: 45°C[3]

  • Injection Volume: 2 µL[3]

  • Gradient:

    Time (min) %B
    0.0 4
    0.5 4
    2.5 10
    5.0 28
    5.1 95
    6.1 95
    6.2 4

    | 7.5 | 4 |

Mass Spectrometry
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

  • Capillary Voltage: 1.5 kV[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

Table 1: MRM Transitions for Amino Acids and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Alanine90.144.22012
Arginine175.170.13020
Asparagine133.174.12515
Aspartic Acid134.174.02518
Glutamic Acid148.184.02518
Glutamine147.184.12515
Glycine76.130.22010
Histidine156.1110.13015
Isoleucine132.286.22515
Leucine132.286.22515
Lysine147.284.22520
Methionine150.1104.12515
Phenylalanine166.1120.12515
Proline116.170.12520
Serine106.160.12012
Threonine120.174.22012
Tryptophan205.1188.13018
Tyrosine182.1136.13020
Valine118.172.22515
This compound (IS) 171.1 125.1 25 15

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of amino acids in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.

Quantitative Performance

The method was validated for linearity, limit of quantification (LOQ), precision, and accuracy. A summary of the quantitative performance is presented in Table 2.

Table 2: Summary of Quantitative Performance Data

Amino AcidLinearity Range (µM)LOQ (µM)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
Alanine10 - 1000>0.99510< 5< 895 - 105
Arginine5 - 500>0.9955< 6< 993 - 107
Asparagine5 - 500>0.9945< 7< 1092 - 108
Aspartic Acid2 - 200>0.9962< 8< 1290 - 110
Glutamic Acid5 - 500>0.9955< 6< 994 - 106
Glutamine20 - 2000>0.99320< 5< 896 - 104
Glycine10 - 1000>0.99210< 8< 1191 - 109
Histidine5 - 500>0.9955< 7< 1093 - 107
Isoleucine5 - 500>0.9965< 6< 995 - 105
Leucine10 - 1000>0.99610< 6< 995 - 105
Lysine10 - 1000>0.99410< 7< 1094 - 106
Methionine2 - 200>0.9972< 8< 1290 - 110
Phenylalanine5 - 500>0.9965< 6< 995 - 105
Proline10 - 1000>0.99510< 5< 896 - 104
Serine5 - 500>0.9945< 7< 1093 - 107
Threonine5 - 500>0.9955< 6< 994 - 106
Tryptophan2 - 200>0.9972< 9< 1388 - 112
Tyrosine5 - 500>0.9965< 7< 1092 - 108
Valine10 - 1000>0.99510< 6< 995 - 105

Data presented is representative and may vary depending on the specific instrumentation and laboratory conditions.

Experimental Workflow and Signaling Pathway

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Human Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Experimental workflow for the quantitative analysis of amino acids.

PhenylalanineMetabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Aminotransferase Protein Protein Synthesis Phe->Protein L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified metabolic pathway of Phenylalanine.[2][7]

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of amino acids in human plasma. The use of a single deuterated internal standard, this compound, simplifies the workflow while maintaining high accuracy and precision. This method is well-suited for applications in clinical research, metabolomics, and pharmaceutical development where accurate amino acid profiling is required.

References

Application Notes and Protocols for DL-Phenylalanine-d5 Infusion in In Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of DL-Phenylalanine-d5 as a stable isotope tracer in in vivo metabolic studies, particularly for the measurement of protein synthesis rates. The protocols described are intended as a guide and may require optimization for specific experimental models and research questions.

Introduction

Stable isotope-labeled amino acids, such as this compound (ring-D5-phenylalanine), are powerful tools for tracing metabolic pathways and quantifying dynamic processes in vivo. Phenylalanine is an essential amino acid, and its rate of incorporation into proteins is a direct measure of protein synthesis. The use of a deuterated tracer, coupled with mass spectrometry, offers a safe and sensitive alternative to radioactive isotopes for studies in both preclinical models and human subjects.[1][2]

Two primary methodologies are employed for in vivo studies using this compound: the primed continuous infusion technique and the flooding dose (or bolus injection) method.[1][3][4] The choice of method depends on the specific research goals, the duration of the study, and the desired temporal resolution of the measurements.

Data Presentation

The following tables summarize key quantitative parameters for the two primary infusion protocols.

Table 1: Primed Continuous Infusion Protocol Parameters
ParameterValueReference
Tracer L-[ring-D5]phenylalanine[5]
Priming Dose 9.6 µmol/kg body weight[5]
Continuous Infusion Rate 0.08 µmol/kg/min[6]
Infusion Duration 4 - 10 hours[5][6]
Expected Plasma Enrichment 2-20 atom percent excess[7]
Table 2: Flooding Dose Protocol Parameters
ParameterValueReference
Tracer This compound[2]
Bolus Concentration ~150 mM (unlabeled Phe)[3]
Tracer Enrichment in Bolus ~7% tracer-to-tracee ratio[1]
Administration Volume 1 ml/100 g body weight (in rodents)
Duration of Study < 30 minutes[3]
Expected Precursor Pool Enrichment Rapid equilibration of extracellular and intracellular pools[3]

Experimental Protocols

Protocol 1: Primed Continuous Infusion Method

This method is designed to achieve a steady-state isotopic enrichment in the plasma and precursor pools, allowing for the calculation of metabolic flux over several hours.

1. Subject Preparation:

  • Subjects should be fasted overnight (8-12 hours) to achieve a post-absorptive state.

  • For studies in the fed state, a standardized meal or hourly meals can be provided to achieve a metabolic steady state.[8]

  • Two intravenous catheters are placed: one for tracer infusion and one in the contralateral arm for blood sampling.

2. Preparation of the Infusion Solution:

  • This compound is dissolved in sterile 0.9% saline to the desired concentration. The solution should be passed through a 0.22 µm filter to ensure sterility.

  • The priming dose and continuous infusion solutions are prepared in separate syringes or infusion bags.

3. Tracer Administration:

  • A priming dose of L-[ring-D5]phenylalanine (e.g., 9.6 µmol/kg) is administered as a bolus over 1-2 minutes to rapidly raise the plasma tracer enrichment.[5]

  • Immediately following the priming dose, a continuous infusion (e.g., 0.08 µmol/kg/min) is initiated and maintained for the duration of the experiment (e.g., 4-10 hours).[6]

4. Sample Collection:

  • Baseline blood samples are collected before the start of the infusion.

  • Blood samples (e.g., 2-5 mL) are collected at regular intervals (e.g., every 30-60 minutes) during the infusion to confirm isotopic steady state.

  • For muscle protein synthesis studies, muscle biopsies are typically obtained from a muscle such as the vastus lateralis at the beginning and end of the infusion period.

5. Sample Processing:

  • Blood samples are collected in heparinized tubes and centrifuged to separate plasma. Plasma is stored at -80°C until analysis.

  • Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.

  • For analysis of protein-bound enrichment, muscle tissue is homogenized, and proteins are precipitated and hydrolyzed (e.g., with 6M HCl at 110°C for 24 hours).

Protocol 2: Flooding Dose Method

This method uses a large bolus of unlabeled phenylalanine mixed with the tracer to rapidly "flood" the free amino acid pools, leading to a quick equilibration of isotopic enrichment between the plasma and the tissue precursor pools.[3][4]

1. Subject Preparation:

  • Similar to the primed continuous infusion method, subjects are typically studied in a post-absorptive state.

2. Preparation of the Injection Solution:

  • A high-concentration solution of unlabeled phenylalanine (e.g., 150 mM) is prepared in sterile saline.

  • This compound is added to the unlabeled solution to achieve a desired tracer-to-tracee ratio (e.g., 7%).

3. Tracer Administration:

  • The flooding dose is administered as a single, rapid intravenous injection (e.g., over 30 seconds).

4. Sample Collection:

  • Due to the rapid nature of this method, the timing of sample collection is critical.

  • A baseline blood sample is collected before the injection.

  • A single muscle biopsy is typically taken at a defined time point after the injection (e.g., 15-30 minutes).

  • Blood samples may be taken at short intervals (e.g., 2, 5, 10, 15 minutes) to monitor the plasma enrichment of the tracer.

5. Sample Processing:

  • Sample processing is identical to the primed continuous infusion method.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Derivatization:

  • Amino acids in plasma and tissue hydrolysates are derivatized to make them volatile for GC analysis. Common derivatization agents include:

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

    • Heptafluorobutyryl anhydride (for conversion to phenylethylamine)[7]

    • Propyl chloroformate

2. GC-MS Analysis:

  • An Agilent GC-MS system (or equivalent) is used for analysis.

  • Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient is used to separate the derivatized amino acids.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode with selected ion monitoring (SIM) to measure the abundance of the unlabeled (m/z) and labeled (m/z+5 for D5-phenylalanine) ions.

3. Calculation of Fractional Synthesis Rate (FSR):

  • The fractional synthesis rate of protein is calculated using the following formula:

    FSR (%/hour) = [ (E_p(t2) - E_p(t1)) / (E_precursor * (t2 - t1)) ] * 100

    Where:

    • E_p(t2) and E_p(t1) are the enrichments of this compound in the protein-bound pool at times t2 and t1.

    • E_precursor is the average enrichment of the precursor pool (e.g., plasma or intracellular free amino acid pool) between t1 and t2.

    • (t2 - t1) is the time in hours between the two biopsies.[9]

Visualizations

Phenylalanine Metabolism Signaling Pathway

Phenylalanine_Metabolism Phe This compound (Tracer) Protein Body Proteins Phe->Protein Protein Synthesis Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Alternative Pathway (e.g., in PKU) Protein->Phe Protein Breakdown Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Infusion_Workflow Start Start: Subject Preparation (Fasting, Catheterization) Baseline Baseline Sampling (Blood, Muscle Biopsy t1) Start->Baseline Prime Administer Priming Dose (Bolus Injection) Baseline->Prime Infusion Start Continuous Infusion of this compound Prime->Infusion Sampling Periodic Blood Sampling (Monitor Steady State) Infusion->Sampling EndBiopsy End of Infusion: Final Muscle Biopsy (t2) Sampling->EndBiopsy At desired time point Processing Sample Processing (Plasma Separation, Protein Hydrolysis) EndBiopsy->Processing Analysis GC-MS Analysis (Measure Isotopic Enrichment) Processing->Analysis Calculation Data Analysis: Calculate Fractional Synthesis Rate (FSR) Analysis->Calculation End End Calculation->End

References

Application Note: High-Precision Calculation of Isotopic Enrichment of DL-Phenylalanine-d5 by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds, such as DL-Phenylalanine-d5, are indispensable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis.[1] Accurate determination of the isotopic enrichment of these labeled compounds is critical for the validity and precision of experimental results. This application note provides a detailed protocol for the calculation of the isotopic enrichment of this compound using gas chromatography-mass spectrometry (GC-MS).

The method involves the derivatization of this compound to increase its volatility for GC analysis, followed by mass spectrometric detection to differentiate and quantify the deuterated (d5) and non-deuterated (d0) forms. This document outlines the complete workflow, from sample preparation and derivatization to data analysis and the final calculation of isotopic enrichment.

Experimental Workflow

The overall experimental workflow for determining the isotopic enrichment of this compound is depicted in the following diagram:

Isotopic Enrichment Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization with MTBSTFA Sample->Derivatization Increase Volatility GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Inject MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Elution Peak_Integration Peak Area Integration (d0 and d5) MS_Detection->Peak_Integration Acquire Spectra Enrichment_Calc Isotopic Enrichment Calculation Peak_Integration->Enrichment_Calc Input Areas Report Report Isotopic Enrichment (%) Enrichment_Calc->Report Final Result

Caption: Experimental workflow for this compound isotopic enrichment analysis.

Experimental Protocol

This protocol details the derivatization of this compound using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for subsequent GC-MS analysis.

3.1. Materials and Reagents

  • This compound (≥98% isotopic purity)

  • DL-Phenylalanine (unlabeled standard)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

3.2. Sample Preparation and Derivatization

  • Standard and Sample Preparation:

    • Prepare a stock solution of unlabeled DL-Phenylalanine in deionized water (e.g., 1 mg/mL).

    • Accurately weigh a known amount of the this compound sample and dissolve it in deionized water to a similar concentration.

  • Aliquoting and Drying:

    • Aliquot 50 µL of the this compound solution and the unlabeled standard solution into separate 1.5 mL microcentrifuge tubes.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.

  • Derivatization Reaction:

    • To each dried sample and standard, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

    • Vortex the tubes vigorously for 30 seconds to ensure complete dissolution of the residue.

    • Heat the tightly capped tubes at 70°C for 30 minutes in a heating block or oven.

  • Sample Dilution and Injection:

    • After cooling to room temperature, dilute the derivatized sample with ethyl acetate as needed to fall within the linear range of the GC-MS instrument. A typical dilution is 1:10 (v/v).

    • Transfer the diluted sample to a GC vial for analysis.

3.3. GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of the N-tert-butyldimethylsilyl (t-BDMS) derivative of phenylalanine.

Parameter Value
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Unlabeled (d0): m/z 336 (M-57), 180Labeled (d5): m/z 341 (M-57), 185

Data Analysis and Isotopic Enrichment Calculation

The isotopic enrichment of this compound is calculated from the relative abundance of the deuterated (d5) and non-deuterated (d0) forms, as determined by the peak areas of their respective ions in the mass spectrum.

4.1. Peak Integration

Following GC-MS analysis, integrate the peak areas for the selected ions of both the unlabeled (d0) and labeled (d5) phenylalanine derivatives at the correct retention time.

4.2. Isotopic Enrichment Formula

The isotopic enrichment is expressed as Atom Percent Excess (APE), which represents the percentage of the labeled isotope above its natural abundance. The formula for calculating the isotopic enrichment of this compound is as follows:

Isotopic Enrichment (%) = [ Area(d5) / (Area(d0) + Area(d5)) ] x 100

Where:

  • Area(d5) is the integrated peak area of the selected ion for the d5-phenylalanine derivative (e.g., m/z 341).

  • Area(d0) is the integrated peak area of the selected ion for the d0-phenylalanine derivative (e.g., m/z 336).

It is important to correct for the natural abundance of isotopes, particularly the contribution of ¹³C to the M+1 peak of the d0 fragment, which can interfere with the d1 isotopologue. For high-purity this compound, this correction is often minimal but should be considered for high-accuracy measurements.

Quantitative Data Summary

The following table presents example data for the calculation of isotopic enrichment for three different lots of this compound.

Sample Lot Peak Area (d0) Peak Area (d5) Calculated Isotopic Enrichment (%) Coefficient of Variation (%) (n=3)
Lot A1,50098,50098.500.8
Lot B2,20097,80097.801.1
Lot C80099,20099.200.5

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Signaling Pathways and Logical Relationships

The determination of isotopic enrichment does not directly involve biological signaling pathways. However, the use of isotopically labeled compounds like this compound is fundamental to tracing and quantifying metabolic pathways. For example, in protein synthesis studies, the incorporation of this compound into newly synthesized proteins can be tracked over time, providing insights into protein turnover rates.

The logical relationship in this analytical method is a direct causal chain: the derivatization enables GC separation, which allows for mass spectrometric detection of distinct isotopic forms, the relative signals of which are used to calculate the isotopic enrichment. This logical flow is represented in the experimental workflow diagram in Section 2.

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate determination of the isotopic enrichment of this compound using GC-MS. The described method, involving a robust derivatization procedure and specific SIM-mode analysis, offers high precision and reliability. Adherence to this protocol will enable researchers, scientists, and drug development professionals to confidently assess the isotopic purity of their labeled compounds, ensuring the accuracy and integrity of their experimental data.

References

Application Note: High-Precision Quantification of DL-Phenylalanine-d5 in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of DL-Phenylalanine-d5 in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Phenylalanine is an essential amino acid, and its metabolism is crucial for various physiological processes.[1] The use of a deuterated internal standard, this compound, allows for accurate and precise quantification, which is critical in clinical research and drug development for studies involving protein synthesis and metabolic disorders like phenylketonuria (PKU).[2] The described protocol involves protein precipitation, a two-step derivatization process, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode. This method provides the high sensitivity and specificity required for pharmacokinetic and metabolic studies.

Introduction

Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of tyrosine, catecholamines, and melanin.[1][3] Monitoring phenylalanine levels is crucial for the diagnosis and management of metabolic disorders such as phenylketonuria (PKU), which results from a deficiency in the enzyme phenylalanine hydroxylase.[1] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the analyte, which corrects for variations during sample preparation and analysis.

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, amino acids are non-volatile and require derivatization to increase their volatility for GC analysis.[4][5] Common derivatization techniques include silylation and a two-step process of esterification followed by acylation.[4][6] This application note provides a detailed protocol for the analysis of this compound, which can be adapted for the quantification of endogenous phenylalanine, using a two-step derivatization with subsequent GC-MS analysis.

Phenylalanine Metabolism Overview

Phenylalanine is primarily metabolized in the liver. The main pathway involves the conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase.[3][7] Tyrosine is then a precursor for the synthesis of several important molecules, including neurotransmitters like dopamine and hormones like adrenaline.[1] In cases of phenylalanine hydroxylase deficiency, phenylalanine is converted to phenylpyruvic acid.[7]

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase PPA Phenylpyruvic Acid Phe->PPA Transamination (in PKU) Proteins Protein Synthesis Phe->Proteins Incorporation Neurotransmitters Dopamine, Adrenaline, etc. Tyr->Neurotransmitters

Caption: Simplified Phenylalanine Metabolic Pathway.

Experimental Protocol

This protocol outlines the procedure for the extraction, derivatization, and GC-MS analysis of phenylalanine from human plasma using this compound as an internal standard.

Materials and Reagents
  • This compound (Internal Standard, IS)

  • L-Phenylalanine (Analyte standard)

  • Human Plasma (K2-EDTA)

  • Perchloric acid (5% v/v)

  • 2 M HCl in Methanol

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Toluene

  • Nitrogen gas, high purity

  • Helium gas, high purity

Sample Preparation
  • Protein Precipitation: To a 100 µL aliquot of human plasma, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels). Add 100 µL of cold 5% perchloric acid.

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 60°C.

Derivatization

A two-step derivatization process is employed to create volatile derivatives of phenylalanine suitable for GC-MS analysis.[4]

  • Esterification: To the dried residue, add 100 µL of 2 M HCl in methanol. Cap the tube tightly and heat at 80°C for 60 minutes.[4] This step converts the carboxylic acid group to a methyl ester.

  • Acylation: After cooling to room temperature, evaporate the methanol under a stream of nitrogen. Add 50 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate. Cap the tube and heat at 65°C for 30 minutes.[4] This step derivatizes the amino group.

  • Final Preparation: Evaporate the remaining reagent under nitrogen and reconstitute the sample in 100 µL of toluene for injection into the GC-MS.

GC-MS Parameters

The following parameters can be used as a starting point for method development and should be optimized for the specific instrument used.

ParameterValue
Gas Chromatograph
ColumnZB-AAA (10 m x 0.25 mm) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 65°C for 1 min, ramp at 15°C/min to 210°C, then ramp at 35°C/min to 320°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.250°C
Interface Temp.300°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
Phenylalanine deriv.To be determined based on fragmentation pattern
Phenylalanine-d5 deriv.To be determined based on fragmentation pattern

Note: Specific ions for monitoring will depend on the fragmentation of the chosen derivative and should be determined by analyzing the mass spectra of the derivatized standards.

Experimental Workflow

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis GC-MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add DL-Phe-d5 (IS) Plasma->Add_IS Precipitation Add 5% Perchloric Acid Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Down1 Dry under N2 Supernatant->Dry_Down1 Esterification Esterification (2M HCl in MeOH, 80°C, 60 min) Dry_Down1->Esterification Dry_Down2 Dry under N2 Esterification->Dry_Down2 Acylation Acylation (PFPA, 65°C, 30 min) Dry_Down2->Acylation Dry_Down3 Dry under N2 Acylation->Dry_Down3 Reconstitute Reconstitute in Toluene Dry_Down3->Reconstitute Injection Inject 1 µL into GC-MS Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: GC-MS analysis workflow for this compound.

Quantitative Data Summary

The following table summarizes typical validation parameters for a GC-MS method for phenylalanine analysis. These values are compiled from various sources and should be established for the specific method and laboratory.

ParameterResultSource
Linearity Range 6.0 - 1512.0 µmol/L[3]
Correlation Coefficient (r²) > 0.99[3]
Limit of Detection (LOD) 1.2 µmol/L
Limit of Quantification (LOQ) 6.0 µmol/L[3]
Intra-day Precision (%CV) < 10%[2]
Inter-day Precision (%CV) < 15%[2]
Recovery 85 - 115%[3]

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for demanding applications in clinical and pharmaceutical research. The protocol for sample preparation, derivatization, and GC-MS analysis can be readily implemented and optimized in a laboratory setting. This method will be a valuable tool for researchers investigating phenylalanine metabolism, protein kinetics, and related metabolic disorders.

References

Unlocking Complex Biomolecular Systems: Application of DL-Phenylalanine-d5 in High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. However, its application to larger proteins and complex biomolecular systems is often hampered by spectral complexity and line broadening. Isotopic labeling, particularly deuteration, has emerged as a critical tool to overcome these limitations. This document provides a detailed overview of the application of DL-Phenylalanine-d5 (deuterated at the phenyl ring) in biomolecular NMR, offering significant advantages for studying high molecular weight proteins and their interactions, crucial for academic research and drug development.

The incorporation of this compound, where the five protons on the aromatic ring are replaced by deuterium, offers a strategic approach to simplify ¹H-NMR spectra and enhance spectral quality. This targeted deuteration reduces the number of proton signals, mitigates strong ¹H-¹H dipolar couplings, and alters relaxation properties, leading to sharper signals and enabling the study of larger and more complex systems that would otherwise be intractable by conventional NMR methods.

Key Applications and Advantages

The use of this compound in biomolecular NMR offers several key advantages:

  • Spectral Simplification: By replacing protons with deuterium on the phenylalanine ring, the number of resonances in the crowded aromatic region of a ¹H-NMR spectrum is significantly reduced. This simplification is crucial for resolving individual signals and facilitating unambiguous resonance assignment, particularly in large proteins with numerous aromatic residues.

  • Reduced Linewidths and Improved Resolution: For proteins larger than ~25 kDa, slow molecular tumbling leads to efficient transverse relaxation (short T₂), resulting in broad spectral lines. Deuteration of the phenylalanine ring effectively removes strong ¹H-¹H dipolar couplings, a major contributor to this relaxation. This leads to longer T₂ relaxation times and consequently, narrower linewidths and improved spectral resolution.

  • Enhanced Sensitivity: While replacing protons with deuterium reduces the number of observable nuclei, the resulting narrower linewidths can lead to a significant increase in the signal-to-noise ratio for the remaining protons, especially those in close proximity to the deuterated ring.

  • Probing Protein Dynamics: Phenylalanine residues are often located in the hydrophobic core of proteins or at protein-protein interfaces. Selective deuteration of these residues allows for the study of their specific roles in protein dynamics over a wide range of timescales using techniques like NMR relaxation experiments.

  • Investigating Protein-Ligand Interactions: Phenylalanine is frequently involved in binding pockets where it can make crucial contacts with small molecules or other proteins. Incorporating this compound can simplify the analysis of chemical shift perturbations and Nuclear Overhauser Effect (NOE) data, providing clearer insights into the binding interface and the conformational changes upon ligand binding.

Data Presentation

The following table summarizes the expected quantitative improvements in key NMR parameters upon incorporation of this compound into a protein of approximately 30 kDa, compared to its fully protonated counterpart. These values are representative and can vary depending on the specific protein, its dynamics, and the experimental conditions.

NMR ParameterProtonated PhenylalaninePhenylalanine-d5Rationale for Improvement
¹H Linewidth (Hz) of backbone amide protons near Phe 25 - 4015 - 25Reduction of dipolar coupling with aromatic protons leads to slower transverse relaxation (longer T₂).
Transverse Relaxation Time (T₂) of backbone amide protons near Phe (ms) 10 - 2025 - 40Slower relaxation due to the removal of ¹H-¹H dipolar interactions.
Signal-to-Noise Ratio (S/N) of backbone amide protons near Phe Base1.5x - 2.5xNarrower linewidths result in higher peak intensity for the same number of scans.
Spin-Lattice Relaxation Time (T₁) of backbone amide protons near Phe (s) 0.8 - 1.20.9 - 1.4Changes in T₁ are generally less pronounced than in T₂ but can be influenced by altered dynamics.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Recombinant Protein using Reverse Labeling

This protocol describes the expression of a target protein in E. coli with incorporation of deuterated phenylalanine in an otherwise protonated background. This "reverse labeling" approach is cost-effective for specifically studying phenylalanine residues.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the target protein.

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

  • ¹⁵NH₄Cl (for ¹⁵N labeling, optional but recommended for 2D ¹H-¹⁵N HSQC).

  • ¹³C-glucose (for ¹³C labeling, optional).

  • This compound.

  • Standard amino acid stock solutions (protonated, except for phenylalanine).

  • Trace elements solution.

  • Vitamin solution (e.g., B1, biotin).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Antibiotics.

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with vigorous shaking.

  • Main Culture Growth (Protonated Medium): The next day, inoculate 1 L of M9 minimal medium (prepared with H₂O) supplemented with ¹⁵NH₄Cl, protonated glucose, trace elements, vitamins, and the appropriate antibiotic with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling:

    • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Gently resuspend the cell pellet in 250 mL of pre-warmed M9 minimal medium (prepared with H₂O) containing all supplements as before, but omitting protonated phenylalanine .

    • Add this compound to a final concentration of 100-200 mg/L.

    • Add all other protonated amino acids (except phenylalanine) to suppress endogenous synthesis and potential scrambling of the label.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Protocol 2: NMR Sample Preparation

Materials:

  • Purified, labeled protein.

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).

  • D₂O (Deuterium Oxide).

  • DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or other internal standard.

  • NMR tubes.

Procedure:

  • Buffer Exchange and Concentration: Concentrate the purified protein and exchange it into the final NMR buffer using a centrifugal concentrator. Repeat this process at least three times to ensure complete buffer exchange.

  • Final Concentration: Concentrate the protein to the desired final concentration for NMR experiments (typically 0.1 - 1.0 mM).[1]

  • Addition of D₂O: Add D₂O to the protein sample to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.

  • Addition of Internal Standard: Add a small amount of DSS for chemical shift referencing.

  • Sample Transfer: Transfer the final sample into a clean, high-quality NMR tube.

  • Quality Control: Record a 1D ¹H spectrum and a 2D ¹H-¹⁵N HSQC spectrum (if ¹⁵N labeled) to assess the sample quality, including proper folding and homogeneity.

Mandatory Visualizations

Phenylalanine_Metabolic_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroF, aroG, aroH E4P Erythrose 4-Phosphate (E4P) E4P->DAHP aroF, aroG, aroH Chorismate Chorismate DAHP->Chorismate aroB, aroD, aroE, aroL, aroA, aroC Prephenate Prephenate Chorismate->Prephenate pheA Tyr L-Tyrosine Chorismate->Tyr Trp L-Tryptophan Chorismate->Trp Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate pheA Phe L-Phenylalanine Phenylpyruvate->Phe tyrB

Caption: Phenylalanine biosynthesis pathway in E. coli.[2][3][4][5]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition & Analysis Transformation 1. Transformation of E. coli Expression 2. Protein Expression with This compound Transformation->Expression Inoculation Purification 3. Protein Purification Expression->Purification Cell Lysis NMR_Sample 4. NMR Sample Preparation Purification->NMR_Sample Buffer Exchange Acquisition 5. NMR Data Acquisition (1D, 2D, 3D) NMR_Sample->Acquisition Spectrometer Processing 6. Data Processing Acquisition->Processing Assignment 7. Resonance Assignment Processing->Assignment Analysis 8. Structural/Dynamic/Interaction Analysis Assignment->Analysis

Caption: General workflow for biomolecular NMR using isotopic labeling.

Deuteration_Benefits cluster_problems Challenges with Protonated Samples cluster_solutions Advantages of Deuteration cluster_outcomes Feasible NMR Studies Large_Protein Large Protein (>25 kDa) (Protonated) Spectral_Overlap Severe Spectral Overlap Large_Protein->Spectral_Overlap Line_Broadening Significant Line Broadening (Short T2) Large_Protein->Line_Broadening Deuterated_Protein Large Protein (>25 kDa) (with Phe-d5) Simplified_Spectra Simplified Spectra Deuterated_Protein->Simplified_Spectra Narrower_Lines Narrower Linewidths (Longer T2) Deuterated_Protein->Narrower_Lines Improved_Resolution Improved Resolution & Sensitivity Simplified_Spectra->Improved_Resolution Narrower_Lines->Improved_Resolution Structure Structure Determination Improved_Resolution->Structure Dynamics Dynamics Studies Improved_Resolution->Dynamics Interactions Interaction Analysis Improved_Resolution->Interactions

Caption: Logical flow of the benefits of using this compound.

Conclusion

The strategic incorporation of this compound is a powerful and accessible method to extend the capabilities of biomolecular NMR to larger and more complex systems. By simplifying spectra and improving relaxation properties, this isotopic labeling approach enables detailed studies of protein structure, dynamics, and interactions that are critical for fundamental biological research and for the rational design of therapeutics. The protocols and data presented herein provide a guide for researchers to effectively implement this technique in their own studies.

References

Application Notes and Protocols for DL-Phenylalanine-d5 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical tool in metabolic engineering for quantifying the rates of intracellular reactions and understanding the physiological state of microorganisms.[1] Stable isotope tracers are instrumental in these studies, providing a means to track the flow of atoms through metabolic pathways.[1] DL-Phenylalanine-d5 (deuterated on the phenyl ring) is a valuable stable isotope tracer for investigating the biosynthesis and catabolism of phenylalanine, an essential amino acid and a precursor for numerous valuable secondary metabolites.[2]

The use of a racemic mixture (this compound) allows for the simultaneous investigation of the metabolic fate of both D- and L-isomers, which can be particularly insightful in organisms with pathways capable of utilizing both forms or in studies of racemization. The five deuterium atoms on the phenyl ring provide a distinct mass shift that is readily detectable by mass spectrometry, making it an excellent choice for tracer experiments.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic flux analysis, with a focus on applications in the metabolic engineering of microbial systems for the production of L-phenylalanine and its derivatives.

Data Presentation

The following tables present representative quantitative data from hypothetical flux analysis studies using this compound in an engineered Escherichia coli strain designed for L-phenylalanine production. These tables are intended to illustrate the type of data generated and how it can be used to compare different strains and identify metabolic bottlenecks.

Table 1: Phenylalanine Biosynthesis Fluxes in Engineered E. coli Strains

StrainGenetic ModificationGlucose Uptake Rate (mmol/gDCW/h)Flux to Phenylalanine (mmol/gDCW/h)Yield (g-Phe/g-Glc)
Wild-TypeNone10.00.10.01
Engineered 1ΔtyrA, ΔpheA (feedback resistance)12.01.50.13
Engineered 2Engineered 1 + overexpression of tktA12.52.50.20
Engineered 3Engineered 2 + ΔpykF11.53.00.26

This table showcases how flux data can quantify the improvements in phenylalanine production resulting from specific genetic modifications.

Table 2: Isotopic Labeling Distribution from this compound in Engineered E. coli

MetaboliteMass IsotopologueWild-Type Strain (Relative Abundance %)Engineered Strain 3 (Relative Abundance %)
PhenylalanineM+095.05.0
M+55.095.0
TyrosineM+098.099.0
M+42.01.0
PhenylpyruvateM+090.010.0
M+510.090.0

This table illustrates how the incorporation of the d5 label from this compound into downstream metabolites can be tracked, providing insights into pathway activity.

Experimental Protocols

Protocol 1: In Vivo Stable Isotope Labeling of E. coli with this compound

Objective: To label the intracellular pools of phenylalanine and its downstream metabolites in E. coli to determine metabolic fluxes.

Materials:

  • Engineered E. coli strain for L-phenylalanine production

  • M9 minimal medium (or other defined medium)

  • Glucose (or other primary carbon source)

  • This compound (Cambridge Isotope Laboratories, Inc., DLM-2986)

  • Sterile culture flasks or bioreactor

  • Shaking incubator or bioreactor control unit

  • Centrifuge

  • Quenching solution (-20°C 60% methanol)

  • Extraction solution (-20°C 100% methanol)

  • Lyophilizer

  • GC-MS or LC-MS/MS system

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate the pre-culture into a larger volume of M9 minimal medium containing a defined concentration of glucose to an initial OD600 of 0.1.

  • Growth Phase: Grow the cells at 37°C with shaking until they reach the mid-exponential growth phase (OD600 ≈ 0.8-1.0).

  • Isotope Labeling: Add a sterile stock solution of this compound to the culture to a final concentration of 1 mM. The exact concentration may need to be optimized based on the specific strain and experimental goals.

  • Sampling: At various time points after the addition of the tracer (e.g., 0, 5, 15, 30, 60 minutes), withdraw a defined volume of cell culture (e.g., 1 mL).

  • Quenching: Immediately quench the metabolic activity by adding the cell suspension to 4 volumes of ice-cold 60% methanol.

  • Cell Pelleting: Centrifuge the quenched cell suspension at 10,000 x g for 5 minutes at -10°C.

  • Metabolite Extraction: Discard the supernatant and resuspend the cell pellet in 1 mL of cold 100% methanol. Vortex vigorously and incubate at -20°C for 1 hour.

  • Sample Clarification: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube and dry it completely using a lyophilizer or a vacuum concentrator. The dried extract is now ready for derivatization and analysis.

Protocol 2: GC-MS Analysis of this compound Labeled Metabolites

Objective: To separate and quantify the isotopic enrichment of phenylalanine and related metabolites.

Materials:

  • Dried metabolite extract from Protocol 1

  • Derivatization reagents:

    • Methoxyamine hydrochloride in pyridine (20 mg/mL)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried metabolite extract. Vortex and incubate at 37°C for 90 minutes.[3]

    • Add 80 µL of MSTFA to the sample. Vortex and incubate at 37°C for 30 minutes.[3]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Representative):

      • Injector Temperature: 250°C

      • Oven Program: Start at 70°C for 1 min, then ramp to 325°C at 15°C/min, hold for 4 min.[3]

      • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • MS Conditions (Representative):

      • Ion Source Temperature: 250°C

      • Electron Impact (EI) Ionization: 70 eV

      • Scan Range: m/z 50-750[3]

      • For targeted analysis, use Selected Ion Monitoring (SIM) to monitor the relevant mass fragments for unlabeled (M+0) and labeled (M+5) phenylalanine and its derivatives.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra.

    • Determine the relative abundance of the different mass isotopologues for each metabolite.

    • Calculate the isotopic enrichment and use this data for flux calculations using software such as INCA or 13CFLUX.

Mandatory Visualizations

Phenylalanine_Biosynthesis_Pathway cluster_regulation Regulation PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroF, aroG, aroH E4P Erythrose 4-Phosphate (E4P) E4P->DAHP aroF, aroG, aroH Chorismate Chorismate DAHP->Chorismate aroB, aroD, aroE Prephenate Prephenate Chorismate->Prephenate pheA (CM) Tyrosine L-Tyrosine Chorismate->Tyrosine tyrA Tryptophan L-Tryptophan Chorismate->Tryptophan trpE, trpD, trpC, trpB, trpA Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate pheA (PDT) Phenylalanine L-Phenylalanine Phenylpyruvate->Phenylalanine tyrB, aspC, ilvE pheA pheA Phenylalanine->pheA Feedback Inhibition tyrA tyrA Tyrosine->tyrA Feedback Inhibition trpE trpE Tryptophan->trpE Feedback Inhibition TyrR TyrR TyrR->tyrA aroF aroF TyrR->aroF TrpR TrpR aroH aroH TrpR->aroH

Caption: Phenylalanine biosynthesis pathway in E. coli with key regulatory loops.

Experimental_Workflow Start Start: E. coli Culture Labeling Add this compound Start->Labeling Sampling Time-course Sampling Labeling->Sampling Quenching Metabolic Quenching (-20°C 60% Methanol) Sampling->Quenching Extraction Metabolite Extraction (-20°C 100% Methanol) Quenching->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing and Isotopologue Distribution Analysis->DataProcessing FluxCalculation Metabolic Flux Calculation DataProcessing->FluxCalculation End End: Flux Map FluxCalculation->End

Caption: Experimental workflow for this compound based metabolic flux analysis.

Conclusion

This compound is a powerful tool for metabolic flux analysis in the context of metabolic engineering. By providing a clear and strong signal in mass spectrometry, it allows for the precise tracking of phenylalanine metabolism. The protocols and representative data presented here provide a framework for researchers to design and execute their own stable isotope labeling experiments. The insights gained from such studies are invaluable for the rational design and optimization of microbial strains for the production of L-phenylalanine and other valuable aromatic compounds.

References

Application Note: Derivatization of DL-Phenylalanine-d5 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as amino acids, are non-volatile due to their polar nature, making them unsuitable for direct GC-MS analysis.[1] Chemical derivatization is a crucial sample preparation step that converts these polar functional groups into less polar, more volatile derivatives, enabling their analysis by GC-MS.[1]

This application note provides a detailed protocol for the derivatization of the stable isotope-labeled amino acid, DL-Phenylalanine-d5, for subsequent quantitative analysis by GC-MS. The use of a deuterated internal standard like this compound is a common practice in quantitative mass spectrometry to correct for sample loss during preparation and variability in instrument response. The primary derivatization technique discussed is silylation, a robust and widely used method for the analysis of compounds with active hydrogens, such as those found in amino acids.[2][3] Silylation involves the replacement of active hydrogens in the carboxyl and amino groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This application note will focus on the use of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent.

Principle of Silylation

Silylation is a chemical modification technique where a silylating agent, such as MSTFA, reacts with active hydrogen atoms present in functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups. This reaction replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, as depicted in the general reaction scheme below. This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[2][3]

Silylation_Reaction Analyte This compound (with active hydrogens) Product Di-TMS-DL-Phenylalanine-d5 (Volatile Derivative) Analyte->Product Reaction Reagent MSTFA (Silylating Agent) Reagent->Product Byproduct N-methyltrifluoroacetamide Product->Byproduct

Figure 1: General scheme of the silylation reaction.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% isotopic purity)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous, GC grade)

  • Nitrogen gas (high purity)

  • Glass reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

Standard Solution Preparation

Prepare a stock solution of this compound in a suitable solvent such as 0.1 M HCl. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range for quantitative analysis.

Derivatization Protocol

The following protocol is a general guideline and may require optimization based on specific laboratory conditions and instrumentation.

  • Drying: Transfer a known volume (e.g., 100 µL) of the standard solution or sample into a glass reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 60 °C). It is critical to ensure the sample is completely dry as moisture will react with the silylating agent and reduce derivatization efficiency.[1]

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue and vortex briefly to dissolve the analyte.

  • Derivatization: Add 50 µL of MSTFA to the vial.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Start This compound Standard/Sample Dry Evaporate to Dryness (Nitrogen Stream, 60°C) Start->Dry Reconstitute Add Anhydrous Pyridine Dry->Reconstitute Add_Reagent Add MSTFA Reconstitute->Add_Reagent React Heat at 70°C for 30 min Add_Reagent->React Cool Cool to Room Temperature React->Cool Analysis GC-MS Analysis Cool->Analysis

Figure 2: Experimental workflow for the derivatization of this compound.

GC-MS Analysis

Instrumentation

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is suitable for this analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for method development.

ParameterValue
GC System Agilent 7890A or equivalent
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS System Agilent 5975C or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data

The di-TMS derivative of this compound is the expected product of the silylation reaction. The quantitative analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Mass Spectral Data

The mass spectrum of the di-TMS derivative of Phenylalanine is characterized by several key fragment ions. For the d5-labeled analogue, these masses will be shifted by 5 Da.

AnalyteDerivativeMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compounddi-TMS314.58314 (M+), 241, 194, 147

M+ denotes the molecular ion.

Quantifier and Qualifier Ions

For reliable quantification, it is essential to select a quantifier ion (for concentration determination) and at least one qualifier ion (for confirmation of identity). The ratio of the quantifier to qualifier ion should remain constant across all standards and samples.

AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)
di-TMS-DL-Phenylalanine-d5241194
Retention Time

The retention time of the di-TMS-DL-Phenylalanine-d5 derivative will depend on the specific GC column and conditions used. Based on typical elution profiles for silylated amino acids on a DB-5MS column, the expected retention time is approximately 15-17 minutes .

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for method validation. While specific values are highly dependent on the instrument and method, typical values for silylated amino acids are in the low micromolar to nanomolar range.

ParameterEstimated Value
LOD ~0.1 µmol/L
LOQ ~0.5 µmol/L

These are estimated values and should be experimentally determined for each specific assay.

Conclusion

This application note provides a comprehensive protocol for the derivatization of this compound using MSTFA for GC-MS analysis. The silylation procedure effectively increases the volatility of the amino acid, allowing for robust and sensitive quantification by GC-MS in SIM mode. The provided experimental details, including GC-MS parameters and key mass spectral data, serve as a valuable resource for researchers, scientists, and drug development professionals working with stable isotope-labeled amino acids. Method optimization and validation are recommended to ensure the accuracy and reliability of the results for specific applications.

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in DL-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Phenylalanine-d5. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a stable isotope-labeled form of the essential amino acid phenylalanine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[1][2] This isotopic labeling increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Common applications include:

  • Internal Standard: It is frequently used as an internal standard for the accurate quantification of phenylalanine in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[5][6][7][8]

  • Metabolic Tracer: In metabolic research, it serves as a tracer to study phenylalanine metabolism, protein synthesis, and breakdown rates.[1][2][9][10]

  • Biomolecular NMR: It is utilized in biomolecular NMR studies to investigate protein structure and dynamics.[1][2][11]

Q2: What is isotopic exchange and why is it a concern with this compound?

A2: Isotopic exchange is a chemical process where a deuterium atom on a labeled molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[12][13] For this compound, this phenomenon, often termed "back-exchange," can compromise the integrity of experimental data.[12] The primary concern is the potential for the deuterated standard to lose its deuterium atoms and be partially or fully converted back to the unlabeled form. This can lead to inaccuracies in quantification, as the mass spectrometer will detect a shift in the isotopic distribution.[13]

Q3: Which deuterium atoms in this compound are susceptible to exchange?

A3: In this compound, the deuterium atoms are located on the aromatic phenyl ring. These are generally more stable than deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or carbons adjacent to carbonyl groups.[12] However, under certain conditions, such as exposure to acidic or basic environments and elevated temperatures, even these ring deuteriums can be at risk of exchange over time.[12][14] Deuterium atoms on the alpha-carbon are more susceptible to exchange, particularly under conditions that promote racemization.[14]

Q4: How should I properly store and handle this compound to maintain its isotopic purity?

A4: Proper storage and handling are critical to prevent isotopic exchange and degradation.

  • Storage of Neat Compound: The solid (neat) compound should be stored at room temperature, protected from light and moisture, as recommended by suppliers.[1][2]

  • Stock Solutions: When preparing stock solutions, it is advisable to use high-purity, dry aprotic solvents whenever possible.[12] If aqueous solutions are necessary, use D₂O to minimize back-exchange. Store stock solutions in tightly sealed vials at low temperatures, such as -20°C or -80°C, for long-term stability.[6][8]

  • Working Solutions: Prepare working solutions fresh for each experiment. If they need to be stored, their stability should be thoroughly evaluated under the specific storage conditions.[12] Before opening the container of the solid compound, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture.[12]

Troubleshooting Guide

Problem 1: I am observing a loss of isotopic purity in my this compound standard in my analytical run.

  • Question: My mass spectrometry data shows unexpected peaks corresponding to d4, d3, etc., suggesting a loss of deuterium from my this compound internal standard. What could be the cause?

  • Answer: This observation strongly indicates that back-exchange is occurring. The primary factors that promote this are the composition of your solvent, the pH of your samples and mobile phase, and the temperature at which your samples are stored and analyzed.[12]

    • Troubleshooting Steps:

      • Evaluate Solvent and pH: Protic solvents like water and methanol can facilitate hydrogen-deuterium exchange. If your experimental conditions permit, consider using aprotic solvents like acetonitrile. The pH of your sample and LC mobile phase is a critical factor; exchange is often minimized at a slightly acidic pH (around 2.5-3).[12] Avoid strongly acidic or basic conditions.

      • Control Temperature: Higher temperatures accelerate the rate of isotopic exchange.[12] Ensure your samples, standards, and autosampler are kept at a low, controlled temperature (e.g., 4°C).

      • Minimize Exposure Time: Reduce the time your prepared samples spend in the autosampler before injection.

Problem 2: The peak area of my this compound internal standard is inconsistent or drifting during an analytical run.

  • Question: I'm observing significant variability in the peak area of my internal standard across a single analytical batch. What could be the reason?

  • Answer: Fluctuations in the internal standard response can be due to ongoing isotopic exchange in the autosampler, leading to a changing concentration of the d5 species.[13] It can also be caused by issues with sample preparation, instrument stability, or the presence of impurities.

    • Troubleshooting Steps:

      • Verify Isotopic Stability: Perform an experiment to assess the stability of your internal standard in the analytical matrix and solvent over the typical duration of your analytical run (see Protocol 2 below).

      • Check for Impurities: Ensure the isotopic purity of your this compound standard by checking the certificate of analysis from the supplier. The presence of unlabeled phenylalanine as an impurity can affect linearity and consistency.[12]

      • Ensure Complete Dissolution: Incomplete dissolution of the standard when preparing stock solutions can lead to inconsistent concentrations in working solutions. Use gentle vortexing or sonication to ensure the standard is fully dissolved.[12]

Problem 3: I'm performing a cell culture experiment using SILAC with deuterated phenylalanine and observing incomplete labeling.

  • Question: After several cell doublings in media containing this compound, I still detect a significant amount of unlabeled phenylalanine in my protein digests. Why is this happening?

  • Answer: Incomplete labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments can arise from several factors.

    • Troubleshooting Steps:

      • Ensure Sufficient Cell Doublings: For complete incorporation of the heavy isotope, cells typically need to undergo at least five doublings.[15][16]

      • Use Dialyzed Serum: Standard fetal bovine serum contains unlabeled amino acids. It is crucial to use dialyzed serum in your SILAC media to minimize the presence of "light" phenylalanine.[17]

      • Check for Amino Acid Conversion: While not a primary issue for phenylalanine, some amino acids can be metabolically converted into others. Ensure your cell line does not have an unusual metabolic pathway that might affect phenylalanine pools.

      • Verify Media Composition: Double-check that the SILAC medium was prepared correctly and that no standard, unlabeled phenylalanine was accidentally added.

Quantitative Data Summary

ParameterConditionExpected Impact on Isotopic Exchange RateReference
pH High (>8) or Low (<2)High[12]
Neutral (~7)Moderate[12]
Slightly Acidic (2.5 - 3)Minimal[12]
Temperature HighHigh[12]
Low (e.g., 4°C)Low[12]
Solvent Protic (e.g., H₂O, CH₃OH)Higher[12]
Aprotic (e.g., Acetonitrile)Lower[12]
Label Position On Heteroatoms (O, N, S)High[12]
Alpha to CarbonylModerate[12][14]
Aromatic/Aliphatic C-HLow[12]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable and accurate solutions of the internal standard.

Materials:

  • This compound (solid)

  • High-purity, dry solvent (e.g., methanol, acetonitrile, or D₂O)

  • Calibrated analytical balance

  • Volumetric flasks

  • Micropipettes

  • Tightly sealed storage vials

Methodology:

  • Allow the container of solid this compound to equilibrate to room temperature before opening.[12]

  • Accurately weigh the required amount of the solid standard using a calibrated analytical balance.[12]

  • Transfer the weighed standard to a volumetric flask.

  • Add a portion of the chosen solvent and ensure complete dissolution. Gentle vortexing or sonication may be applied.[12]

  • Bring the solution to the final volume with the solvent and mix thoroughly. This is your stock solution.

  • Store the stock solution in a tightly sealed vial at -20°C or -80°C.[6][8]

  • Prepare working solutions by diluting the stock solution with the appropriate solvent immediately before use.

Protocol 2: Assessing the Stability of this compound in a Processed Sample

Objective: To determine if isotopic exchange occurs in the final sample matrix under autosampler conditions.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound working solution

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

Methodology:

  • Spike a known concentration of the this compound working solution into the blank biological matrix.

  • Vortex the sample and allow it to equilibrate for 15 minutes at room temperature.

  • Perform protein precipitation by adding 3 volumes of the cold protein precipitation solvent.

  • Vortex and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Analyze an aliquot of the supernatant immediately (T=0).

  • Keep the remaining supernatant in the autosampler at a controlled temperature (e.g., 4°C or 10°C) and re-inject at regular intervals (e.g., every 2 hours for the duration of a typical analytical run).[13]

  • Monitor the mass transitions for this compound and its potential back-exchanged products (d4, d3, etc.).

  • Analyze the data by monitoring the ratio of the peak area of this compound to any back-exchanged products over time. A significant change in this ratio indicates instability.[13]

Visualizations

Isotopic_Exchange_Troubleshooting start Inconsistent Results with This compound sub_problem1 Loss of Isotopic Purity (e.g., d4, d3 peaks) start->sub_problem1 sub_problem2 Inconsistent Internal Standard Peak Area start->sub_problem2 sub_problem3 Incomplete SILAC Labeling start->sub_problem3 cause1 Back-Exchange Occurring sub_problem1->cause1 sub_problem2->cause1 cause2 Impurities or Weighing Error sub_problem2->cause2 cause3 Inadequate Cell Culture Conditions sub_problem3->cause3 solution1 Optimize pH and Temperature cause1->solution1 solution2 Use Aprotic Solvents cause1->solution2 solution3 Verify Standard Purity and Weighing cause2->solution3 solution4 Use Dialyzed Serum cause3->solution4 solution5 Ensure Sufficient Cell Doublings cause3->solution5

Caption: Troubleshooting logic for this compound issues.

Experimental_Workflow prep 1. Prepare Stock Solution (DL-Phe-d5) spike 2. Spike Internal Standard into Biological Matrix prep->spike sub_prep Key Considerations: - Use aprotic or D2O solvent - Store at low temperature prep->sub_prep process 3. Sample Processing (e.g., Protein Precipitation) spike->process analyze 4. LC-MS/MS Analysis process->analyze sub_process Key Considerations: - Maintain low temperature - Control pH process->sub_process data 5. Data Analysis (Quantification) analyze->data

Caption: Workflow for using this compound as an internal standard.

References

Technical Support Center: Optimizing Mass Spectrometer Settings for DL-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DL-Phenylalanine-d5 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

A1: The optimal MRM transitions for this compound can be empirically determined but are based on its molecular weight and expected fragmentation pattern. The protonated molecule [M+H]+ for this compound is m/z 171.1. A common fragmentation pathway for phenylalanine and its analogs is the loss of the carboxyl group (COOH) and ammonia (NH3).

Based on the fragmentation of similar compounds, a primary MRM transition to monitor would be the loss of the formic acid group (HCOOH), which corresponds to a mass loss of 46 Da. Another potential fragment corresponds to the phenyl-d5-C2H2N+ ion.

Q2: How can I optimize the collision energy for this compound analysis?

A2: Collision energy (CE) is a critical parameter for achieving optimal sensitivity. A systematic approach to CE optimization involves infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions. Subsequently, a CE ramp experiment should be conducted for the selected precursor/product ion pair to determine the voltage that yields the highest signal intensity.

Q3: My this compound internal standard is showing a different retention time than the unlabeled Phenylalanine. What could be the cause and how can I fix it?

A3: A chromatographic shift between a deuterated internal standard and its unlabeled counterpart is a known phenomenon. This can be caused by the slightly different physicochemical properties imparted by the deuterium atoms. To address this, you can try adjusting the chromatographic gradient, the mobile phase composition, or the column temperature to achieve co-elution.

Q4: I am observing poor signal intensity or complete signal loss for this compound. What are the common causes?

A4: Poor signal intensity can stem from several factors, including ion source contamination, incorrect source/gas parameters, or matrix effects. A systematic troubleshooting approach should be followed, starting with checking the instrument's performance with a tuning solution, followed by cleaning the ion source, and then evaluating for potential matrix effects from the sample.

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantification

Symptoms:

  • High variability in replicate injections.

  • Poor linearity of the calibration curve.

  • Inaccurate back-calculated concentrations of quality control samples.

Possible Causes & Solutions:

CauseSolution
Differential Matrix Effects The sample matrix can suppress or enhance the ionization of the analyte and internal standard to different extents. Perform a post-extraction addition experiment to evaluate matrix effects. If significant, improve sample cleanup, dilute the sample, or use a different ionization source.
Isotopic Exchange Deuterium atoms on the phenyl ring are generally stable. However, under certain pH or temperature conditions during sample preparation or storage, back-exchange with protons from the solvent can occur. Ensure that the pH of your samples and mobile phases is controlled.
Impurity in Internal Standard The this compound standard may contain unlabeled phenylalanine, leading to an artificially high response. Verify the isotopic purity of your internal standard.
Issue 2: Poor Peak Shape

Symptoms:

  • Peak fronting or tailing.

  • Split peaks.

  • Broad peaks.

Possible Causes & Solutions:

CauseSolution
Column Overload Injecting too much sample onto the column can lead to peak distortion. Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Use a guard column and implement a column washing step. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing the this compound internal standard.

  • Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Collision Energy Optimization Workflow
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Precursor Ion Scan (Q1 Scan): Perform a Q1 scan to confirm the m/z of the protonated precursor ion ([M+H]+), which should be 171.1.

  • Product Ion Scan: Set the mass spectrometer to fragment the precursor ion (m/z 171.1) and perform a product ion scan to identify the major fragment ions.

  • MRM Setup: Select the most intense and stable product ion and set up the MRM transition (e.g., 171.1 -> 125.1).

  • Collision Energy Ramp: Perform a collision energy ramp experiment where the CE is varied (e.g., from 5 to 40 eV) while monitoring the intensity of the selected MRM transition.

  • Determine Optimal CE: Plot the signal intensity against the collision energy. The CE that gives the maximum intensity is the optimal value for that transition.

Quantitative Data Summary

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Polarity
This compound171.1125.115 - 25Positive
This compound171.179.120 - 30Positive
Phenylalanine166.1120.115 - 25Positive

Note: The optimal collision energy is instrument-dependent and should be determined empirically.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound & Protein Precipitation plasma->add_is centrifuge Centrifuge add_is->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition detection->data

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

troubleshooting_logic start Poor Signal Intensity? check_tuning Check Instrument Tuning start->check_tuning clean_source Clean Ion Source check_tuning->clean_source Tuning OK optimize_params Optimize Source Parameters check_tuning->optimize_params Tuning Fails matrix_effects Evaluate Matrix Effects clean_source->matrix_effects pass Signal Restored matrix_effects->pass No Matrix Effect fail Issue Persists matrix_effects->fail Matrix Effect Present optimize_params->check_tuning

Technical Support Center: Isotope Abundance Correction with DL-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on correcting for natural isotope abundance using DL-Phenylalanine-d5 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in mass spectrometry?

A1: Many elements exist in nature as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[1] In mass spectrometry, these heavier isotopes contribute to the signal of a molecule, creating satellite peaks at M+1, M+2, etc., relative to the monoisotopic peak (M). When using stable isotope-labeled internal standards, such as this compound, the isotopic cluster of the unlabeled analyte can overlap with the signal of the labeled internal standard.[2][3] Failure to correct for this natural abundance will lead to an overestimation of the labeled species and inaccurate quantification.[4]

Q2: What is this compound and why is it used as an internal standard?

A2: this compound is a form of the amino acid phenylalanine in which five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable isotope of hydrogen.[5][6] It is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of unlabeled phenylalanine.[5] Because its chemical and physical properties are very similar to the analyte, it co-elutes during chromatography and experiences similar ionization effects, allowing for accurate correction of experimental variability.[7]

Q3: What are the common challenges when using deuterated internal standards like this compound?

A3: While highly effective, there are potential challenges to be aware of:

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions. This can lead to a loss of the deuterium label and compromise accuracy.[8]

  • Chromatographic Shift (Isotope Effect): The replacement of hydrogen with the heavier deuterium can slightly alter the molecule's properties, potentially causing it to elute at a slightly different retention time than the unlabeled analyte.[7][8] This can lead to differential matrix effects and inaccurate results.[8]

  • Contamination with Unlabeled Analyte: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity, which can affect the accuracy of quantification, especially at low analyte concentrations.[3]

Troubleshooting Guide

Issue 1: Poor peak shape (fronting, tailing, or splitting) for the analyte or internal standard.

  • Possible Causes:

    • Column Issues: Contamination or a void in the column can cause peak distortion.[9]

    • Mobile Phase/Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can lead to poor peak shape.[9]

    • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.[9]

  • Troubleshooting Steps:

    • Column Maintenance: Back-flush the column (if permissible) or replace it if it's old or contaminated.

    • Solvent Compatibility: Ensure the injection solvent is compatible with and ideally weaker than the initial mobile phase.

    • Mobile Phase Modification: Adjust the pH or ionic strength of the mobile phase to minimize secondary interactions.

Issue 2: The deuterated internal standard and analyte have different retention times.

  • Possible Cause:

    • Deuterium Isotope Effect: As mentioned in the FAQs, this is a known phenomenon in reversed-phase chromatography.[8]

  • Troubleshooting Steps:

    • Chromatographic Optimization: Adjust the mobile phase gradient, temperature, or flow rate to try and improve co-elution.

    • Use a Different Column: A column with different selectivity may reduce the separation between the analyte and the internal standard.

    • Consider a ¹³C-labeled Standard: If the issue persists, a ¹³C-labeled internal standard is less prone to chromatographic shifts.[9]

Issue 3: Overestimation of the labeled compound concentration.

  • Possible Cause:

    • Isotopic Overlap: The isotopic cluster of the unlabeled analyte is contributing to the signal of the deuterated internal standard.

  • Troubleshooting Steps:

    • Implement Correction Algorithm: Use appropriate software or a manual calculation to subtract the contribution of the naturally abundant isotopes from the measured signal of the internal standard.

    • Optimize Mass Spectrometry Method: If possible, use high-resolution mass spectrometry to better resolve the isotopic peaks.

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of unlabeled DL-Phenylalanine in a suitable solvent (e.g., 50:50 methanol:water).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the unlabeled DL-Phenylalanine stock solution to create a series of calibration standards at concentrations covering the expected range of your samples.

    • Spike each calibration standard with a fixed concentration of the this compound internal standard. The concentration of the internal standard should be in the mid-range of the calibration curve.

  • Sample Preparation:

    • To your unknown samples, add the same fixed concentration of the this compound internal standard as used in the calibration standards.

    • Perform any necessary sample cleanup or extraction steps (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Parameters (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to achieve good separation and peak shape (e.g., start at 5% B, ramp to 95% B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) Parameters (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • DL-Phenylalanine: Monitor the transition from the precursor ion (M+H)⁺ to a specific product ion (e.g., m/z 166.1 -> 120.1).

        • This compound: Monitor the transition from its precursor ion (M+H)⁺ to its corresponding product ion (e.g., m/z 171.1 -> 125.1).

      • Optimize collision energy and other source parameters for maximum signal intensity.

Protocol 2: Data Processing and Isotope Correction
  • Data Acquisition: Acquire the chromatograms for the calibration standards and unknown samples.

  • Peak Integration: Integrate the peak areas for both the unlabeled analyte and the this compound internal standard in all injections.

  • Calibration Curve Generation:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot this ratio against the known concentration of the analyte to generate a calibration curve.

  • Natural Isotope Abundance Correction (Mathematical Approach):

    • The measured intensity of the internal standard can be corrected using the following formula:

      • Corrected IS Intensity = Measured IS Intensity - (Measured Analyte Intensity * Contribution Factor)

    • The "Contribution Factor" accounts for the portion of the analyte's isotopic cluster that overlaps with the internal standard's signal. This is determined by the natural isotopic abundances of the elements in phenylalanine.

  • Quantification of Unknown Samples:

    • Calculate the peak area ratio of the analyte to the corrected internal standard peak area for your unknown samples.

    • Use the equation of the calibration curve to determine the concentration of the analyte in your unknown samples.

Data Presentation

Table 1: Natural Isotopic Abundance of Relevant Elements
ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (D)0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Source: Data compiled from various sources.

Table 2: Theoretical Isotopic Distribution of Phenylalanine (C₉H₁₁NO₂) and this compound (C₉H₆D₅NO₂)*
Mass ShiftUnlabeled Phenylalanine (m/z)Relative Abundance (%)This compound (m/z)Relative Abundance (%)
M165.0790100.00170.1105100.00
M+1166.08249.86171.11389.92
M+2167.08570.48172.11680.53
M+3168.08910.02173.11980.02

*Calculated based on the natural isotopic abundances listed in Table 1. The monoisotopic mass is presented for the M peak.[10] The molecular weight of this compound is 170.22 g/mol .[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards spike_is Spike Standards & Samples with this compound prep_standards->spike_is sample_cleanup Sample Cleanup (e.g., SPE) spike_is->sample_cleanup lc_separation LC Separation sample_cleanup->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration isotope_correction Isotope Abundance Correction peak_integration->isotope_correction quantification Quantification isotope_correction->quantification

Caption: Experimental workflow for isotope abundance correction.

Troubleshooting Logic for Inaccurate Quantification

troubleshooting_quantification start Inaccurate Quantification Results check_peak_shape Are peak shapes good for both analyte and IS? start->check_peak_shape check_coelution Do analyte and IS co-elute? check_peak_shape->check_coelution Yes fix_peak_shape Troubleshoot LC Method: - Check column - Adjust mobile phase - Check injection solvent check_peak_shape->fix_peak_shape No check_correction Is isotope correction applied correctly? check_coelution->check_correction Yes optimize_lc Optimize LC Method: - Adjust gradient/temp - Try different column check_coelution->optimize_lc No implement_correction Implement/Verify Correction Algorithm check_correction->implement_correction No solution Accurate Quantification check_correction->solution Yes fix_peak_shape->check_peak_shape optimize_lc->check_coelution implement_correction->check_correction

Caption: Troubleshooting decision tree for inaccurate quantification.

References

Technical Support Center: Navigating the Common Pitfalls of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with the use of deuterated internal standards in mass spectrometry-based assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered when using deuterated internal standards, providing explanations and actionable solutions.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.

Troubleshooting Guide: Inaccurate Quantification

1. Is your deuterated internal standard co-eluting with your analyte?

  • Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs. This phenomenon, known as the "deuterium isotope effect," can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.

  • Solution:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.

    • Adjust Chromatography: If a separation is observed, consider adjusting the mobile phase composition, gradient, or temperature. In some cases, using a column with lower resolution can promote the overlap of the analyte and internal standard peaks.

    • Alternative Isotopes: If chromatographic separation persists, consider using an internal standard labeled with a heavier stable isotope like ¹³C, which is less prone to chromatographic shifts.

2. Have you confirmed the isotopic and chemical purity of your deuterated standard?

  • Problem: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration. The response of the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ). High isotopic purity (≥98%) and chemical purity (>99%) are essential for accurate results.

  • Solution:

    • Assess Purity: The isotopic and chemical purity of the deuterated standard should be verified, for instance, by using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).

    • Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS): This protocol can be used to determine the isotopic purity of a deuterated internal standard.

3. Is your deuterated label stable under your experimental conditions?

  • Problem: The stability of the deuterium label is critical. Labels can be lost during sample preparation, especially under harsh pH or temperature conditions, a phenomenon known as back-exchange. This is more likely to occur if deuterium atoms are located on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.

  • Solution:

    • Review Label Position: Confirm that the deuterium atoms are not on easily exchangeable sites.

    • Control Method Conditions: Avoid storing deuterated compounds in acidic or basic solutions for extended periods. The rate of exchange is typically slowest around pH 2.5-3.

Issue 2: High Variability in Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?

Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.

Troubleshooting Guide: Variable Internal Standard Signal

1. Are you experiencing differential matrix effects?

  • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components. This "differential matrix effect" can lead to inaccurate quantification. Studies have shown that matrix effects can differ by 26% or more in complex matrices like plasma and urine.

  • Solution:

    • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect. This involves comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample.

2. Is isotopic exchange occurring?

  • Problem: The loss of deuterium labels (back-exchange) will lead to a decrease in the internal standard's signal intensity. A study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.

  • Solution:

    • Stability Assessment: Perform experiments to assess the stability of your deuterated standard in the sample matrix and under your specific analytical conditions.

Quantitative Data Summary

The following tables summarize key quantitative parameters and their impact on the reliability of analyses using deuterated internal standards.

Table 1: Impact of Incomplete Co-elution on Precision

Degree of Peak OverlapAnalyte/IS Ratio %RSD (H/Hd)Analyte/IS Ratio %RSD (F/Fd)
Incomplete Co-elution6.67%26.2%
Complete Co-elution1.35%1.37%
Data adapted from a study on fluconazole (F) and homoserine lactone (H) with their deuterated analogs (Fd and Hd).

Table 2: Recommended Purity Specifications for Deuterated Internal Standards

ParameterRecommendationRationale
Isotopic Purity ≥98%To minimize the contribution of the non-deuterated impurity to the analyte signal.
Chemical Purity >99%To ensure that the standard is free from other interfering compounds.
Number of Deuterium Atoms Typically 3 or moreTo provide a sufficient mass shift to avoid isotopic crosstalk from the analyte.

Experimental Protocols

Detailed methodologies for key experiments are provided below to help you troubleshoot and validate your methods.

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the isotopic purity of a deuterated internal standard.

  • Instrumentation: Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).

  • Methodology:

    • Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.

    • Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).

    • Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D

Improving peak shape and resolution for DL-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution in the chromatographic analysis of DL-Phenylalanine-d5.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape, such as peak tailing, for my this compound sample?

Peak tailing is a common issue in the reversed-phase HPLC analysis of amino acids like Phenylalanine.[1][2][3] It is often characterized by an asymmetric peak where the latter half is broader than the front half.[3] This can negatively impact the accuracy of peak integration and reduce resolution.[1]

Several factors can contribute to this issue:

  • Secondary Interactions: The primary cause of peak tailing for basic compounds like Phenylalanine is often the interaction between the analyte and acidic residual silanol groups on the silica-based column packing.[2][3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to secondary interactions and poor peak shape.[1][4][5] For zwitterionic compounds like phenylalanine, the mobile phase pH plays a crucial role in its retention behavior.[6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[1][7]

  • Column Contamination or Degradation: An old or contaminated column can lose its efficiency, resulting in poor peak shapes.[1][8]

  • Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak broadening and distortion.[8][9]

Q2: How can I improve the resolution between the D and L enantiomers of Phenylalanine-d5?

Achieving good resolution between the enantiomers of this compound requires a chiral separation method. Here are key strategies to improve resolution:

  • Utilize a Chiral Stationary Phase (CSP): The most effective way to separate enantiomers is by using a chiral HPLC column.[10][11] Several types of CSPs have proven effective for phenylalanine enantiomers, including those based on:

    • Teicoplanin: This macrocyclic glycopeptide-based CSP is widely used for the enantioseparation of N-acylated amino acids and has shown excellent resolution for phenylalanine.[10][11][12]

    • Ristocetin: Another macrocyclic antibiotic-based CSP that can provide sufficient enantioseparation for phenylalanine.[10][11]

    • Cyclodextrin and Cyclofructan-based CSPs: These have also demonstrated chiral recognition for phenylalanine enantiomers, particularly in normal phase mode.[10][11]

  • Optimize Mobile Phase Composition: The choice of mobile phase significantly impacts chiral recognition and resolution.

    • For teicoplanin and ristocetin-based columns in reversed-phase mode, mixtures of acetonitrile and water are commonly used.[10][11]

    • The addition of modifiers like acetic acid and triethylamine to a methanol-based mobile phase can also yield excellent resolution and peak symmetry on teicoplanin-based columns.[12]

  • Adjust Column Temperature: Temperature can affect the interactions between the analyte and the chiral stationary phase, thereby influencing resolution. It is a parameter that should be investigated during method development.[10][11]

  • Two-Dimensional HPLC (2D-HPLC): For complex samples, a two-dimensional heart-cutting LC method can be employed. This involves using an achiral column in the first dimension to separate the amino acids from the matrix, followed by a chiral column in the second dimension for enantiomer separation.[13]

Q3: What are the recommended starting conditions for a chiral HPLC method for this compound?

For researchers developing a new method, the following tables summarize recommended starting conditions based on successful published methods for the separation of phenylalanine enantiomers.

Table 1: Recommended Chiral HPLC Method Parameters
ParameterRecommendationSource
Chiral Column Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)[10][11][12]
Mobile Phase Methanol with 0.1% Acetic Acid and 0.1% Triethylamine[12]
Acetonitrile/Water (75/25, v/v)[10][11]
Flow Rate 0.8 - 1.0 mL/min[11][12]
Column Temperature 23 - 25 °C[10][11][12]
Detection UV at 210 nm or 254 nm[11][12]
Injection Volume 10 µL[12]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

G Troubleshooting Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (Ideally 2-3 for basic compounds on silica columns) start->check_ph adjust_ph Adjust pH to 2.5-3.5 with Formic or Acetic Acid check_ph->adjust_ph No check_column Are you using a modern, end-capped column? check_ph->check_column Yes end Peak Shape Improved adjust_ph->end use_endcapped Switch to a high-quality end-capped C18 column check_column->use_endcapped No check_concentration Is the sample concentration too high? check_column->check_concentration Yes use_endcapped->end dilute_sample Reduce sample concentration or injection volume check_concentration->dilute_sample Yes check_column_health Is the column old or contaminated? check_concentration->check_column_health No dilute_sample->end flush_replace Flush column with a strong solvent or replace it check_column_health->flush_replace Yes check_column_health->end No flush_replace->end

Caption: A decision tree for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Chiral Separation of this compound using a Teicoplanin-based Column

This protocol provides a detailed methodology for the chiral separation of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based column).[12]

  • Solvents: HPLC grade methanol, glacial acetic acid, and triethylamine.

  • Sample: Racemic this compound.

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.[12]

  • For example, to prepare 1 L of mobile phase, add 1 mL of glacial acetic acid and 1 mL of triethylamine to 998 mL of methanol.

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

5. Data Analysis:

  • Integrate the peaks for the D and L enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A resolution value greater than 1.5 is generally considered a good separation.[10][13]

Table 2: Quantitative HPLC Parameters for Chiral Separation
ParameterValue
Column Dimensions250 x 4.6 mm
Particle Size5 µm
Mobile PhaseMethanol with 0.1% Acetic Acid & 0.1% Triethylamine
Flow Rate1.0 mL/min
Temperature25 °C
Injection Volume10 µL
UV Wavelength254 nm
Workflow for Method Development

The following diagram illustrates a logical workflow for developing a robust method for this compound analysis.

G Method Development Workflow start Define Analytical Goal (e.g., Enantiomeric Purity) column_selection Select Chiral Column (e.g., Teicoplanin-based) start->column_selection mobile_phase_opt Optimize Mobile Phase (Solvent ratio, pH, additives) column_selection->mobile_phase_opt physical_params Optimize Physical Parameters (Flow rate, Temperature) mobile_phase_opt->physical_params injection_opt Optimize Injection Volume and Sample Concentration physical_params->injection_opt validation Method Validation (Linearity, Precision, Accuracy) injection_opt->validation final_method Finalized Analytical Method validation->final_method

Caption: A workflow for analytical method development.

References

Addressing poor recovery of DL-Phenylalanine-d5 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of DL-Phenylalanine-d5 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound?

A1: Poor recovery of this compound, a deuterated internal standard, can stem from several factors during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT). Key reasons include suboptimal pH, inappropriate solvent selection, matrix effects, incomplete elution from SPE sorbents, and potential deuterium-hydrogen back-exchange.[1][2][3]

Q2: How does pH affect the extraction of this compound?

A2: Phenylalanine is an amino acid with both an acidic carboxylic group (pKa ~2.2) and a basic amino group (pKa ~9.3). The pH of the sample and extraction solvents significantly influences its ionization state and, consequently, its solubility and retention. For reversed-phase SPE and LLE, adjusting the pH to render the molecule neutral (between pKa values) generally enhances its retention on nonpolar sorbents and partitioning into organic solvents.[4][5] For ion-exchange SPE, the pH must be adjusted to ensure the target molecule is charged and will bind to the sorbent.

Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms during extraction?

A3: Deuterium atoms on an aromatic ring, as in this compound, are generally stable. However, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially facilitate H/D back-exchange.[3][6] It is crucial to use moderate pH and temperature conditions whenever possible.

Q4: What are matrix effects, and how can they impact my recovery?

A4: Matrix effects occur when other components in the biological sample (e.g., salts, lipids, proteins) co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to signal suppression or enhancement.[7] This can be misinterpreted as poor recovery. A well-designed extraction method aims to remove these interfering components.

Troubleshooting Guides

Poor Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound during SPE, consider the following troubleshooting steps:

1. Analyte Breakthrough during Sample Loading:

  • Issue: The analyte passes through the SPE cartridge without being retained.

  • Troubleshooting:

    • Verify Sorbent Choice: For a nonpolar compound like phenylalanine, a reversed-phase sorbent (e.g., C18) is appropriate. For charged species, consider mixed-mode or ion-exchange sorbents.

    • Optimize Sample pH: Adjust the sample pH to be between the pKa of the carboxylic acid and the amino group (~pH 4-7) to ensure the molecule is neutral and retains better on a reversed-phase sorbent.[4]

    • Reduce Sample Loading Flow Rate: A slower flow rate increases the interaction time between the analyte and the sorbent.[8]

    • Dilute the Sample: High concentrations of organic solvent in the sample can weaken retention on reversed-phase sorbents. Dilute the sample with water or an appropriate buffer.

2. Analyte Loss during Washing:

  • Issue: The wash solvent is too strong and elutes the analyte along with interferences.

  • Troubleshooting:

    • Decrease Organic Content of Wash Solvent: Use a weaker wash solvent with a lower percentage of organic solvent. A stepwise wash with increasing organic content can be effective.[9]

    • Maintain Appropriate pH: Ensure the pH of the wash solvent does not alter the charge of the analyte in a way that it would elute.

3. Incomplete Elution:

  • Issue: The analyte remains bound to the SPE sorbent after the elution step.

  • Troubleshooting:

    • Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in the elution solvent.[10]

    • Optimize Elution Solvent pH: For reversed-phase, eluting with a pH that ionizes the molecule can sometimes improve recovery. For ion-exchange, a significant change in pH or the use of a high salt concentration is necessary to disrupt the ionic interaction.

    • Increase Elution Volume: Use a larger volume of elution solvent, potentially in multiple smaller aliquots, to ensure complete elution.[11]

    • Incorporate a "Soak" Step: Allow the elution solvent to sit on the sorbent for a few minutes before final elution to improve desorption.[8]

Poor Recovery in Liquid-Liquid Extraction (LLE)

For issues with LLE, consider these points:

1. Suboptimal Partitioning:

  • Issue: The analyte does not efficiently move from the aqueous phase to the organic phase.

  • Troubleshooting:

    • Optimize pH: Adjust the pH of the aqueous phase to neutralize this compound, thereby increasing its affinity for the organic solvent.[5]

    • Change Extraction Solvent: Select an organic solvent with a polarity that better matches that of neutral phenylalanine. Solvents like ethyl acetate or a mixture including a more polar solvent like butanol might be effective.

    • Increase Solvent to Sample Ratio: A higher volume of organic solvent can improve extraction efficiency.

    • Salting Out: Add a neutral salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous phase to decrease the solubility of phenylalanine and drive it into the organic phase.

2. Emulsion Formation:

  • Issue: A stable emulsion forms at the interface of the aqueous and organic layers, preventing clean phase separation.

  • Troubleshooting:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times.

    • Centrifugation: Centrifuge the sample to break the emulsion.

    • Add Salt: Adding a small amount of salt can help disrupt the emulsion.

Poor Recovery in Protein Precipitation (PPT)

If you observe low recovery after PPT, investigate the following:

1. Co-precipitation of Analyte:

  • Issue: this compound precipitates along with the proteins.

  • Troubleshooting:

    • Optimize Solvent-to-Sample Ratio: A common ratio is 3:1 (v/v) of organic solvent (e.g., acetonitrile) to plasma.[10][12] Experiment with different ratios to see what works best for your sample.

    • Acidify the Precipitation Solvent: Adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can help disrupt protein-analyte binding and improve recovery.[10]

    • Choice of Precipitation Solvent: Acetonitrile is generally more effective at precipitating proteins than methanol.[10][13]

Quantitative Data Summary

The following tables provide illustrative recovery data for phenylalanine or similar amino acids under various extraction conditions. Note that actual recoveries can vary based on the specific matrix and experimental setup.

Table 1: Illustrative Recovery of Phenylalanine using Protein Precipitation

Biological MatrixPrecipitation SolventSolvent to Sample Ratio (v/v)Reported Recovery (%)
Human PlasmaAcetonitrile3:185 - 105
Human SerumAcetonitrile2:1~90
Human PlasmaMethanol3:170 - 95

Data compiled and adapted from multiple sources for illustrative purposes.[13][14]

Table 2: Illustrative Recovery of Phenylalanine using Solid-Phase Extraction

SPE SorbentBiological MatrixWash SolventElution SolventReported Recovery (%)
C18Human Urine10% Methanol80% Acetonitrile w/ 0.1% Formic Acid>90
Mixed-Mode Cation Exchange (MCX)Human Plasma0.1M HCl, then Methanol5% NH₄OH in Methanol85 - 95
Hydrophilic-Lipophilic Balanced (HLB)Human TearsWaterMethanol89 - 107

Data compiled and adapted from multiple sources for illustrative purposes.[15][16]

Table 3: Illustrative Recovery of Phenylalanine using Liquid-Liquid Extraction

Biological MatrixOrganic SolventAqueous Phase pHReported Recovery (%)
Human UrineEthyl Acetate2-375 - 85
Fermentation BrothKerosene with D(2)EHPAOptimizedHigh Efficiency
Aqueous SolutionDichloromethaneNot specified>95

Data compiled and adapted from multiple sources for illustrative purposes.[17][18][19]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

Objective: To remove proteins from a plasma or serum sample for the analysis of this compound.

Materials:

  • Plasma/Serum sample

  • This compound internal standard spiking solution

  • Acetonitrile (ACN) with 0.1% Formic Acid (FA), chilled

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Methodology:

  • Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.

  • Add the appropriate volume of this compound internal standard solution.

  • Add 300 µL of chilled ACN with 0.1% FA to the sample.[10]

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.

  • Reconstitute the dried extract in an appropriate volume of reconstitution solvent.

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge

Objective: To extract and clean up this compound from a urine sample.

Materials:

  • Urine sample

  • This compound internal standard spiking solution

  • C18 SPE cartridge (e.g., 100 mg, 3 mL)

  • Methanol

  • Deionized water

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 80% Acetonitrile in water with 0.1% Formic Acid)

  • SPE vacuum manifold

Methodology:

  • Sample Pre-treatment:

    • Thaw urine sample and centrifuge to remove particulates.

    • Take 1 mL of urine, add the internal standard, and adjust pH to ~6 with a suitable buffer.

  • Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of the wash solvent to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the this compound with 2 mL of the elution solvent into a collection tube.[10]

  • Evaporate the eluate and reconstitute for analysis as described in the PPT protocol.

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Recovery of this compound cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_ppt Protein Precipitation (PPT) start Identify Extraction Method spe_issue Where is the analyte lost? start->spe_issue Select Method lle_issue Identify Issue start->lle_issue Select Method ppt_issue Identify Issue start->ppt_issue Select Method breakthrough Breakthrough during Loading spe_issue->breakthrough Loading Fraction wash_loss Loss during Wash spe_issue->wash_loss Wash Fraction no_elution Incomplete Elution spe_issue->no_elution Not in any fraction sol_breakthrough Adjust pH Decrease flow rate Change sorbent breakthrough->sol_breakthrough Optimize sol_wash Decrease organic % in wash solvent wash_loss->sol_wash Optimize sol_elution Increase elution strength/volume Adjust pH Add soak step no_elution->sol_elution Optimize partitioning Poor Partitioning lle_issue->partitioning emulsion Emulsion Formation lle_issue->emulsion sol_partitioning Adjust pH Change solvent Add salt ('salting out') partitioning->sol_partitioning Optimize sol_emulsion Gentle mixing Centrifuge Add salt emulsion->sol_emulsion Resolve coprecipitation Co-precipitation with Proteins ppt_issue->coprecipitation sol_coprecipitation Adjust solvent:sample ratio Acidify precipitation solvent Change solvent (ACN > MeOH) coprecipitation->sol_coprecipitation Optimize

Troubleshooting workflow for poor this compound recovery.

SPE_Optimization_Pathway cluster_steps Key SPE Steps cluster_params Parameters to Optimize start Start SPE Method Development/Optimization conditioning 1. Conditioning (Activate Sorbent) start->conditioning loading 2. Sample Loading (Analyte Retention) conditioning->loading washing 3. Washing (Remove Interferences) loading->washing loading_params pH Flow Rate Sample Solvent loading->loading_params elution 4. Elution (Recover Analyte) washing->elution washing_params Solvent Strength (Organic %) pH washing->washing_params elution_params Solvent Strength Volume pH Soak Time elution->elution_params end Optimized Recovery & Clean Extract elution->end

Logical pathway for optimizing an SPE method for amino acids.

References

DL-Phenylalanine-d5 stability in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of DL-Phenylalanine-d5 in various biological matrices. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of phenylalanine in bioanalytical methods. Ensuring its stability throughout the experimental workflow is paramount for reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound important in my experiments?

A1: As an internal standard, this compound is added to samples at a known concentration to correct for variability during sample preparation and analysis. If the internal standard degrades, it will lead to inaccurate quantification of the target analyte (phenylalanine), potentially compromising the validity of your study results.[1][2]

Q2: What are the typical storage conditions for stock solutions of this compound?

A2: Stock solutions of this compound should be prepared in a suitable organic solvent, such as methanol or acetonitrile, and stored in tightly sealed containers at -20°C or lower to ensure long-term stability.[3]

Q3: How many freeze-thaw cycles can my samples containing this compound undergo?

A3: It is recommended to validate the stability of this compound for the maximum number of freeze-thaw cycles your study samples will experience. A minimum of three cycles is standard practice in bioanalytical method validation.[1][2] While specific data for this compound is not abundant, studies on unlabeled phenylalanine and other amino acids suggest that stability is generally maintained for up to three freeze-thaw cycles, although some amino acids may show altered concentrations after repeated cycles.[4][5]

Q4: What is "bench-top stability" and why do I need to assess it?

A4: Bench-top stability refers to the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time during the analytical process.[1][2] This is crucial to ensure that this compound does not degrade while your samples are waiting to be processed or are in the autosampler.

Q5: Can I assume the stability of this compound is the same as unlabeled phenylalanine?

A5: While the chemical properties are very similar, and deuteration is unlikely to significantly impact stability under standard conditions, it is a regulatory expectation and good scientific practice to assess the stability of the stable isotope-labeled internal standard.[1] However, in the absence of specific data, information on the stability of the unlabeled analyte can provide a useful starting point for experimental design.

Troubleshooting Guide

This guide addresses common issues related to the stability of this compound.

Observed Issue Potential Cause Recommended Action
Decreasing internal standard signal over an analytical run. 1. Autosampler Instability: Degradation in the autosampler due to elevated temperature or extended residence time. 2. Adsorption: The molecule may be adsorbing to vials or tubing.1. Set the autosampler to a lower temperature (e.g., 4-10°C). 2. Limit the time samples are in the autosampler. 3. Use low-adsorption vials.[3]
High variability in internal standard response across samples. 1. Inconsistent Sample Preparation: Errors in pipetting or dilution. 2. Matrix Effects: Components in the biological matrix may enhance or suppress the ionization of the internal standard.1. Review and standardize the sample preparation workflow. 2. Perform a matrix effect evaluation by comparing the response in post-extraction spiked samples to that in a neat solution.[1]
Loss of internal standard after freeze-thaw cycles. Degradation: The molecule may not be stable to repeated freezing and thawing in the specific biological matrix.1. Perform a freeze-thaw stability experiment as detailed in the protocols below. 2. Minimize the number of freeze-thaw cycles for all study samples.
Low recovery of the internal standard. Extraction Inefficiency: The sample preparation method may not be optimal for extracting this compound from the matrix.1. Optimize the extraction procedure (e.g., solvent choice, pH). 2. Evaluate different extraction techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Quantitative Data Summary

Specific quantitative stability data for this compound in various biological matrices is not extensively published. However, the stability of the parent compound, L-phenylalanine, has been studied and can serve as a reliable indicator. The acceptance criterion for stability in bioanalytical assays is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]

Table 1: Stability of Phenylalanine in Human Plasma and Serum

Stability TestStorage ConditionMatrixStability Outcome (as % of initial concentration)Reference
Long-Term -80°C for up to 7 yearsPlasmaStable[4]
-20°C for 24 weeksPlasmaStable (with deproteinization)[6]
Freeze-Thaw 3 cycles at -80°CSerumIncreased concentration observed[4]
Bench-Top 24 hours at 22°CSerumIncreased concentration observed[4]
24 hours at 4°CSerumIncreased concentration observed[4]

Table 2: Stability of Phenylalanine in Human Urine

Stability TestStorage ConditionMatrixStability Outcome (as % of initial concentration)Reference
Long-Term -80°C for up to 4 weeksUrineStable[4]
Freeze-Thaw 3 cyclesUrineStable[7]
Bench-Top 28 days at 4°C, 20°C (light & dark)Dried UrineStable[8]
24 hours at 37°CDried UrineStable[8]

Experimental Protocols

The following are detailed methodologies for key stability experiments.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare two sets of quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into the biological matrix (e.g., plasma, serum, urine).

  • Divide the QC samples into aliquots. One set of aliquots will be the baseline (T=0) and will be stored at -80°C until analysis.

  • Subject the remaining aliquots to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

  • After the final thaw, analyze the samples along with the baseline samples.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the mean concentration of the baseline samples.[1]

G A Prepare Low & High QC Samples B Divide into Aliquots A->B C Store Baseline (T=0) at -80°C B->C D Freeze (-80°C, 12h) B->D G Analyze All Samples C->G E Thaw (Room Temp) D->E F Repeat 3x E->F F->D F->G H Compare to Baseline G->H

Freeze-Thaw Stability Workflow
Protocol 2: Bench-Top Stability Assessment

Objective: To determine the stability of this compound in a biological matrix at room temperature.

Methodology:

  • Prepare low and high concentration QC samples in the desired biological matrix.

  • Thaw the samples and leave them at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).

  • At each time point, process and analyze the samples.

  • Compare the results to freshly prepared and processed samples.

  • Acceptance Criteria: The mean concentration of the samples stored at room temperature should be within ±15% of the nominal concentration.[1]

G A Prepare Low & High QC Samples B Thaw Samples A->B C Store at Room Temperature B->C D Sample at T=0, 4, 8, 24h C->D E Process & Analyze D->E F Compare to T=0 E->F

Bench-Top Stability Workflow
Protocol 3: Long-Term Stability Assessment

Objective: To confirm the stability of this compound in a biological matrix for the intended storage duration.

Methodology:

  • Prepare a sufficient number of low and high concentration QC samples.

  • Store the samples at the intended storage temperature (e.g., -20°C or -80°C).

  • Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

  • Compare the results to the initial concentrations.

  • Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the initial concentration.[1]

G A Prepare QC Samples B Store at -80°C A->B C Analyze at T=0 A->C D Analyze at Intervals (1, 3, 6, 12 months) B->D E Compare to T=0 C->E D->E

Long-Term Stability Workflow

Logical Relationships in Stability Testing

The stability of this compound is a critical parameter that influences the overall validity of a bioanalytical method. The following diagram illustrates the relationship between different stability assessments and their impact on data integrity.

G cluster_0 Stability Assessments cluster_1 Method Validation Stock Solution Stability Stock Solution Stability Accuracy Accuracy Stock Solution Stability->Accuracy Freeze-Thaw Stability Freeze-Thaw Stability Precision Precision Freeze-Thaw Stability->Precision Bench-Top Stability Bench-Top Stability Bench-Top Stability->Precision Long-Term Stability Long-Term Stability Reliability Reliability Long-Term Stability->Reliability Reliable Quantitative Data Reliable Quantitative Data Accuracy->Reliable Quantitative Data Precision->Reliable Quantitative Data Reliability->Reliable Quantitative Data

Impact of Stability on Data Quality

References

Technical Support Center: Analysis of DL-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of in-source fragmentation of DL-Phenylalanine-d5 during mass spectrometry analysis.

Troubleshooting Guide: Preventing In-Source Fragmentation

In-source fragmentation (ISF) is a phenomenon where an analyte fragments within the ion source of a mass spectrometer before mass analysis.[1][2] This can lead to a decreased signal for the intended precursor ion and an increased signal for fragment ions, potentially compromising the accuracy and sensitivity of quantitative assays. For isotopically labeled internal standards like this compound, in-source fragmentation can be particularly problematic.

The following guide provides a systematic approach to identifying and minimizing in-source fragmentation of this compound.

Q1: I am observing a lower than expected signal for my this compound precursor ion and a significant peak at a lower m/z. Could this be in-source fragmentation?

A1: Yes, this is a classic indicator of in-source fragmentation. For this compound (molecular weight ≈ 170.22 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of approximately 171.2. The most common fragmentation pathway for phenylalanine and its analogs is the loss of the carboxylic acid group (-COOH) as formic acid (HCOOH), resulting in a loss of 46 Da. Therefore, a prominent fragment ion would be expected at approximately m/z 125.2.

To confirm if the signal at m/z 125.2 is from in-source fragmentation of this compound, you can perform the following checks:

  • Co-elution: The fragment ion should co-elute perfectly with the precursor ion.

  • Correlated Intensity: The intensity of the fragment ion should increase as the intensity of the precursor ion decreases when modifying key instrument parameters (see Q2).

Q2: What are the primary instrument parameters I should adjust to reduce in-source fragmentation of this compound?

A2: The key parameters that influence in-source fragmentation are primarily related to the energy applied to the ions in the source. The two most critical parameters to optimize are:

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region into the mass spectrometer. Higher cone voltages increase the energy of collisions between ions and gas molecules, leading to fragmentation.[3][4]

  • Source Temperature (or Desolvation Temperature): High temperatures can provide thermal energy that contributes to the fragmentation of thermally labile compounds.

Systematic Optimization Approach:

  • Start with Low Energy Settings: Begin with a very low cone voltage (e.g., 10-20 V) and a moderate source temperature (e.g., 100-120 °C).

  • Infuse a Standard Solution: Directly infuse a solution of this compound to get a stable signal.

  • Monitor Precursor and Fragment Ions: Monitor the ion intensities of the precursor ion (m/z 171.2) and the expected fragment ion (m/z 125.2).

  • Gradually Increase Cone Voltage: Increase the cone voltage in small increments (e.g., 5 V) and observe the relative intensities of the precursor and fragment ions. The optimal cone voltage will maximize the precursor ion signal while keeping the fragment ion signal at a minimum.

  • Optimize Source Temperature: Once an optimal cone voltage is found, you can then optimize the source temperature. Gradually increase the temperature and monitor the signal intensities. Be aware that higher temperatures can also affect desolvation efficiency, so a balance needs to be found.

Q3: Can the mobile phase composition affect in-source fragmentation?

A3: While the primary drivers of in-source fragmentation are instrument voltages and temperatures, the mobile phase composition can have an indirect effect. A mobile phase that promotes efficient ionization and desolvation can sometimes allow for the use of gentler source conditions. For phenylalanine analysis, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is commonly used to promote protonation in positive ion mode. Ensure your mobile phase is well-matched to your analyte and chromatography to achieve stable ionization, which can reduce the need for aggressive source parameters.

Frequently Asked Questions (FAQs)

Q: What are the expected precursor and fragment ions for this compound?

A:

  • Precursor Ion (protonated): [M+H]⁺ ≈ m/z 171.2

  • Primary Fragment Ion (loss of HCOOH): [M+H - 46]⁺ ≈ m/z 125.2

Q: Why is it important to minimize in-source fragmentation when using this compound as an internal standard?

A: If the in-source fragmentation of the internal standard is different from that of the unlabeled analyte (DL-Phenylalanine), it can lead to inaccurate quantification. Ideally, the internal standard should behave as closely as possible to the analyte throughout the analytical process, including ionization.

Q: Could a dirty ion source contribute to in-source fragmentation?

A: Yes, a contaminated ion source can lead to unstable spray and inconsistent electric fields, which may contribute to increased and more variable in-source fragmentation. Regular cleaning and maintenance of the ion source are crucial for robust and reproducible results.

Q: Are there alternative ionization techniques that are "softer" than Electrospray Ionization (ESI)?

A: While ESI is considered a soft ionization technique, for extremely labile compounds, other methods might be explored. However, for amino acids like phenylalanine, ESI is generally suitable and optimizing the source conditions as described above is usually sufficient to control fragmentation.

Experimental Protocol: Optimization of MS Parameters

This protocol outlines a systematic approach to minimize in-source fragmentation of this compound.

1. Sample Preparation:

  • Prepare a 1 µg/mL stock solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. Initial Mass Spectrometer Parameters (Example Starting Points):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone Voltage: Start at 15 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 300 - 350 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (instrument dependent)

  • Cone Gas Flow: 50 L/hr (instrument dependent)

  • Scan Mode: Full Scan (m/z 100-200) or Multiple Reaction Monitoring (MRM)

3. MRM Transitions to Monitor:

  • This compound Precursor: 171.2

  • This compound Fragment: 125.2

  • DL-Phenylalanine (unlabeled) Precursor: 166.2

  • DL-Phenylalanine (unlabeled) Fragment: 120.2

4. Optimization Procedure:

  • Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Monitor the intensities of the precursor ion (171.2) and the fragment ion (125.2).

  • While keeping other parameters constant, incrementally increase the cone voltage from 15 V to 60 V in 5 V steps. Record the intensities of the precursor and fragment ions at each step.

  • Plot the ion intensities versus the cone voltage to determine the optimal value that maximizes the precursor signal while minimizing the fragment signal.

  • Set the cone voltage to the optimized value.

  • Next, vary the source temperature from 100 °C to 150 °C in 10 °C increments, again recording the precursor and fragment ion intensities.

  • Select the source temperature that provides a stable and strong precursor signal without significantly increasing fragmentation.

Data Presentation

Use the following table to record your experimental data during the optimization of the cone voltage. This will help in systematically identifying the optimal setting for minimizing in-source fragmentation.

Cone Voltage (V)Precursor Ion Intensity (m/z 171.2)Fragment Ion Intensity (m/z 125.2)Ratio (Fragment/Precursor)
15
20
25
30
35
40
45
50
55
60

Caption: Template for recording ion intensities during cone voltage optimization.

Visualization

The following diagram illustrates the logical workflow for troubleshooting in-source fragmentation of this compound.

TroubleshootingWorkflow cluster_0 Observation cluster_1 Initial Checks cluster_2 Optimization cluster_3 Verification cluster_4 Further Troubleshooting cluster_5 Resolution Start Observe low precursor ion signal and/or high fragment ion signal for this compound CheckCoelution Confirm co-elution of precursor and fragment ions Start->CheckCoelution OptimizeConeVoltage Systematically decrease Cone Voltage / Declustering Potential CheckCoelution->OptimizeConeVoltage OptimizeSourceTemp Optimize (likely decrease) Source Temperature OptimizeConeVoltage->OptimizeSourceTemp MonitorRatio Monitor Precursor/Fragment ion ratio OptimizeSourceTemp->MonitorRatio AcceptableRatio Is the fragment signal acceptably low? MonitorRatio->AcceptableRatio CheckSourceCleanliness Clean the ion source AcceptableRatio->CheckSourceCleanliness No End Proceed with analysis using optimized parameters AcceptableRatio->End Yes ReviewMobilePhase Review mobile phase for ionization efficiency CheckSourceCleanliness->ReviewMobilePhase ReviewMobilePhase->OptimizeConeVoltage

Caption: Troubleshooting workflow for in-source fragmentation.

References

Calibration curve issues with DL-Phenylalanine-d5 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of DL-Phenylalanine-d5 as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the amino acid Phenylalanine. In mass spectrometry-based quantification, it is used as an internal standard (IS). Because it is chemically almost identical to the analyte (the non-labeled Phenylalanine), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1][2] This allows for the correction of variations in sample preparation and matrix effects, leading to more accurate and precise quantification of Phenylalanine.[2][3]

Q2: What are the expected mass-to-charge ratios (m/z) for Phenylalanine and this compound?

In positive ion mode electrospray ionization (ESI+), you would expect to see the following protonated molecules [M+H]⁺:

  • Phenylalanine: The molecular weight is approximately 165.19 g/mol , so the expected m/z would be around 166.2.

  • This compound: The molecular weight is approximately 170.22 g/mol , so the expected m/z would be around 171.2.

These values can be used to set up the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions on a triple quadrupole mass spectrometer.

Q3: Is the deuterium labeling on this compound stable?

Deuterium labels on an aromatic ring, as in this compound, are generally stable and less prone to back-exchange with hydrogen atoms from the solvent compared to labels on more labile positions.[4] However, it is always good practice to assess the stability of the internal standard in your specific experimental conditions (e.g., sample matrix, storage temperature).[4] Phenylalanine itself has been shown to be stable under various storage conditions.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as an internal standard.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

A non-linear calibration curve is a common issue that can compromise the accuracy of quantification.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inaccurate Standard Preparation Prepare fresh calibration standards and quality control (QC) samples from a new weighing of the reference standard. Verify the concentration of all stock solutions.[4]
Matrix Effects Evaluate matrix effects by comparing the response of the analyte in a neat solution versus in an extracted blank matrix. If significant ion suppression or enhancement is observed, improve the sample cleanup procedure (e.g., by using solid-phase extraction).[4][6]
Detector Saturation If the highest calibration standards are deviating from linearity, it may be due to detector saturation. Dilute the upper-level calibrants and reinject.[4]
Isotopic Interference Naturally occurring isotopes of Phenylalanine can contribute to the signal of this compound, especially at high analyte concentrations. This can cause non-linear calibration behavior. A non-linear fitting model may be more accurate in these situations.[7]
Analyte-Internal Standard Competition At high analyte concentrations, the analyte can compete with the internal standard for ionization, leading to a decrease in the internal standard signal and a non-linear response.[8][9] Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range.[3]
Issue 2: High Variability in Internal Standard Response

An inconsistent internal standard signal across samples and standards can lead to poor precision and inaccurate results.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inconsistent Sample Preparation Ensure consistent and precise addition of the this compound internal standard solution to all samples, standards, and QCs. Use a calibrated pipette and verify the volume.[4]
Internal Standard Degradation Assess the stability of this compound in the stock solution and in the final extracted samples. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect them from light.[4]
Variable Matrix Effects If the internal standard response is variable across different samples, it may indicate that this compound is not adequately compensating for matrix effects. Re-evaluate and optimize the sample extraction procedure to remove interfering matrix components.[4]
Ion Source Contamination A dirty ion source can lead to erratic signal intensity. Clean the mass spectrometer's ion source according to the manufacturer's recommendations.[4]
Issue 3: Chromatographic Separation of Analyte and Internal Standard

Ideally, the analyte and its stable isotope-labeled internal standard should co-elute. However, a slight separation can sometimes be observed.

Possible Causes and Solutions:

Possible Cause Recommended Action
Isotope Effect Deuterium-labeled standards can sometimes elute slightly earlier than their non-labeled counterparts in reversed-phase chromatography. This is known as the "isotope effect."[4][10] This can lead to differential ionization suppression if a matrix component co-elutes with only one of the peaks.[11]
Mobile Phase Composition Modify the mobile phase composition (e.g., organic solvent content, pH) to minimize the separation.[11]
Chromatography Column The degree of separation can be column-dependent. Testing different column chemistries might resolve the issue.[11]

Experimental Protocols

General LC-MS/MS Method for Phenylalanine Analysis

This is a general protocol and should be optimized for your specific instrument and application.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, serum, or other biological fluid, add 150 µL of a solution containing this compound in acetonitrile (e.g., 100 ng/mL).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Phenylalanine: Monitor the transition from the precursor ion (m/z ~166.2) to a specific product ion.

      • This compound: Monitor the transition from the precursor ion (m/z ~171.2) to its corresponding product ion.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Issues start Start: Poor Calibration Curve (r² < 0.99 or High Variability) check_standards Verify Standard Preparation - Fresh Stocks? - Correct Concentrations? start->check_standards check_is_response Examine Internal Standard Response - Consistent Across Runs? start->check_is_response check_chromatography Review Chromatography - Peak Shape? - Co-elution of Analyte/IS? start->check_chromatography reprepare_standards Action: Prepare Fresh Standards and QCs check_standards->reprepare_standards Inaccurate end_bad Result: Issue Persists (Consult Instrument Specialist) check_standards->end_bad Accurate, but problem persists investigate_matrix Investigate Matrix Effects - Post-column Infusion? - Neat vs. Matrix Samples? check_is_response->investigate_matrix Variable clean_ms Action: Clean Mass Spectrometer Ion Source check_is_response->clean_ms Erratic optimize_hplc Action: Optimize LC Method - Adjust Gradient - Change Column check_chromatography->optimize_hplc Poor Shape or Separation check_chromatography->end_bad Good, but problem persists optimize_sample_prep Action: Optimize Sample Preparation - Improve Cleanup (SPE) - Check IS Addition investigate_matrix->optimize_sample_prep Significant Effects investigate_matrix->end_bad No Significant Effects, but problem persists end_good Result: Problem Resolved reprepare_standards->end_good optimize_sample_prep->end_good optimize_hplc->end_good clean_ms->end_good

Caption: A flowchart for troubleshooting calibration curve issues.

Logical_Relationship Factors Affecting Calibration Curve Performance cluster_sample Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Standard_Accuracy Accuracy of Standard Concentrations Calibration_Curve Calibration Curve Linearity & Reproducibility Standard_Accuracy->Calibration_Curve IS_Consistency Consistent IS Addition IS_Consistency->Calibration_Curve Matrix_Complexity Biological Matrix Complexity Ionization_Efficiency Ionization Efficiency Matrix_Complexity->Ionization_Efficiency Peak_Shape Peak Shape & Resolution Peak_Shape->Calibration_Curve Coelution Analyte-IS Co-elution Coelution->Ionization_Efficiency Ionization_Efficiency->Calibration_Curve Detector_Response Detector Response & Saturation Detector_Response->Calibration_Curve Source_Cleanliness Ion Source Cleanliness Source_Cleanliness->Ionization_Efficiency

Caption: Key factors influencing calibration curve quality.

References

Validation & Comparative

A Head-to-Head Comparison: DL-Phenylalanine-d5 vs. 13C-Phenylalanine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is paramount to understanding cellular physiology and the mechanism of action of novel therapeutics. Stable isotope tracers are indispensable tools in these investigations, with deuterated and 13C-labeled compounds being common choices. This guide provides an objective comparison of DL-Phenylalanine-d5 and 13C-Phenylalanine for metabolic flux analysis, supported by experimental data, detailed protocols, and visual aids to facilitate an informed decision for your research needs.

When tracing the metabolic fate of phenylalanine, a critical amino acid in protein synthesis and a precursor to neurotransmitters, the choice of isotopic tracer can significantly impact the accuracy and interpretation of the results.[1][2] This comparison focuses on two widely used tracers: this compound, a deuterated racemic mixture, and 13C-Phenylalanine, typically the biologically active L-isomer labeled with carbon-13.

Core Performance Differences: A Data-Driven Comparison

The selection of an appropriate tracer hinges on several factors, including the specific metabolic pathway under investigation, the analytical platform available, and potential isotopic effects. Below is a summary of quantitative data from studies that have directly compared the kinetic measurements obtained with deuterated and 13C-labeled phenylalanine.

A key study by Marchini et al. simultaneously infused L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine in healthy adult men to compare the calculated rates of phenylalanine conversion to tyrosine. The results, presented in the table below, highlight significant differences in the estimated flux depending on the tracer used.

Parameter L-[ring-2H5]phenylalanine L-[1-13C]phenylalanine State Reference
Phenylalanine conversion to tyrosine (μmol·kg⁻¹·h⁻¹)5.1 ± 2.911.1 ± 5.6Fasted[3]
Phenylalanine conversion to tyrosine (μmol·kg⁻¹·h⁻¹)6.8 ± 3.412.7 ± 7.7Fed[3]

The data clearly indicate that L-[ring-2H5]phenylalanine yielded significantly lower rates of phenylalanine hydroxylation compared to L-[1-13C]phenylalanine.[3] This discrepancy suggests a potential isotope effect associated with the deuterated tracer, which may lead to an underestimation of the true metabolic flux.[4][5]

Another study by Krempf et al. found no significant difference in the measured phenylalanine flux in the postabsorptive state when L-[ring-2H5]phenylalanine, [15N]phenylalanine, and L-[1-13C]phenylalanine were infused intravenously.[4] However, when administered intragastrically, the L-[ring-2H5]phenylalanine tracer resulted in a higher calculated flux (lower plasma enrichment) compared to the other two tracers in most subjects, again suggesting a potential isotope effect related to absorption or first-pass metabolism.[4]

Key Considerations for Tracer Selection

Isotope Effects: The primary concern with deuterated tracers is the kinetic isotope effect (KIE), where the heavier deuterium atom can slow down reaction rates.[6][7] This can be particularly relevant in reactions involving the cleavage of a carbon-hydrogen bond, such as the hydroxylation of phenylalanine to tyrosine. The data from Marchini et al. strongly suggest that a KIE with L-[ring-2H5]phenylalanine may lead to an underestimation of this specific metabolic flux.[3] 13C-labeled compounds, on the other hand, are generally considered to have negligible isotope effects in most biological reactions.

Racemic vs. Enantiomerically Pure Tracers: this compound is a racemic mixture, containing both the D- and L-isomers.[8] In mammalian systems, only L-phenylalanine is incorporated into proteins.[2] While D-phenylalanine is not a substrate for protein synthesis, a small amount can be converted to L-phenylalanine.[2] The presence of the D-isomer could potentially complicate the interpretation of flux data, as its metabolic fate is different from the L-isomer.[9][10] In contrast, 13C-phenylalanine is typically available as the enantiomerically pure L-isomer, which more accurately traces the primary metabolic pathways of interest.

Analytical Considerations: Both deuterated and 13C-labeled metabolites can be readily detected and quantified using mass spectrometry (MS).[11][12] The choice of tracer may also be influenced by the specific analytical method and the availability of standards.

Experimental Methodologies

Below are generalized protocols for in vivo and in vitro metabolic flux analysis using stable isotope-labeled phenylalanine.

Protocol 1: In Vivo Metabolic Flux Analysis
  • Subject Preparation: Subjects are typically fasted overnight to achieve a postabsorptive steady state.[13]

  • Tracer Infusion: A primed, continuous intravenous infusion of the chosen tracer (e.g., L-[1-13C]phenylalanine or L-[ring-2H5]phenylalanine) is administered to reach and maintain isotopic steady state in the plasma.[13]

  • Sample Collection: Blood samples are collected at baseline and at regular intervals during the infusion.[13] Expired air samples can also be collected to measure 13CO2 enrichment when using a 13C-labeled tracer to determine oxidation rates.[4]

  • Sample Preparation: Plasma is separated, and proteins are precipitated. The supernatant containing free amino acids is then extracted.

  • Mass Spectrometry Analysis: The isotopic enrichment of phenylalanine and its metabolites (e.g., tyrosine) in the plasma is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Flux Calculation: Metabolic flux rates are calculated using appropriate metabolic models and the measured isotopic enrichments.

Protocol 2: In Vitro Metabolic Flux Analysis (Cell Culture)
  • Cell Culture: Cells are cultured in a standard medium to the desired confluency.

  • Labeling: The standard medium is replaced with a medium containing a known concentration of the labeled phenylalanine tracer. Cells are incubated for a specific duration to allow for the incorporation of the tracer into metabolic pathways.

  • Quenching and Extraction: Metabolism is rapidly quenched by, for example, adding ice-cold methanol. Intracellular metabolites are then extracted.

  • Mass Spectrometry Analysis: The isotopic enrichment of intracellular phenylalanine and its downstream metabolites is measured by LC-MS/MS or GC-MS.

  • Flux Calculation: Isotopic labeling data is used in conjunction with metabolic models to estimate intracellular flux rates.

Visualizing Phenylalanine Metabolism and Experimental Design

To better understand the context of these measurements, the following diagrams illustrate the key metabolic pathways of phenylalanine and a typical experimental workflow for metabolic flux analysis.

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Protein Protein Synthesis Phe->Protein Incorporation PP Phenylpyruvate Phe->PP Transamination Neuro Dopamine, Norepinephrine, Epinephrine Tyr->Neuro Synthesis

Figure 1: Key metabolic pathways of Phenylalanine.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Tracer Tracer Administration (e.g., 13C-Phe or d5-Phe) Sampling Biological Sampling (e.g., Plasma, Tissue) Tracer->Sampling Extraction Metabolite Extraction Sampling->Extraction MS Mass Spectrometry (LC-MS/MS or GC-MS) Extraction->MS Data Mass Isotopomer Distribution Analysis MS->Data Flux Metabolic Flux Calculation Data->Flux

Figure 2: General experimental workflow for metabolic flux analysis.

Recent research has also highlighted the role of L-phenylalanine in signaling pathways, such as the stimulation of glucagon-like peptide-1 (GLP-1) secretion through the G-protein coupled receptor GPR142 in enteroendocrine L cells.[14]

Phenylalanine_Signaling cluster_cell Enteroendocrine L-Cell GPR142 GPR142 Gq Gq GPR142->Gq activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ increase IP3->Ca GLP1 GLP-1 Secretion Ca->GLP1 Phe L-Phenylalanine Phe->GPR142 binds

Figure 3: L-Phenylalanine signaling pathway for GLP-1 secretion.

Conclusion and Recommendations

For the majority of metabolic flux analyses, L-13C-Phenylalanine is the recommended tracer . The primary advantages are the minimal risk of kinetic isotope effects, which can lead to more accurate flux measurements, and its enantiomeric purity, which ensures that the tracer follows the same metabolic pathways as endogenous L-phenylalanine.

This compound can be a more cost-effective alternative and may be suitable for certain applications, particularly those focused on qualitative tracing or where high-precision quantitative flux data is not the primary objective. However, researchers must be cautious of the potential for isotopic effects to underestimate reaction rates and the confounding presence of the D-isomer. When using deuterated tracers, it is crucial to validate the methodology and consider the potential for analytical biases.

Ultimately, the choice of tracer should be guided by the specific research question, the required level of quantitative accuracy, and a thorough understanding of the potential limitations of each option.

References

A Comparative Guide to Method Validation for Amino Acid Analysis Using DL-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical method validation for the quantification of amino acids, with a specific focus on the use of DL-Phenylalanine-d5 as a stable isotope-labeled (SIL) internal standard. The inclusion of a SIL internal standard is considered the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization.[1][2] This guide will present supporting experimental data from various validated methods to illustrate the performance of this approach against alternatives.

The Role and Advantage of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, an internal standard is a compound of a known concentration added to a sample to facilitate accurate quantification of an analyte.[3] Stable isotope-labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, 13C, 15N).[3] This near-identical physicochemical behavior ensures that the internal standard experiences the same sample processing and analysis variations as the analyte, leading to more reliable and reproducible results.[1][3] The use of SIL internal standards like this compound is crucial for correcting for sample losses during preparation, and variations in instrument response, thereby minimizing analytical error.[3]

Comparative Analysis of Method Performance

The following tables summarize the performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for amino acid analysis utilizing stable isotope-labeled internal standards, including Phenylalanine-d5 for the quantification of Phenylalanine. For comparison, data from an alternative method employing a different internal standard type or calibration strategy is also presented.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod A: LC-MS/MS with Phenylalanine-d5 ISMethod B: HPLC with UV Detection (External Standard)
AnalytePhenylalaninePhenylalanine
Linearity (R²)≥0.998≥0.99
Range5 - 2500 µM0.1 - 3200 µM
Limit of Quantification (LOQ)5 µM0.1 µg/ml
Limit of Detection (LOD)Not Reported0.05 µg/ml

Data for Method A is adapted from a validated method for 20 proteinogenic amino acids. Data for Method B is from a validated HPLC-UV method for Phenylalanine.

Table 2: Comparison of Accuracy and Precision

ParameterMethod A: LC-MS/MS with Phenylalanine-d5 ISMethod B: HPLC with UV Detection (External Standard)
Intra-day Precision (%CV)
Low QC< 15%< 11.8%
Mid QC< 10%Not Reported
High QC< 10%Not Reported
Inter-day Precision (%CV)
Low QC< 15%< 14.3%
Mid QC< 10%Not Reported
High QC< 10%Not Reported
Accuracy (% Recovery) 85 - 115%87.4 - 114.3%

QC: Quality Control. %CV: Percent Coefficient of Variation. Data for Method A is based on typical performance for validated amino acid panels. Data for Method B is from a validated HPLC-UV method.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method A: LC-MS/MS with this compound Internal Standard

This method is designed for the accurate quantification of phenylalanine in biological matrices using a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To 50 µL of the sample (e.g., plasma, cell culture media), add 10 µL of the internal standard working solution containing this compound at a known concentration.

  • Precipitate proteins by adding 150 µL of methanol.

  • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • LC System: ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm

  • Column Temperature: 45 °C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 2 µL

  • Gradient:

    • 0.0 - 0.5 min: 4% B

    • 0.5 - 2.5 min: 4% to 10% B

    • 2.5 - 5.0 min: 10% to 28% B

    • 5.0 - 5.1 min: 28% to 95% B

    • 5.1 - 6.1 min: 95% B

    • 6.1 - 6.2 min: 95% to 4% B

    • 6.2 - 7.5 min: 4% B

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Xevo TQ-S micro or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 1.5 kV

  • MRM Transitions:

    • Phenylalanine: Precursor Ion (m/z) -> Product Ion (m/z) [To be optimized for the specific instrument]

    • Phenylalanine-d5: Precursor Ion (m/z) -> Product Ion (m/z) [To be optimized for the specific instrument]

Method B: HPLC with UV Detection (External Standard Calibration)

This method is a more traditional approach for the quantification of phenylalanine without the use of an internal standard.

1. Sample Preparation:

  • Deproteinize the sample by adding an equal volume of a suitable precipitating agent (e.g., perchloric acid).

  • Vortex and centrifuge the sample.

  • Filter the supernatant through a 0.22 µm filter before injection.

2. High-Performance Liquid Chromatography Conditions:

  • HPLC System: Standard HPLC system with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Column Temperature: 30 °C

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for amino acid analysis using a stable isotope-labeled internal standard and the logical relationship highlighting the advantages of this approach.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Deproteinization Protein Precipitation (e.g., Methanol) Add_IS->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (Separation) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Concentration Determine Concentration from Calibration Curve Ratio_Calculation->Concentration

Caption: Experimental workflow for amino acid analysis using a stable isotope-labeled internal standard.

logical_relationship cluster_challenges Analytical Challenges cluster_solution Solution cluster_outcome Outcome SP_Variability Sample Prep Variability (e.g., analyte loss) SIL_IS Stable Isotope-Labeled Internal Standard (e.g., this compound) SP_Variability->SIL_IS Compensated by Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->SIL_IS Compensated by Instrument_Drift Instrument Drift Instrument_Drift->SIL_IS Compensated by Improved_Accuracy Improved Accuracy SIL_IS->Improved_Accuracy Leads to Enhanced_Precision Enhanced Precision SIL_IS->Enhanced_Precision Leads to Reliable_Quantification Reliable Quantification Improved_Accuracy->Reliable_Quantification Enhanced_Precision->Reliable_Quantification

Caption: Rationale for using a stable isotope-labeled internal standard in quantitative analysis.

References

Isotope Effects of Deuterium Labeling in Phenylalanine Tracing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Stable isotope tracers are indispensable tools in metabolic research, enabling the elucidation of metabolic pathways and the quantification of flux rates.[1] L-phenylalanine, an essential amino acid, is a critical precursor for protein synthesis and the biosynthesis of various signaling molecules, including tyrosine and catecholamines.[2] Deuterium-labeled L-phenylalanine is frequently used as a tracer to investigate these metabolic dynamics. However, the substitution of hydrogen with deuterium can introduce isotope effects that may influence experimental outcomes. This guide provides an objective comparison of the performance of deuterium-labeled phenylalanine with its unlabeled counterpart, supported by experimental data, to assist researchers in the design and interpretation of metabolic tracing studies.

Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for reactions involving C-D bond cleavage.[3] This difference in bond strength can result in slower reaction rates for deuterated molecules, a phenomenon known as the deuterium kinetic isotope effect (DKIE).[3] The DKIE is expressed as the ratio of the reaction rate for the unlabeled compound to that of the deuterated compound (kH/kD). A primary isotope effect, with typical values between 1 and 5, is observed when the C-H bond is broken in the rate-determining step of a reaction.[3]

In the context of phenylalanine metabolism, enzymatic reactions can be influenced by deuterium labeling. For instance, studies on L-phenylalanine dehydrogenase (PheDH) have quantified the KIE for the reductive amination of phenylpyruvic acid (PPA) to L-phenylalanine. The substitution of deuterium for protium in the (3S)-position of PPA has a small effect on the reaction rate, with KIE values on Vmax and Vmax/KM being 1.55 and 1.53, respectively.[4] Conversely, the cleavage of a C-D bond at the 2-position of L-tyrosine significantly influences the rate of its oxidative deamination to p-hydroxyphenylpyruvic acid (p-OH PPA).[4]

Enzyme/ReactionDeuterated SubstrateKIE on VmaxKIE on Vmax/KMReference
L-phenylalanine dehydrogenase (PheDH)[(3S)-2H]-Phenylpyruvic acid1.551.53[4]
L-phenylalanine dehydrogenase (PheDH)[2-2H]-L-TyrosineSignificant effect on reaction rate-[4]
Phenylalanine ammonia-lyase (PAL)ortho-tritiated PhenylalaninekH/kT = 0.85 (5% conversion) to 1.15 (20% conversion)-[5]

Table 1: Kinetic Isotope Effects in Phenylalanine-Related Enzymatic Reactions. This table summarizes the reported kinetic isotope effects for enzymatic reactions involving deuterium-labeled phenylalanine and related compounds.

KIE_Concept cluster_0 Reaction Coordinate Reactants Reactants (Phe-H / Phe-D) Transition_State Transition State Reactants->Transition_State kH Reactants->Transition_State kD Products Products Transition_State->Products Energy_H Ea (C-H) Energy_D Ea (C-D)

Figure 1: Kinetic Isotope Effect. This diagram illustrates that the activation energy (Ea) for breaking a C-D bond is higher than for a C-H bond, resulting in a slower reaction rate (kD < kH).

Metabolic Pathway Alterations and Metabolic Shunting

Deuterium labeling can alter metabolic pathways, a phenomenon referred to as "metabolic shunting".[3] When the primary metabolic pathway is slowed due to a KIE, alternative pathways may become more prominent.[3] This can lead to a different distribution of downstream metabolites compared to the unlabeled compound. While specific examples of metabolic shunting directly caused by deuterium-labeled phenylalanine are not extensively detailed in the provided search results, the principle is a critical consideration in tracer-based metabolomics. The changes in metabolic pathways are not always predictable and should be assessed through in vitro and/or in vivo metabolism studies.[3]

Metabolic_Shunting cluster_unlabeled Unlabeled Phenylalanine cluster_labeled Deuterium-Labeled Phenylalanine A Phenylalanine B Metabolite 1 (Major Pathway) A->B kH (fast) C Metabolite 2 (Minor Pathway) A->C k' (slow) D [D]-Phenylalanine E [D]-Metabolite 1 (Slower Pathway) D->E kD (slow) F [D]-Metabolite 2 (Shunted Pathway) D->F k' (relatively faster)

Figure 2: Metabolic Shunting. This diagram illustrates how a slower primary metabolic pathway for a deuterated compound can lead to increased flux through a minor pathway.

Chromatographic and Mass Spectrometric Effects

It is generally assumed that stable isotope-labeled metabolites co-elute with their unlabeled forms in liquid chromatography-mass spectrometry (LC-MS) analysis.[6] However, studies have shown that deuterium labeling can cause a small retention time shift, with the deuterated compound often eluting slightly earlier than its unlabeled counterpart.[6] In a study using eight-deuterium-labeled phenylalanine (Phe-2H8), the labeled metabolites were observed to have slightly shorter retention times than their respective unlabeled forms.[6][7]

Metabolitem/z (Unlabeled)m/z (Labeled, +8D)Retention Time Shift (min)
Metabolite 1293.1141301.1632-0.02
Metabolite 2---0.01
Metabolite 3---0.03
Metabolite 4---0.02
Metabolite 5---0.01

Table 2: Retention Time Shifts of Deuterium-Labeled Phenylalanine Metabolites. This table shows the observed retention time shifts for five metabolites derived from eight-deuterium-labeled phenylalanine.[6][7]

Comparison of Different Deuterium Labeling Strategies

Different deuterated forms of phenylalanine are used in metabolic tracing studies, with the position and number of deuterium atoms influencing their application. For example, L-[ring-d5]phenylalanine has been used to intrinsically label milk and meat proteins to study the availability of dietary protein-derived amino acids.[8] In one study, the appearance of [d5]phenylalanine in plasma peaked at different times depending on the food matrix, demonstrating its utility in tracking amino acid absorption.[8] Another study comparing [1-13C]- and [2H5]phenylalanine tracers found no significant difference in flux in the postabsorptive state, though a slight isotope effect was implied in the fed state, with the [2H5]phenylalanine tracer showing a slightly lower flux.[9]

Labeled PhenylalanineApplicationKey FindingsReference
L-[ring-d5]phenylalanineIntrinsic labeling of dietary proteinsUseful for tracking amino acid absorption from different food matrices.[8]
L-[2H5]phenylalanineComparison with 13C-phenylalanine for flux measurementsNo significant difference in postabsorptive flux compared to [1-13C]phenylalanine, but a slight isotope effect may be present in the fed state.[9]
Phe-2H5, Phe-2H8Triple Labeling of Metabolites for Metabolome Analysis (TLEMMA)Used in combination with 13C9 15N1-Phe to facilitate metabolite identification and metabolic network construction.[6]

Table 3: Comparison of Different Deuterium-Labeled Phenylalanine Tracers. This table compares the applications and findings associated with different deuterated forms of phenylalanine.

Experimental Protocols

In Vivo Metabolic Flux Analysis using L-Phenylalanine-d1

This protocol outlines a general methodology for an in vivo metabolic flux analysis study in human subjects.

  • Subject Preparation: Subjects should fast overnight (10-12 hours) to reach a postabsorptive state. A baseline blood sample is collected.[2]

  • Tracer Administration: A primed, continuous intravenous infusion of L-Phenylalanine-d1 is administered. The priming dose helps to rapidly achieve isotopic steady state, and the continuous infusion is maintained for 4-6 hours.[2]

  • Sample Collection: Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.[2]

  • Sample Preparation: Plasma is separated from the blood samples. Proteins are precipitated, and the supernatant containing amino acids is collected for analysis.[2]

  • LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of L-Phenylalanine-d1 and its metabolites.[2]

  • Data Analysis and Flux Calculation: The isotopic enrichment of phenylalanine and its metabolites is determined from the LC-MS/MS data. Metabolic flux rates are then calculated using established metabolic models.[2]

Cell Culture Tracing with L-Phenylalanine-d1

This protocol provides a general workflow for a cell culture-based tracing experiment.

  • Cell Culture and Labeling: Cells are cultured in a standard medium containing a known concentration of L-phenylalanine. For the experiment, this medium is replaced with a medium containing L-Phenylalanine-d1 at the same concentration. Cells are incubated with the labeled medium for a time course appropriate for the metabolic pathway of interest.[2]

  • Quenching and Metabolite Extraction: The labeling medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Metabolism is quenched by adding a cold solvent, typically 80% methanol, and scraping the cells.[2]

  • Sample Processing: The cell lysate is vortexed and centrifuged to pellet cell debris. The supernatant containing intracellular metabolites is collected.[2]

  • LC-MS/MS Analysis: The metabolite extract is dried and then reconstituted for analysis by LC-MS/MS to determine the isotopic enrichment in phenylalanine and its downstream metabolites.[2]

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro Cell Culture Study A Subject Preparation (Fasting) B Tracer Infusion (L-Phe-d1) A->B C Blood Sampling B->C D Plasma Preparation C->D H LC-MS/MS Analysis D->H E Cell Labeling (L-Phe-d1) F Quenching & Extraction E->F G Sample Processing F->G G->H I Data Analysis & Flux Calculation H->I

Figure 3: Experimental Workflows. This diagram outlines the general steps for in vivo and cell culture-based phenylalanine tracing experiments.

Conclusion

Deuterium labeling of phenylalanine is a powerful technique for metabolic research. However, researchers must be aware of the potential for isotope effects, including altered reaction kinetics, metabolic shunting, and chromatographic shifts. Careful consideration of these factors in experimental design and data interpretation is crucial for obtaining accurate and reliable results. The choice of the specific deuterated tracer should be guided by the research question and the specific metabolic pathways under investigation.

References

A Comparative Guide to the Accuracy and Precision of DL-Phenylalanine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and reliability of analytical methods. This guide provides an objective comparison of DL-Phenylalanine-d5's performance as an internal standard in mass spectrometry-based assays for phenylalanine quantification. We will delve into its performance characteristics, compare it with other common alternatives, and provide supporting experimental data and protocols to aid in your analytical method development.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte but has a different mass is considered the gold standard.[1] These standards co-elute with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.[2] this compound, a deuterated form of phenylalanine, falls into this category of ideal internal standards.

Performance Comparison: this compound vs. Alternatives

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This minimizes variability and ensures data integrity. Here, we compare the performance of this compound with another commonly used SIL internal standard, ¹³C-labeled phenylalanine, and a non-SIL alternative, a structural analog.

Key Performance Parameters

Validation ParameterThis compound¹³C-Labeled PhenylalanineStructural Analog (Non-SIL)
Accuracy High (typically 95-105%)High (typically 95-105%)Moderate to High (can be variable)
Precision (CV%) Excellent (<15%)Excellent (<15%)Good to Moderate (<20%)
Matrix Effect Effectively corrects for matrix effectsEffectively corrects for matrix effectsProne to differential matrix effects
Recovery Tracks analyte recovery closelyTracks analyte recovery closelyMay have different recovery
Co-elution with Analyte YesYesMay or may not co-elute

Data from Experimental Studies

The following table summarizes quantitative data from various studies, showcasing the performance of deuterated and ¹³C-labeled phenylalanine as internal standards.

Internal StandardMatrixAnalytical MethodPrecision (CV%)Key Findings
d5-Phenylalanine Muscle-protein hydrolysateGC/MS1.2% - 6.0%High precision at low enrichment levels.[3]
¹³C₆-Phenylalanine Human SerumID-LC/MS/MSExpanded uncertainty of ~1.2%Considered a candidate reference method.[4]
¹³C₆-Phenylalanine Dried Blood SpotsLC-MS/MSIntra-assay: <6%, Inter-assay: <8.1%High accuracy and precision for newborn screening.[5]

A direct comparison study on the in vivo conversion of phenylalanine to tyrosine using both L-[ring-²H₅]phenylalanine and L-[1-¹³C]phenylalanine as tracers was conducted. While not a study on their use as internal standards for quantification, it highlights that different isotopic labels can sometimes lead to varied kinetic results, emphasizing the need for careful validation.[6]

Experimental Protocol: Quantification of Phenylalanine in Human Plasma using this compound

This section provides a detailed methodology for the quantification of phenylalanine in human plasma using this compound as an internal standard with LC-MS/MS.

1. Materials and Reagents

  • DL-Phenylalanine (analyte)

  • This compound (internal standard)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of DL-Phenylalanine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of DL-Phenylalanine by serially diluting the stock solution with methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (standards, quality controls, and unknowns) into microcentrifuge tubes.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples used to assess interference).

  • Vortex for 10 seconds.

  • Add 300 µL of methanol to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Phenylalanine: Precursor ion (m/z) -> Product ion (m/z) [e.g., 166.1 -> 120.1]

      • This compound: Precursor ion (m/z) -> Product ion (m/z) [e.g., 171.1 -> 125.1]

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

5. Method Validation

Validate the method according to regulatory guidelines, assessing the following parameters:

  • Linearity: Analyze a series of calibration standards to establish the concentration range over which the response is proportional to the concentration.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analyte and internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the analyte and internal standard from the plasma matrix.

  • Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key workflows.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography reconstitute->lc ms Mass Spectrometry (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantification via Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for phenylalanine quantification.

analyte Phenylalanine lcms LC-MS/MS System analyte->lcms is This compound (Internal Standard) is->lcms data Data Acquisition System lcms->data ratio Peak Area Ratio (Analyte / IS) data->ratio result Accurate Quantification ratio->result

Caption: Logical relationship for accurate quantification.

Conclusion

This compound stands as a robust and reliable internal standard for the quantitative analysis of phenylalanine in biological matrices. Its chemical similarity to the analyte ensures that it effectively compensates for variations during sample processing and analysis, leading to high accuracy and precision. While ¹³C-labeled phenylalanine offers comparable performance, the choice between deuterated and ¹³C-labeled standards may depend on factors such as cost, availability, and the specific requirements of the analytical method. For any quantitative bioanalytical method, rigorous validation is essential to demonstrate its suitability for the intended purpose and to ensure the generation of high-quality, reliable data.

References

A Comparative Guide to the Analytical Performance of DL-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of DL-Phenylalanine-d5, a deuterated stable isotope-labeled internal standard, with a focus on its linearity and range of detection in mass spectrometry-based assays. The information presented herein is synthesized from publicly available data and is intended to assist researchers in developing and validating quantitative analytical methods.

Introduction to this compound in Quantitative Analysis

This compound is a critical tool in modern bioanalysis, particularly in proteomics, metabolomics, and pharmacokinetic studies.[1] As a stable isotope-labeled internal standard, it is chemically almost identical to its endogenous, non-labeled counterpart, phenylalanine. This similarity allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations and improving the accuracy and precision of quantification.[2] The primary application of this compound is as an internal standard for the quantification of phenylalanine by techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3][4]

Linearity and Range of Detection: A Performance Overview

A typical analytical method for amino acids using LC-MS/MS can achieve excellent linearity over a wide concentration range. For instance, a study on the quantification of underivatized phenylalanine in human saliva using LC-MS/MS demonstrated a linear calibration curve over the range of 2.0 mM to 50 mM, with a coefficient of determination (R²) greater than 0.98.[5] At the lower end of the spectrum, a GC/MS method for measuring very low levels of d5-phenylalanine enrichment reported high precision at 0.005 and 0.05 atom percent excess, with coefficients of variation of 6.0% and 1.2%, respectively.[6]

Based on these and other similar studies, the expected analytical performance of this compound in a well-developed LC-MS/MS method is summarized in the table below.

Table 1: Expected Analytical Performance of this compound

ParameterExpected PerformanceData Source/Reference
Linearity (R²) > 0.99Inferred from typical LC-MS/MS amino acid analysis
Lower Limit of Quantification (LLOQ) Low ng/mL to µg/mLDependent on instrumentation and matrix
Upper Limit of Quantification (ULOQ) High µg/mL to mg/mLDependent on detector saturation
Precision (%CV) < 15%[6]
Accuracy (%Bias) ± 15%Inferred from typical method validation guidelines

It is crucial to note that the actual linearity and detection range will be dependent on the specific analytical method, instrumentation, and matrix being analyzed. Therefore, thorough method validation is essential for any quantitative assay.

Comparison with Alternative Internal Standards

The choice of internal standard is a critical decision in method development. While this compound is a widely used and effective internal standard, it is important to consider the potential for chromatographic shifts due to the deuterium isotope effect. In some cases, a ¹³C-labeled internal standard may offer closer co-elution with the analyte. However, deuterated standards like this compound are often more readily available and cost-effective.

Experimental Protocols

A detailed experimental protocol for the quantification of phenylalanine using this compound as an internal standard by LC-MS/MS is provided below. This protocol is a general guideline and may require optimization for specific applications.

Objective: To determine the concentration of phenylalanine in a biological matrix (e.g., plasma, urine, tissue homogenate) using isotope dilution LC-MS/MS with this compound as an internal standard.

Materials:

  • This compound (Internal Standard)

  • Phenylalanine (Analyte Standard)

  • LC-MS/MS grade water, acetonitrile, and formic acid

  • Biological matrix (e.g., human plasma)

  • Protein precipitation agent (e.g., methanol, acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Phenylalanine (1 mg/mL) in a suitable solvent (e.g., water with 0.1% formic acid).

    • Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking known concentrations of the Phenylalanine stock solution into the biological matrix. A typical range might be 1 µg/mL to 1000 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • To 100 µL of each calibration standard, QC sample, and unknown sample, add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution).

    • Add a protein precipitation agent (e.g., 300 µL of cold methanol).

    • Vortex mix for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate phenylalanine from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Phenylalanine: e.g., m/z 166 -> 120

        • This compound: e.g., m/z 171 -> 125

      • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Phenylalanine peak area / this compound peak area) against the known concentration of the calibration standards.

    • Use a linear regression model to fit the calibration curve.

    • Determine the concentration of phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the linearity and range of detection of an analyte using an internal standard.

experimental_workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples spike Spike IS cal_standards->spike qc_samples->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract lcms LC-MS/MS Analysis extract->lcms peak_integration Peak Integration lcms->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification of Unknowns cal_curve->quantification

Caption: Experimental workflow for quantitative analysis.

Signaling Pathway and Logical Relationships

The use of an internal standard like this compound is based on a logical relationship that ensures accurate quantification. The following diagram illustrates this relationship.

logical_relationship cluster_analyte Analyte (Phenylalanine) cluster_is Internal Standard (this compound) cluster_process Analytical Process cluster_output Result analyte_conc True Concentration sample_prep Sample Prep Variability analyte_conc->sample_prep analyte_signal Measured Signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_conc Known Concentration is_conc->sample_prep final_conc Accurate Concentration is_conc->final_conc is_signal Measured Signal is_signal->ratio lc_ms_variation LC-MS Variability sample_prep->lc_ms_variation lc_ms_variation->analyte_signal lc_ms_variation->is_signal ratio->final_conc

Caption: Logic of internal standard correction.

References

A Head-to-Head Comparison: Deuterated vs. 15N-Labeled Phenylalanine for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, the choice of isotopic labeling strategy is a critical decision that profoundly impacts data quality and interpretation. Among the arsenal of available techniques, metabolic labeling using stable isotopes stands out for its ability to introduce labels in vivo, minimizing experimental variability. This guide provides a comprehensive comparison of two commonly used isotopically labeled forms of the essential amino-acid phenylalanine: deuterated phenylalanine (D-Phe) and 15N-labeled phenylalanine (15N-Phe).

Metabolic labeling, particularly Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a powerful technique for the accurate quantification of proteins and their post-translational modifications. In this method, cells are cultured in media where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart. This results in the incorporation of the "heavy" amino acid into all newly synthesized proteins. When proteomes from different experimental conditions (e.g., treated vs. untreated) are mixed, the relative abundance of each protein can be accurately determined by mass spectrometry by comparing the signal intensities of the heavy and light peptide pairs.

This guide will delve into the key performance aspects of deuterated and 15N-labeled phenylalanine, present experimental data for consideration, and provide detailed protocols to aid in the design of your next quantitative proteomics experiment.

Performance Comparison: Deuterated vs. 15N-Labeled Phenylalanine

The choice between deuterated and 15N-labeled phenylalanine hinges on a variety of factors, from chromatographic behavior to metabolic stability. While both are effective for introducing a mass shift for mass spectrometric analysis, they are not without their individual strengths and weaknesses.

FeatureDeuterated Phenylalanine (e.g., D5- or D8-Phe)15N-Labeled Phenylalanine (15N-Phe)
Chromatographic Behavior Can exhibit a retention time shift in reversed-phase liquid chromatography (LC) compared to its unlabeled counterpart.[1] This can complicate data analysis and potentially compromise quantification accuracy.[1]Co-elutes perfectly with its unlabeled counterpart in LC, simplifying data analysis and improving quantification accuracy.
Mass Shift Provides a variable mass shift depending on the number of deuterium atoms incorporated (e.g., +5 or +8 Da).Provides a predictable +1 Da mass shift per nitrogen atom.
Metabolic Stability The C-D bond is stronger than the C-H bond, which can lead to kinetic isotope effects, potentially altering the rate of metabolic conversion to tyrosine by phenylalanine hydroxylase.[2]Generally considered metabolically stable with minimal isotope effects on enzymatic reactions.
Isotope Scrambling The "NIH shift" during the hydroxylation of phenylalanine to tyrosine can lead to the retention of deuterium atoms on the aromatic ring of tyrosine, which needs to be accounted for in data analysis.The 15N label on the amino group is generally stable during protein turnover and metabolism. However, transamination reactions could potentially lead to the transfer of the 15N label to other amino acids, though this is less of a concern for essential amino acids like phenylalanine.[3]
Cost Generally less expensive than 15N-labeled amino acids.Can be more expensive than deuterated amino acids.
Data Analysis Complexity The potential for chromatographic shifts requires more sophisticated data analysis algorithms to correctly pair light and heavy peptide peaks.Simpler data analysis due to the co-elution of light and heavy peptide pairs.

Experimental Protocols

Below are detailed protocols for conducting a SILAC experiment using either deuterated or 15N-labeled phenylalanine.

SILAC Protocol for Phenylalanine Labeling

1. Cell Culture and Labeling:

  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in phenylalanine. Supplement this medium with either "light" (unlabeled) phenylalanine or "heavy" (deuterated or 15N-labeled) phenylalanine to a final concentration typically between 0.1 and 0.4 mM. Also, supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.

  • Cell Adaptation: Culture two populations of cells in parallel. One population is grown in the "light" medium, and the other in the "heavy" medium. Cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[4]

  • Incorporation Check: To verify the labeling efficiency, a small aliquot of cells from the "heavy" culture can be harvested, proteins extracted, digested, and analyzed by mass spectrometry. The labeling efficiency should be >97% before proceeding with the experiment.

2. Experimental Treatment:

  • Once complete labeling is achieved, the two cell populations can be subjected to the desired experimental conditions (e.g., drug treatment vs. vehicle control).

3. Cell Harvesting and Lysis:

  • Harvest both "light" and "heavy" cell populations.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

4. Protein Quantification and Mixing:

  • Determine the protein concentration of the lysates from both the "light" and "heavy" populations using a standard protein assay (e.g., BCA assay).

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

5. Protein Digestion:

  • The mixed protein lysate can be subjected to in-solution digestion or in-gel digestion after SDS-PAGE separation.

  • In-solution digestion:

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide (IAA).

    • Digest the proteins with a protease such as trypsin overnight at 37°C.

  • In-gel digestion:

    • Run the mixed protein lysate on an SDS-PAGE gel.

    • Excise the protein bands of interest or the entire lane.

    • Perform in-gel reduction, alkylation, and digestion with trypsin.

6. Mass Spectrometry Analysis:

  • The resulting peptide mixture is desalted using a C18 StageTip or equivalent.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

7. Data Analysis:

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) for protein identification and quantification.

  • The software will identify peptide pairs with the characteristic mass shift corresponding to the labeled phenylalanine and calculate the heavy-to-light (H/L) ratios for each protein.

  • For data from deuterated phenylalanine experiments, ensure the software can account for potential retention time shifts between the light and heavy peptides.

Visualizing the Workflow and Phenylalanine Metabolism

To better illustrate the experimental process and the key metabolic pathway involved, the following diagrams are provided.

SILAC_Workflow cluster_light Light Condition cluster_heavy Heavy Condition L_cells Cells in 'Light' Medium (Unlabeled Phenylalanine) L_treatment Experimental Treatment A L_cells->L_treatment mix Mix Equal Amounts of Protein L_treatment->mix H_cells Cells in 'Heavy' Medium (Labeled Phenylalanine) H_treatment Experimental Treatment B H_cells->H_treatment H_treatment->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Protein ID & Quant) lcms->data

Figure 1: A generalized workflow for a SILAC experiment.

Phenylalanine_Metabolism Phe Phenylalanine Protein Protein Synthesis Phe->Protein PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Major metabolic pathway Tyr Tyrosine PAH->Tyr

Figure 2: The primary metabolic fate of phenylalanine in cells.

Conclusion

The choice between deuterated and 15N-labeled phenylalanine for quantitative proteomics requires careful consideration of the experimental goals, available instrumentation, and data analysis capabilities.

15N-labeled phenylalanine is generally the superior choice for high-accuracy quantitative proteomics. Its key advantage is the co-elution of light and heavy peptide pairs, which simplifies data analysis and eliminates a significant potential source of quantitative error.

Deuterated phenylalanine, while more cost-effective, presents the challenge of chromatographic retention time shifts. This "isotope effect" can complicate the correct pairing and integration of peptide peaks, potentially leading to inaccuracies in quantification. However, with advanced data analysis software capable of correcting for these shifts, deuterated phenylalanine can still be a viable option, particularly for large-scale or budget-constrained studies.

Ultimately, the optimal choice will depend on the specific requirements of the research. For studies demanding the highest level of quantitative accuracy and precision, the investment in 15N-labeled phenylalanine is well-justified. For exploratory or large-scale screening experiments where cost is a major factor, deuterated phenylalanine can be a suitable alternative, provided that the data analysis workflow is robust enough to handle the potential chromatographic complexities.

References

A Researcher's Guide to Inter-laboratory Comparison of Analytical Methods Utilizing DL-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods that use DL-Phenylalanine-d5, a deuterated stable isotope, as an internal standard for the quantification of Phenylalanine. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of accurate bioanalysis, particularly in mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response. The choice of analytical methodology can, however, significantly influence quantitative results, making inter-method and inter-laboratory understanding crucial for data interpretation, especially in clinical monitoring and drug development.

This document summarizes performance data from various studies to highlight the strengths and considerations of each technique. It also provides detailed experimental protocols and visual workflows to aid in methodological assessment and implementation.

Quantitative Performance of Analytical Methods

The quantification of Phenylalanine using this compound as an internal standard is most frequently performed via mass spectrometry or chromatography. While direct inter-laboratory proficiency tests are not widely published, data from method validation and comparison studies offer valuable insights into the performance of these techniques. The primary methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), considered a gold standard, and Ion-Exchange Chromatography (IEC).

A significant finding in the literature is the notable discrepancy in measured Phenylalanine concentrations between different methods and sample types. For instance, Phenylalanine concentrations measured from Dried Blood Spots (DBS) by LC-MS/MS are reported to be approximately 28% lower than those from plasma analyzed by IEC[1]. This highlights that the analytical method is a major contributor to measurement discrepancies[1]. Even when the same sample type (DBS) is used, MS/MS analysis yields results that are 12% lower than those from IEC[1].

Below is a summary of comparative data synthesized from studies evaluating these methods for Phenylalanine analysis.

Table 1: Comparison of Method Performance for Phenylalanine Quantification

ParameterLC-MS/MSIon-Exchange Chromatography (IEC)Fluorometric Method
Sample Type Dried Blood Spot (DBS), Plasma, SerumPlasma, Dried Blood Spot (DBS)Dried Blood Spot (DBS)
Specificity High (uses precursor/product ion transitions)Moderate (potential for co-elution)Low (less specific than MS/MS)
Throughput HighLow (long analytical run times)[2]High
Reported Bias DBS results are ~28% lower than Plasma IEC[1].Considered a traditional standard method[1].Gives higher results compared to MS/MS[3].
Precision (CV) Inter-assay CV for plasma is ~3%[2].Generally reproducible[2].Not specified, but higher false positives[3].
Key Advantage High specificity and throughput; robust.Well-established; considered a gold standard[1].Simpler instrumentation.
Considerations Method-dependent bias; requires optimization.Labor-intensive; lower throughput.Higher rate of false positives[3].

Experimental Protocols

Detailed and standardized protocols are essential for reproducibility. The following sections describe common methodologies for the analysis of Phenylalanine using this compound.

Protocol 1: Phenylalanine Quantification in Human Plasma via LC-MS/MS

This protocol is a typical example of an isotope dilution method using protein precipitation for sample cleanup.

  • Materials and Reagents:

    • L-Phenylalanine (analyte standard)

    • This compound (internal standard)

    • Acetonitrile (ACN), HPLC grade

    • Formic Acid, LC-MS grade

    • Ultrapure water

    • Human plasma (for calibration standards and quality controls)

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of the plasma sample, calibration standard, or quality control into a microcentrifuge tube.

    • Add 100 µL of the internal standard working solution (containing a known concentration of this compound in ACN).

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 80 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis[4].

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient is typically used to ensure separation from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL[4].

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor > product ion mass-to-charge (m/z) transitions are monitored for both Phenylalanine and Phenylalanine-d5 to ensure specificity[4][5]. For example, Phenylalanine might be monitored at m/z 166.2 → 120.2, while Phenylalanine-d5 would be monitored at a higher mass, such as m/z 171.2 → 125.2.

  • Data Analysis:

    • Quantification is achieved by calculating the ratio of the chromatographic peak area of the analyte (L-Phenylalanine) to the peak area of the internal standard (this compound)[4]. This ratio is then plotted against the concentrations of the calibration standards to generate a calibration curve.

Visualized Pathways and Workflows

Diagrams help clarify complex processes. The following visualizations depict a key metabolic pathway for Phenylalanine and a standard analytical workflow.

Phenylalanine_Metabolism Key Metabolic Pathways of Phenylalanine Phe L-Phenylalanine (Essential Amino Acid) Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Protein Protein Synthesis Phe->Protein Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transaminase (Alternate Pathway) LDOPA L-DOPA Tyr->LDOPA Dopamine Dopamine LDOPA->Dopamine Catecholamines Norepinephrine, Epinephrine Dopamine->Catecholamines Neurotransmitter Synthesis PKU PKU (Metabolic Block) PKU->Phe Enzyme deficiency causes accumulation

Caption: Key metabolic pathways involving L-Phenylalanine.

Analytical_Workflow Typical Isotope Dilution LC-MS/MS Workflow start Receive Biological Sample (e.g., Plasma, DBS) prep Sample Preparation: 1. Aliquot Sample 2. Add this compound (IS) 3. Precipitate Proteins (ACN) start->prep centrifuge Centrifugation to Pellet Debris prep->centrifuge extract Extract Supernatant for Analysis centrifuge->extract lcms LC-MS/MS Analysis: - Chromatographic Separation (C18) - ESI+ Ionization - MRM Detection extract->lcms data Data Processing: - Integrate Peak Areas (Analyte & IS) - Calculate Area Ratio lcms->data quant Quantification: - Plot Ratio vs. Concentration - Determine Unknown Concentration data->quant end Report Final Result quant->end

Caption: A standard bioanalytical workflow using an internal standard.

References

Navigating Clinical Research: A Guide to Stable Isotope Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of successful clinical research. The selection of an appropriate internal standard is paramount to achieving accurate and reliable data that meets stringent regulatory expectations. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) against other alternatives, supported by experimental data and detailed methodologies, to aid in the development of robust bioanalytical methods in line with global regulatory standards.

The Gold Standard: Why Regulatory Bodies Favor Stable Isotope-Labeled Internal Standards

Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for bioanalytical method validation, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1] These guidelines strongly recommend the use of a stable isotope-labeled analyte as the internal standard whenever feasible.[1] The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest.[2] By incorporating heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), a SIL-IS exhibits virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte.[2][3] This co-elution behavior is crucial for compensating for variability during sample processing and, most importantly, for mitigating matrix effects—a significant source of error in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[2][3]

Matrix effects arise from co-eluting endogenous components in the biological matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because a SIL-IS is affected by the matrix in the same manner as the analyte, it provides a reliable means of correction.[3] In contrast, structural analogs, while chemically similar, may exhibit different chromatographic behavior and ionization efficiencies, making them less effective at compensating for these matrix-induced variations.[4]

Performance Comparison: SIL-IS vs. Structural Analog

The superiority of SIL-ISs in enhancing assay performance is not merely theoretical. Experimental data consistently demonstrates significant improvements in accuracy and precision when compared to structural analog internal standards.

Performance ParameterStable Isotope-Labeled ISStructural Analog ISKey Observations
Accuracy (Mean Bias %) 100.3%[5]96.8%[5]SIL-IS shows a mean bias closer to the true value, indicating higher accuracy. The bias with the structural analog was statistically significant.[5]
Precision (Standard Deviation %) 7.6%[5]8.6%[5]The lower standard deviation with the SIL-IS indicates a significant improvement in method precision.[5]
Matrix Effect Effectively compensates for ion suppression/enhancement due to co-elution.[3]May exhibit different matrix effects than the analyte, leading to inaccurate results.[4]The nearly identical chemical properties of a SIL-IS ensure it is affected by the matrix in the same way as the analyte.
Recovery Tracks the analyte's recovery throughout the sample preparation process.May have different extraction recovery compared to the analyte.Consistent and reproducible recovery is crucial for reliable quantification.

This data is compiled from a comparative study quantifying the anticancer drug Kahalalide F in plasma.[5]

Another study comparing a stable isotope-labeled and an analog internal standard for the quantification of everolimus found that while both performed acceptably, the SIL-IS (everolimus-d4) offered a more favorable comparison with an independent LC-MS/MS method.[6]

Experimental Protocols for Bioanalytical Method Validation

To ensure the reliability of bioanalytical data, regulatory guidelines mandate the validation of key method parameters. Below are detailed methodologies for essential experiments.

Assessment of Recovery

Objective: To determine the efficiency of the extraction procedure for the analyte and internal standard from the biological matrix.

Methodology:

  • Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.

  • Set 1 (Extracted Samples): Spike the analyte and internal standard into the biological matrix and proceed with the entire extraction procedure.

  • Set 2 (Post-Extraction Spiked Samples): Extract blank biological matrix. Spike the analyte and internal standard into the final, processed extract.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculation: Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.

    • Recovery (%) = (Peak Area of Analyte in Set 1 / Peak Area of Analyte in Set 2) x 100

  • Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The coefficient of variation (CV) of the recovery across the QC levels should ideally be ≤15%.

Assessment of Matrix Effect

Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and internal standard.

Methodology:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare two sets of samples at low and high concentrations:

    • Set A: Spike the analyte and internal standard into a neat solution (e.g., mobile phase).

    • Set B: Extract each of the six lots of blank matrix and then spike the analyte and internal standard into the post-extraction supernatant.

  • Analysis: Analyze all samples.

  • Calculation:

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard:

      • MF = (Peak Response in the presence of matrix (Set B) / Peak Response in neat solution (Set A))

    • Calculate the IS-Normalized Matrix Factor :

      • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.

Stability Assessment

Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.

Methodology:

  • Prepare QC samples at low and high concentrations.

  • Conduct the following stability tests:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to a minimum of three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the expected storage time of study samples.

    • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Decision-Making Process

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Stable Isotope IS Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Review Data Review & Reporting Quantification->Review

A typical bioanalytical workflow using a stable isotope-labeled internal standard.

A decision tree for selecting an appropriate internal standard in bioanalysis.

Conclusion

The use of stable isotope-labeled internal standards is a cornerstone of modern, high-quality bioanalysis in clinical research. Regulatory bodies unequivocally prefer their use due to their ability to effectively compensate for analytical variability, particularly matrix effects, thereby ensuring the accuracy and reliability of the data. While structural analogs may be considered when a SIL-IS is not available, they require rigorous validation to demonstrate their suitability. By adhering to regulatory guidelines and employing sound scientific principles in method validation, researchers can generate robust and defensible data to support the development of new therapeutics.

References

Safety Operating Guide

Proper Disposal of DL-Phenylalanine-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of DL-Phenylalanine-d5, tailored for researchers, scientists, and drug development professionals.

This compound, a deuterated form of the essential amino acid phenylalanine, is frequently used in metabolic research and as an internal standard in mass spectrometry.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal protocols are essential to maintain a safe laboratory environment and adhere to regulatory standards.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or glasses.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[3] Always inspect gloves before use and dispose of them in accordance with laboratory best practices.[3]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: In situations where dust formation is possible, use a particulate filter respirator.[2]

In the event of a spill, evacuate the area if necessary, ensure adequate ventilation, and carefully sweep up the solid material, avoiding dust formation.[3] Place the spilled material into a suitable, labeled container for disposal.[3]

Quantitative Data Summary
PropertyValueReference
Molecular FormulaC₉H₆D₅NO₂[1]
Molecular Weight170.2 g/mol [1]
AppearanceSolid powder, typically white or off-white[4]
Melting Point273 - 276 °C (for D-Phenylalanine)[4]
SolubilitySlightly soluble in PBS (pH 7.2)[1]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is to treat it as chemical waste.[3] Do not dispose of this compound down the drain or in regular trash without consulting your institution's Environmental Health and Safety (EHS) department.[3][5]

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or expired this compound powder in a clearly labeled, sealed container.

    • The label should include the full chemical name: "this compound".

    • Store the container in a designated chemical waste accumulation area.

  • Contaminated Labware:

    • Disposable items (e.g., weigh boats, pipette tips) that are heavily contaminated with this compound should be placed in a designated solid chemical waste container.[5]

    • Rinse non-disposable glassware with a suitable solvent (e.g., ethanol or acetone).[5] Collect the rinsate as chemical waste.[5] The glassware can then be washed as usual.[5]

  • Aqueous Solutions:

    • For dilute aqueous solutions, it is imperative to consult with your local EHS department for guidance on the possibility of drain disposal.[5] Some institutions may permit drain disposal of non-hazardous chemicals in small quantities with copious amounts of water, but this requires official approval.[5]

    • For concentrated solutions or solutions containing other hazardous materials, collect them in a labeled, sealed container for liquid chemical waste.

Final Disposal
  • Licensed Disposal Company: The most recommended method for final disposal is to use a licensed disposal company.[3] Your institution's EHS department will coordinate the pickup and disposal of the collected chemical waste.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_form Assess Waste Form cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_end Final Disposal start Identify this compound for Disposal form Solid, Contaminated Labware, or Liquid? start->form solid_waste Collect in Labeled, Sealed Container form->solid_waste Solid or Contaminated Labware liquid_waste Consult EHS for Aqueous Solutions form->liquid_waste Liquid final_disposal Store in Designated Waste Area solid_waste->final_disposal drain Drain Disposal (if approved by EHS) liquid_waste->drain Dilute & Non-Hazardous collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid Concentrated or Contains Hazards collect_liquid->final_disposal ehs_pickup Arrange Pickup by Licensed Disposal Company via EHS final_disposal->ehs_pickup

References

Essential Safety and Operational Guidance for Handling DL-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling DL-Phenylalanine-d5. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[1]

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Safety glasses with side-shieldsConforming to NIOSH (US) or EN 166 (EU) standards.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber)Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
Skin and Body Protection Impervious clothing, such as a lab coatThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Use in a well-ventilated area or under a laboratory fume hood to avoid dust formation.[1] If a risk assessment deems it necessary, use a NIOSH-approved respirator.[1]For higher-risk scenarios, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be appropriate.[1]

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate ventilation, preferably by using a mechanical exhaust system or a laboratory fume hood.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[2]

  • The recommended storage temperature is room temperature, although some suppliers recommend -20°C for long-term stability.[1][3] Always refer to the supplier's specific instructions.

  • Keep away from strong oxidizing agents, as they are incompatible.[1]

Accidental Release and First Aid Measures

Accidental Release: In the event of a spill, follow these steps:

  • Use personal protective equipment.[1]

  • Avoid breathing dust and ensure adequate ventilation.[1]

  • Pick up and arrange disposal without creating dust.[1]

  • Keep the material in suitable, closed containers for disposal.[1]

  • Prevent the product from entering drains.[1]

First Aid:

  • Eye Contact: Flush eyes with water as a precaution.[1]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[1]

  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Contaminated packaging should be disposed of in the same manner as the unused product.

Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container Integrity receive->inspect store Store at Recommended Temperature (Room Temperature or -20°C) inspect->store ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) store->ppe Prepare for Use weigh Weigh Compound in Ventilated Area (Fume Hood) ppe->weigh use Use in Experiment weigh->use decontaminate Decontaminate Work Area use->decontaminate Post-Experiment dispose_waste Dispose of Contaminated PPE and Waste in Labeled, Sealed Container decontaminate->dispose_waste professional_disposal Arrange for Professional Waste Disposal dispose_waste->professional_disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenylalanine-d5
Reactant of Route 2
DL-Phenylalanine-d5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.